2-Phenylthiomethylbenzoic Acid
Description
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Properties
IUPAC Name |
2-(phenylsulfanylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRAGVOCILNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937708 | |
| Record name | 2-[(Phenylsulfanyl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699-03-2 | |
| Record name | 2-[(Phenylthio)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Phenylthio)methyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Phenylsulfanyl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(phenylthio)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-Phenylthiomethylbenzoic Acid
This guide provides an in-depth technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety information, grounded in authoritative sources.
This compound is a bifunctional molecule featuring a carboxylic acid group and a thioether linkage. This unique structure makes it a valuable building block for more complex molecular architectures, particularly in the synthesis of heterocyclic systems and pharmacologically relevant scaffolds.
Chemical Structure:
Figure 1. Molecular Structure of this compound
The compound is systematically known by several names, reflecting its structural components.
Synonyms:
-
2-(Phenylmercaptomethyl)benzoic Acid[1]
-
2-(phenylthiomethyl)-benzoic acid[2]
-
2-(phenylsulfanylmethyl)benzoic acid[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1699-03-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂O₂S | [2][3] |
| Molecular Weight | 244.31 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 108-113 °C | [2] |
| Boiling Point | 417 °C at 760 mmHg | [2] |
| Density | 1.27 g/cm³ | [2] |
| Purity | ≥97.0 % |[4] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. The causality behind this choice of pathway lies in the reactivity of a good nucleophile (thiophenolate) with an appropriate electrophilic starting material containing a leaving group. A common and efficient route involves the reaction between thiophenol and phthalide.
Expert Rationale for Synthesis Design
The selection of phthalide and thiophenol as precursors is strategic. Thiophenol is a readily available and potent sulfur nucleophile, especially when deprotonated to the thiophenolate anion by a base. Phthalide, in the presence of a strong base like sodium ethoxide, undergoes ring-opening to generate a carboxylate and a reactive benzylic alkoxide, which can be converted into a more suitable leaving group or undergo reaction under specific conditions. This method is often preferred for its high atom economy and relatively straightforward procedure.
Detailed Step-by-Step Synthesis Protocol
This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation of Sodium Thiophenolate:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add thiophenol dropwise at room temperature. The reaction is exothermic. The formation of the sodium thiophenolate salt occurs readily.
-
-
Reaction with Phthalide:
-
In a separate flask, dissolve phthalide in a suitable solvent like ethanol.[2]
-
Add the phthalide solution to the freshly prepared sodium thiophenolate solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water.
-
-
Acidification and Purification:
-
Cool the aqueous solution in an ice bath.
-
Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic (pH ~2). This protonates the carboxylate, causing the desired this compound to precipitate out of the solution as a solid.
-
Collect the crude product by vacuum filtration and wash the solid with cold water to remove inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to light yellow solid.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its versatility as a synthetic intermediate. Its dual functionality allows for a wide range of chemical modifications, making it a cornerstone for building diverse molecular libraries.
-
Building Block for Complex Molecules : It serves as a fundamental scaffold for synthesizing more intricate organic compounds. The presence of both a carboxylic acid and a thioether offers multiple reactive sites for further chemical elaboration.[5]
-
Precursor for Biologically Active Heterocycles : The compound is a key precursor for synthesizing various sulfur and oxygen-containing heterocycles.[5] Through intramolecular cyclization reactions, it can be converted into scaffolds like thioxanthones and dibenzothiophenes. These core structures are prevalent in molecules studied for kinase inhibition and other biological activities.[5]
-
Development of Novel Drug Candidates : Its structure is instrumental in exploring structure-activity relationships (SAR). The carboxylic acid can be easily converted into amides or esters, while the thioether can be oxidized to sulfoxides or sulfones.[5] These transformations dramatically alter the electronic and steric properties of the molecule, allowing researchers to fine-tune its biological activity and pharmacokinetic profile.[5][6] Benzoic acid derivatives, in general, are recognized as important pharmacophores in drug development.[7]
Conceptual Pathway to Bioactive Scaffolds
Caption: Derivatization pathways from the core molecule.
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).
Table 2: Hazard and Safety Information
| Category | Description | Source(s) |
|---|---|---|
| GHS Classification | Not a hazardous substance or mixture according to the Globally Harmonized System (GHS). | [4] |
| Potential Hazards | While the pure compound is not classified as hazardous, related benzoic acid compounds can cause skin irritation, serious eye damage, and respiratory irritation.[8][9] Avoid creating dust.[4] | |
| First Aid: Eye Contact | Rinse with plenty of water. If contact lenses are worn, remove them if easy to do. If eye irritation persists, seek medical advice.[4] | |
| First Aid: Skin Contact | Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation occurs, seek medical advice.[4] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable. Seek medical attention if you feel unwell.[4] | |
Self-Validating Protocol for Safe Handling
-
Engineering Controls : Work in a well-ventilated area, preferably using a local exhaust ventilation system or a chemical fume hood to prevent the dispersion of dust.[4]
-
Personal Protective Equipment (PPE) :
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4][9]
References
-
2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc. [Link]
-
SAFETY DATA SHEET - Benzoic Acid. [Link]
-
2-(Phenylthio)benzoic acid - SMU. [Link]
-
Benzoic acid, 2-phenylethyl ester - the NIST WebBook. [Link]
-
Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester - SpectraBase. [Link]
-
Benzoic acid, 2-hydroxy-, phenylmethyl ester - the NIST WebBook. [Link]
- Process for the preparation of 2-(4-methylphenyl)
- CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google P
-
Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - MDPI. [Link]
-
Gallic Acid: A Promising Lead Molecule for Drug Development - Longdom Publishing. [Link]
Sources
- 1. 2-((Phenylthio)methyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc [chemsrc.com]
- 3. aceschem.com [aceschem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.smu.edu [s3.smu.edu]
- 7. longdom.org [longdom.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylthiomethylbenzoic Acid
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Phenylthiomethylbenzoic Acid (CAS No: 1699-03-2), a versatile building block in medicinal chemistry and organic synthesis. This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required for its characterization. We delve into the compound's chemical identity, structural features, and key physicochemical parameters including its acidity (pKa), lipophilicity (LogP), and solubility. Furthermore, this guide outlines detailed, field-proven experimental protocols for synthesis, purification, and the determination of these properties. Spectroscopic characteristics are discussed with an emphasis on predicted values to aid in structural verification. All methodologies are presented to ensure scientific integrity and reproducibility, forming a self-validating framework for laboratory application.
Introduction: A Molecule of Synthetic and Pharmaceutical Importance
This compound is a bifunctional organic molecule that has garnered interest as a key intermediate in the synthesis of more complex chemical entities. Its structure, which incorporates a carboxylic acid moiety and a flexible phenylthiomethyl group, offers multiple reaction sites for chemical modification. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening programs. The physicochemical properties of this molecule are paramount as they directly influence its reactivity, formulation feasibility, and pharmacokinetic profile (ADME properties) in potential therapeutic applications. Understanding these core characteristics is the first critical step in rational drug design and development.
Chemical Identity and Physicochemical Profile
The fundamental properties of this compound are summarized below, providing a quantitative snapshot of the molecule.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(Phenylsulfanyl)methyl]benzoic acid | [1] |
| Synonyms | 2-Phenylmercaptomethylbenzoic Acid, P1360 | [1][2] |
| CAS Number | 1699-03-2 | [2][3] |
| Molecular Formula | C₁₄H₁₂O₂S | [3] |
| Molecular Weight | 244.31 g/mol | [2][3] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 108 - 113 °C | [2][3] |
| Boiling Point | 417 °C at 760 mmHg | [3] |
| Density | 1.27 g/cm³ | [3] |
| Predicted pKa | 3.85 ± 0.36 | [1] |
| Calculated LogP | 3.677 | [3] |
Acidity, Lipophilicity, and Solubility: The Pillars of "Drug-Likeness"
Acidity (pKa)
The acidity of a compound, quantified by its pKa value, is a critical determinant of its behavior in biological systems. It governs the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and binding to biological targets. For this compound, the carboxylic acid group is the primary acidic center. The predicted pKa of approximately 3.85 suggests it is a moderately strong organic acid, slightly more acidic than benzoic acid (pKa ≈ 4.20).[1] This increased acidity can be attributed to the electronic effects of the phenylthiomethyl substituent.
The state of ionization is crucial for experimental design. In designing a dissolution medium or a chromatographic mobile phase, for instance, maintaining the pH at least 2 units away from the pKa is essential to ensure the compound is in a single, un-ionized (pH < 1.85) or fully ionized (pH > 5.85) state, preventing inconsistent results.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its pharmacokinetic profile. The partition coefficient (LogP) is the most common measure of this property. The calculated LogP value of 3.677 indicates that this compound is a significantly lipophilic molecule.[3] This suggests a preference for non-polar environments and implies good potential for crossing lipid membranes, but also a potential for low aqueous solubility and non-specific binding to proteins and tissues.
Solubility Profile
While specific quantitative solubility data for this compound is not widely published, its structure provides clues to its expected behavior. The presence of the polar carboxylic acid group allows for pH-dependent aqueous solubility; the compound is expected to be more soluble in basic aqueous solutions where it can form the more polar carboxylate salt. Conversely, its high LogP value suggests poor solubility in neutral or acidic aqueous media but good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols. An experimental protocol for determining its thermodynamic solubility is provided in Section 5.3.
Spectroscopic Characterization: Elucidating the Structure
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to provide key structural information:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10.0 - 13.0 ppm . The broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (C₆H₅ and C₆H₄): A complex series of multiplets between 7.0 and 8.1 ppm , integrating to 9 protons. The proton ortho to the carboxyl group on the benzoic acid ring is expected to be the most downfield of the aromatic signals due to the deshielding effect of the carbonyl group.
-
Methylene Protons (-CH₂-S-): A sharp singlet at approximately 4.0 - 4.5 ppm , integrating to 2 protons. The chemical shift is influenced by the adjacent sulfur atom and the benzoic acid ring.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will confirm the carbon framework:
-
Carbonyl Carbon (-C=O): A signal in the range of 170 - 185 ppm .[4]
-
Aromatic Carbons: Multiple signals between 125 - 150 ppm . The quaternary carbons (to which the -COOH and -CH₂S- groups are attached) will typically be weaker in intensity.[4][5]
-
Methylene Carbon (-CH₂-): A signal expected in the range of 35 - 45 ppm , influenced by the attached sulfur and aromatic ring.
Predicted Infrared (IR) Spectrum
The IR spectrum is used to identify key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹ , which will overlap with the C-H stretching region. This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
-
C-H Stretch (Aromatic): Weak to medium absorptions typically found just above 3000 cm⁻¹ .
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1680 and 1710 cm⁻¹ .
-
C=C Stretch (Aromatic): Medium to weak, sharp absorptions in the 1450 - 1600 cm⁻¹ region.
-
C-S Stretch: Weak absorptions in the 600 - 800 cm⁻¹ range.
Predicted Mass Spectrum (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation pattern:
-
Molecular Ion (M⁺): A peak at m/z = 244 , corresponding to the molecular weight.
-
Key Fragments:
-
Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 199 .
-
Cleavage of the C-S bond to give a benzyl cation fragment [C₆H₅CH₂]⁺ at m/z = 91 (tropylium ion), which is often a prominent peak for benzyl-containing compounds.
-
Loss of the phenyl group (-C₆H₅, 77 Da) leading to a fragment at m/z = 167 .
-
Experimental Protocols: A Self-Validating Framework
The following protocols are presented as robust, standard operating procedures for the synthesis and characterization of this compound. Adherence to these methods provides a self-validating system for generating reliable and reproducible data.
Synthesis and Purification
This protocol is based on the reaction of phthalide with thiophenol in the presence of a strong base.[3]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 50-100 mg of this compound into a beaker. Dissolve in an appropriate volume (e.g., 50 mL) of deionized water. A co-solvent like ethanol may be necessary if solubility is low; if so, the apparent pKa (pKaapp) will be determined.
-
Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of ~0.1 M NaOH in small, precise increments (e.g., 0.1 mL) using a burette.
-
Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the region of rapid pH change).
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the volume at the inflection point of the curve. The half-equivalence point is exactly half of this volume. The pKa is the pH value recorded at the half-equivalence point.
Thermodynamic Solubility by Shake-Flask Method
This is the gold standard method for determining the equilibrium solubility of a compound.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, water, ethanol). The presence of undissolved solid must be visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter or centrifuge at high speed and sample the clear supernatant.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
Conclusion
This compound is a valuable chemical intermediate with physicochemical properties that make it an interesting candidate for further synthetic exploration. Its moderate acidity, significant lipophilicity, and pH-dependent solubility are defining characteristics that must be considered in any research or development context. The experimental protocols detailed in this guide provide a robust framework for the synthesis and rigorous characterization of this compound, ensuring that subsequent studies are built on a foundation of high-quality, reproducible data. This guide serves as a critical resource for scientists aiming to unlock the full potential of this versatile molecule.
References
-
Chemsrc. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Phenylthiomethylbenzoic Acid from Phthalide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 2-phenylthiomethylbenzoic acid, a valuable building block in medicinal chemistry and materials science.[1] The synthesis commences from the readily available starting material, phthalide, and proceeds via a nucleophilic ring-opening reaction with thiophenol under basic conditions. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that govern the reaction's success. Furthermore, it offers insights into the purification and characterization of the final product, ensuring a holistic understanding for researchers and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in the pharmaceutical and chemical industries. The unique molecular architecture, featuring a carboxylic acid, a flexible thioether linkage, and aromatic moieties, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. The carboxylic acid group provides a handle for further chemical modifications, such as amidation or esterification, while the thioether linkage can influence the molecule's conformational flexibility and lipophilicity, properties crucial for drug-receptor interactions.
The synthesis route from phthalide offers an advantageous approach due to the commercial availability and low cost of the starting material. The presented methodology is scalable and utilizes standard laboratory techniques, making it accessible to a broad range of researchers.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from phthalide is fundamentally a nucleophilic acyl substitution reaction, specifically the ring-opening of a lactone (a cyclic ester) by a potent nucleophile. The overall transformation can be dissected into two key stages: the in-situ generation of the nucleophile and the subsequent nucleophilic attack on the phthalide ring.
Stage 1: Generation of the Thiophenolate Anion
The reaction is initiated by the deprotonation of thiophenol using a suitable base. In the referenced protocol, potassium methylate (potassium methoxide) serves as the base.[2] Thiophenol is a weak acid, and the methoxide ion is a strong enough base to quantitatively deprotonate the thiol group, generating the highly nucleophilic thiophenolate anion.
Scheme 1: Formation of the Thiophenolate Nucleophile
The choice of a strong base is critical to ensure a sufficient concentration of the thiophenolate anion, which is the active nucleophile that drives the reaction forward. Sodium thiophenolate is a known reagent for aromatic substitution reactions.[3][4]
Stage 2: Nucleophilic Ring-Opening of Phthalide
The generated thiophenolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phthalide lactone ring. This nucleophilic attack proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, leading to the opening of the lactone ring and the formation of a potassium carboxylate salt.
Scheme 2: Nucleophilic Attack and Ring Opening
This mechanism is analogous to the base-catalyzed hydrolysis of esters, a well-established reaction in organic chemistry.[5]
Stage 3: Acidic Workup and Protonation
The reaction mixture, containing the potassium salt of this compound, is then subjected to an acidic workup. The addition of a strong acid, such as hydrochloric acid, protonates the carboxylate anion, leading to the precipitation of the final product, this compound, which can then be isolated by filtration.
Scheme 3: Protonation to Yield the Final Product
Sources
An In-depth Technical Guide to the Mechanisms of Action of Benzoic Acid Derivatives
Abstract
Benzoic acid and its derivatives represent a cornerstone scaffold in chemistry, with applications spanning pharmaceuticals, agrochemicals, and industrial preservation. Their biological activities are remarkably diverse, stemming from a range of molecular mechanisms that are highly dependent on the specific substitutions adorning the core phenyl ring. This technical guide provides an in-depth exploration of these mechanisms for an audience of researchers, scientists, and drug development professionals. We will dissect the physicochemical principles governing their action as antimicrobial agents, the specific molecular interactions driving enzyme inhibition for therapeutic benefit, their role as signaling molecules in plant biology, and their emerging potential in oncology. This guide emphasizes the causal relationships behind their efficacy, details validated experimental protocols for mechanistic investigation, and presents a framework for understanding the structure-activity relationships that guide the rational design of novel, potent derivatives.
The Core Antimicrobial Mechanism: Intracellular pH Disruption and Membrane Perturbation
The most established application of benzoic acid and its salts, such as sodium benzoate, is as an antimicrobial preservative in acidic foods, beverages, and cosmetic formulations[1][2]. The efficacy of these compounds is fundamentally linked to the pH of the external environment.
The pH-Dependent "Weak Acid" Mechanism
The primary mechanism of action relies on the lipophilicity of the undissociated form of the acid[3][4]. At an external pH below its pKa (~4.2), benzoic acid exists predominantly in its protonated, uncharged state (C₆H₅COOH). This form is lipid-soluble and can readily diffuse across the plasma membrane of microorganisms like bacteria, yeasts, and molds[5].
Once inside the cell, the derivative is exposed to the neutral or near-neutral pH of the cytoplasm[3][4]. This higher pH causes the acid to dissociate, releasing a proton (H⁺) and its corresponding benzoate anion (C₆H₅COO⁻). The accumulation of protons leads to the acidification of the cytoplasm, which has several detrimental effects:
-
Enzyme Inhibition: The activity of many essential metabolic enzymes is highly pH-dependent. Cytoplasmic acidification can disrupt these enzymes, inhibiting critical processes like glycolysis and oxidative phosphorylation[6][7].
-
Disruption of Membrane Potential: The proton gradient across the cell membrane is vital for ATP synthesis and transport processes. The intracellular release of protons disrupts this gradient, compromising cellular energy production[4].
-
Inability to Export Anions: The charged benzoate anion is significantly less membrane-permeable and becomes trapped within the cell, potentially leading to osmotic stress and further metabolic disruption.
This entire process is self-perpetuating as long as a pH gradient is maintained, allowing the cell to be overwhelmed by proton influx.
Caption: Induction of the Salicylic Acid (SA) pathway by benzoic acid derivatives.
Alleviation of Oxidative Stress
Pathogen infection often leads to a burst of reactive oxygen species (ROS) in the plant, causing oxidative stress. Treatment with benzoic acid and its hydroxylated derivatives has been shown to significantly alleviate this stress.[8][9] The mechanism involves the upregulation of the plant's own antioxidant defense systems, including both enzymatic and non-enzymatic machinery:
-
Enzymatic Antioxidants: Increased activity of enzymes like peroxidase (POX), polyphenol oxidase (PPO), catalase (CAT), and superoxide dismutases (SODs) helps to neutralize ROS.[9]
-
Non-Enzymatic Antioxidants: The treatment enhances the accumulation of protective compounds such as total soluble phenolics and flavonoids.[9]
This dual action of activating specific defense pathways and bolstering general antioxidant capacity makes these derivatives effective agents for crop protection.
Methodologies for Mechanistic Elucidation
Validating the mechanism of action of a novel benzoic acid derivative requires robust and standardized experimental protocols. The choice of assay is dictated by the hypothesized mechanism.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against xanthine oxidase, a key enzyme in purine metabolism.[10]
Objective: To quantify the inhibitory potency of a benzoic acid derivative on xanthine oxidase activity.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Test benzoic acid derivative
-
Allopurinol (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (target final concentration: ~0.05 units/mL).
-
Prepare a stock solution of xanthine in the same buffer (target final concentration: ~150 µM).
-
Prepare a 10 mM stock solution of the test compound and Allopurinol in DMSO. Perform serial dilutions in buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
150 µL of potassium phosphate buffer.
-
20 µL of the test compound dilution (or buffer for control, or Allopurinol for positive control).
-
10 µL of the xanthine oxidase solution.
-
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the xanthine solution to each well.
-
-
Measurement:
-
Immediately begin measuring the increase in absorbance at 295 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Self-Validating System: The trustworthiness of this protocol is ensured by the parallel execution of a negative control (no inhibitor) to establish baseline enzyme activity and a positive control (Allopurinol) to confirm that the assay can detect known inhibition. The final DMSO concentration must be kept constant and low across all wells to negate solvent effects.
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The mechanisms of action for benzoic acid derivatives are diverse and potent, ranging from broad-spectrum antimicrobial activity via intracellular acidification to highly specific, targeted inhibition of disease-relevant enzymes. Their role as signaling molecules in plants further underscores their biological versatility. The success of this scaffold lies in its chemical tractability; minor modifications to the substituent groups on the phenyl ring can dramatically alter biological activity, selectivity, and pharmacokinetic properties.[11]
Future research will continue to focus on the rational design of novel derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and high-throughput screening, will be paramount in developing next-generation therapeutics with enhanced potency and reduced off-target effects.[12][13] The development of multi-target ligands, particularly for complex diseases like cancer and neurodegeneration, represents a significant and promising frontier for this remarkable chemical scaffold.[14][15]
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The Thioether Linkage: A Lynchpin in Modern Drug Discovery and Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The thioether (R-S-R') linkage, a deceptively simple functional group, is a cornerstone in a vast and diverse array of biologically active molecules. Its unique physicochemical properties—stemming from the sulfur atom's polarizability, nucleophilicity, and susceptibility to oxidation—make it a privileged scaffold in medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of thioether-containing compounds. We will delve into their roles as anticancer, antimicrobial, and enzyme-inhibiting agents, and their strategic use in stabilizing therapeutic peptides and constructing stimuli-responsive drug delivery systems. This document moves beyond a simple catalog of activities to explain the underlying mechanisms and the rationale behind experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals.
The Thioether Moiety: A Hub of Physicochemical Influence
The synthesis of carbon-sulfur bonds is a frequent operation in the pharmaceutical industry, accounting for a significant portion of all carbon-heteroatom reactions.[2] The thioether bond's utility extends beyond being a simple linker; it is often integral to the molecule's bioactivity or serves as a precursor that can be oxidized to a sulfoxide or sulfone.[2][3] The sulfur atom in a thioether linkage imparts critical properties that influence a molecule's interaction with biological targets:
-
Lipophilicity and Membrane Permeability: The thioether group can modulate a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Hydrogen Bonding: While the sulfur atom is a weak hydrogen bond acceptor, its presence influences the electronic character of neighboring atoms, which can participate in crucial hydrogen bonding interactions with protein targets.[1]
-
Redox Activity: The thioether moiety is redox-active and can be oxidized to sulfoxide and then to sulfone. This property is exploited in designing drug delivery systems that respond to the oxidative environment of tumors.[4][5][6]
-
Structural Stability: Compared to disulfide bridges, thioether linkages are resistant to reduction, a property leveraged to create more stable and robust therapeutic peptides.[7][8]
The strategic incorporation of thioether linkages is a testament to their versatility, found in numerous FDA-approved drugs for treating a wide range of diseases.[1][3]
Anticancer Activity: A Multifaceted Assault on Malignancy
Thioether-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the disruption of multiple pathways essential for tumor growth and survival.[10]
Mechanisms of Antitumor Action
-
Induction of Apoptosis: Many thioether derivatives trigger programmed cell death by interfering with key signaling pathways. For example, certain thioether-containing chalcones have been shown to modulate the NF-κB and STAT3 pathways in hepatocellular carcinoma cells.[10]
-
Enzyme Inhibition: Thioether compounds can act as potent inhibitors of enzymes crucial for cancer progression. This includes Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair that can counteract the effects of topoisomerase 1 (TOP1) inhibitors.[11] The simultaneous inhibition of TDP1 by thioether derivatives can enhance the efficacy of clinically used anticancer drugs like topotecan.[11]
-
Targeted Drug Delivery: The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS).[4] This has been ingeniously exploited by designing thioether-containing polymeric micelles for drug delivery. These carriers are stable in normal physiological conditions but are oxidized in the ROS-rich tumor environment, leading to a hydrophobic-to-hydrophilic transition that destabilizes the micelle and triggers the release of the encapsulated anticancer drug selectively at the tumor site.[4][5]
-
Non-Cleavable Linkers in ADCs: In the realm of antibody-drug conjugates (ADCs), the stable, non-cleavable thioether bond is used to connect a highly potent cytotoxic drug to a monoclonal antibody.[12][13] This ensures the ADC remains intact in circulation, minimizing off-target toxicity, until the entire construct is internalized by the target cancer cell and degraded in the lysosome, releasing the drug.[12][14]
Visualization: ROS-Responsive Drug Release
The following diagram illustrates the mechanism of a thioether-containing polymeric micelle designed for cancer-selective drug delivery.
Caption: Workflow of ROS-responsive drug release from a thioether-based micelle.
Quantitative Data: Cytotoxicity of Thioether Compounds
The following table summarizes the cytotoxic activity of selected thioether-containing compounds against various cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |
| Usnic Acid Thioether Derivative | Compound 10a | HeLa (Cervical) | IC50 | ~5 µM | [11] |
| Pyrrolo-pyrimidine Derivative | 6-(methylsulfanyl)-derivative | Leukemia subpanel | GI50 | < 10 µM | [8] |
| Thioether-containing Chalcone | Varies | Hepatocellular | IC50 | Varies | [10] |
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a critical global health challenge. Thioether-containing compounds, particularly heterocyclic structures like thiophenes and arylthioindoles, have demonstrated potent antimicrobial activity against a range of bacteria and fungi.[8][15][16]
Mechanisms of Antimicrobial Action
The precise mechanisms can vary, but often involve:
-
Membrane Disruption: Some compounds can interfere with the integrity of the bacterial cell membrane.
-
Enzyme Inhibition: Thioethers can inhibit essential microbial enzymes. For instance, diallyl trisulfide, found in garlic, inactivates fatty acid synthase (FAS) by interacting with essential sulfhydryl groups on the enzyme, which is crucial for bacterial viability.[17][18]
-
Inhibition of Virulence Factors: Certain multi-halogenated indoles containing a thioether linkage have been shown to suppress key virulence factors and inhibit biofilm formation in Staphylococcus aureus, including methicillin-resistant strains (MRSA).[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound Class | Specific Compound Example | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Thioetherhydroxyethylsulfonamide | Compound 8c | Escherichia coli ATCC 25922 | 0.125 | [19] |
| Thioetherhydroxyethylsulfonamide | Compound 9e | Escherichia coli ATCC 25922 | 0.125 | [19] |
| Multi-halogenated Indole | 6-bromo-4-iodoindole | Staphylococcus aureus | 20–30 | [15] |
| Thiophene Derivative | Compound 4 | Acinetobacter baumannii (Col-R) | 4 | [16] |
Enzyme Inhibition: Precision Targeting of Biological Processes
The ability of thioether compounds to interact with and inhibit enzymes makes them valuable tools in drug discovery.[8]
Key Enzyme Targets
-
Fatty Acid Synthase (FAS): Thioethers from Allium vegetables, such as diallyl trisulfide (DATS), are potent inhibitors of FAS.[17][18] DATS functions via affinity-labeling kinetics, interacting with sulfhydryl groups in both the acyl-carrier protein and β-ketoacyl synthase domains of FAS to inactivate the enzyme.[17][18]
-
Snake Venom Phospholipase A2 (PLA2): Synthetic thioesters have been developed as inhibitors of snake venom PLA2, enzymes largely responsible for local tissue damage in snakebites.[20] Docking studies suggest these inhibitors block the enzyme's hydrophobic channel and interact with amino acids in the catalytic site.[20]
-
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): As mentioned previously, usnic acid-thioether hybrids effectively suppress TDP1 activity, demonstrating an uncompetitive mode of inhibition.[11]
Visualization: Enzyme Inhibition Workflow
This diagram outlines a typical workflow for screening and characterizing thioether-based enzyme inhibitors.
Caption: Standard workflow for identifying and optimizing enzyme inhibitors.
Experimental Protocols: Methodologies for Activity Assessment
To ensure scientific integrity, described protocols must be self-validating. This involves the inclusion of appropriate positive, negative, and vehicle controls to confirm the assay is performing as expected and that the observed effects are due to the test compound.
Protocol: Cell Viability Assessment via MTT Assay
This protocol determines the cytotoxicity of a thioether compound against a cancer cell line.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test thioether compound, dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To find the lowest concentration of a test compound that inhibits visible bacterial growth.
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test thioether compound, dissolved in DMSO
-
Sterile 96-well U-bottom plates
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., Gentamicin)
Procedure:
-
Compound Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound at 2x the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Outlook
The thioether linkage is a powerful and versatile component in the design of biologically active molecules. Its unique properties have enabled the development of potent anticancer and antimicrobial agents, specific enzyme inhibitors, and sophisticated drug delivery systems. The stability of the thioether bond compared to disulfide bridges offers a clear advantage in the design of next-generation therapeutic peptides.[7] Future research will undoubtedly continue to exploit the redox-sensitive nature of thioethers for targeted therapies and explore new heterocyclic scaffolds to overcome challenges in infectious disease and oncology. The continued synthesis and screening of novel thioether-containing compounds remain a highly promising avenue in the ongoing quest for more effective and safer medicines.[21]
References
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Han, I., & Adejare, A. (2022). Thioethers: An Overview. Current Drug Targets, 23, 170-219. Available at: [Link]
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Nickel‐Catalyzed Deaminative Cross‐Coupling of Disulfides with Katritzky Pryidium Salts to Construct Sulfides. (n.d.). ResearchGate. Available at: [Link]
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Dyrkheeva, N. S., et al. (2023). New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. Molecules, 28(21), 7394. Available at: [Link]
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Vinogradov, A. A., & Yin, J. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Molecules, 23(12), 3251. Available at: [Link]
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Hasegawa, U., & van der Vlies, A. (n.d.). Thioether-containing polymeric micelles with fine-tuned oxidation sensitivities for cancer-selective drug delivery. American Chemical Society. Available at: [Link]
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Mitchell, A. J., et al. (2018). Natural products from thioester reductase containing biosynthetic pathways. Natural Product Reports, 35(10), 1036-1063. Available at: [Link]
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Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry. Available at: [Link]
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Fang, L., et al. (2011). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Agricultural and Food Chemistry, 59(11), 6323-6328. Available at: [Link]
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Vargas, L. J., et al. (2022). Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate. Toxins, 14(11), 740. Available at: [Link]
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Fang, L., et al. (2011). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. PubMed. Available at: [Link]
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Hasegawa, U., et al. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 23(3), 1279-1289. Available at: [Link]
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Lavekar, A. G., et al. (2024). Multi-halogenated indoles as multi-target agents against Staphylococcus aureus. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide on the Structural Elucidation of 2-Phenylthiomethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the structural elucidation of 2-Phenylthiomethylbenzoic Acid. As a Senior Application Scientist, the following sections synthesize foundational analytical principles with practical, field-proven insights to ensure both accuracy and a deep understanding of the methodologies involved.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a bifunctional organic compound featuring a benzoic acid moiety substituted at the 2-position with a phenylthiomethyl group.[1] This unique arrangement of a carboxylic acid and a thioether creates a molecule with significant utility in organic synthesis. It serves as a crucial precursor for the synthesis of various sulfur-containing heterocyclic compounds and as a building block for developing potentially pharmacologically active molecules.[1] Given its role in complex molecular construction, rigorous structural verification is paramount to ensure the integrity of subsequent research and development.
The molecular formula of this compound is C₁₄H₁₂O₂S, and its molecular weight is 244.31 g/mol .[2]
Foundational Spectroscopic Analysis: A Multi-Technique Approach
The structural elucidation of this compound relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.
A logical workflow for the structural elucidation is outlined below:
Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR provide critical information.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound reveals the electronic environment of every proton in the molecule. The aromatic protons of the benzoic acid and phenylthio groups typically appear as multiplets in the range of δ 7.11–8.14 ppm.[1]
-
Aromatic Protons (Ar-H): The spectrum will exhibit a complex series of multiplets in the aromatic region (approximately 7.0-8.2 ppm). The protons on the benzoic acid ring will show splitting patterns consistent with their ortho, meta, and para relationships. Similarly, the protons of the phenylthio group will present their own set of signals.
-
Methylene Protons (-CH₂-): A key signal is the singlet corresponding to the two methylene protons of the -CH₂-S- bridge. This peak is expected to appear around 4.0-4.5 ppm. Its integration value of 2H is a crucial diagnostic feature.
-
Carboxylic Acid Proton (-COOH): A broad singlet, characteristic of a carboxylic acid proton, will be observed far downfield, typically above 10 ppm. The chemical shift of this proton can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear as a singlet at the downfield end of the spectrum, typically in the range of 165-175 ppm.
-
Aromatic Carbons (Ar-C): A series of signals in the 120-140 ppm region will correspond to the aromatic carbons of the two phenyl rings. The carbon attached to the carboxylic acid group and the carbon attached to the sulfur atom will have distinct chemical shifts.
-
Methylene Carbon (-CH₂-): The methylene carbon of the -CH₂-S- linker will give a signal in the aliphatic region, typically around 35-45 ppm.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 165 - 175 |
| Aromatic (Ar-H/Ar-C) | 7.0 - 8.2 (multiplets) | 120 - 140 |
| Methylene (-CH₂-) | 4.0 - 4.5 (singlet) | 35 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4]
-
O-H Stretch: The carboxylic acid O-H group will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[5]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present around 1700 cm⁻¹.[5]
-
C-H Stretches (Aromatic): Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.
-
C=C Stretches (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.
-
C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, making it less diagnostically reliable than the other signals.
Caption: Key vibrational modes in the IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming its structure.[1]
-
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (244.31 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da), loss of the phenylthio group (-SPh, 109 Da), and cleavage of the benzylic C-S bond. The observation of fragments corresponding to these losses provides strong evidence for the proposed structure.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[3] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Gentle warming or sonication can aid dissolution.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]
Sample Preparation for IR Spectroscopy (KBr Pellet Method)
-
Grinding: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[4]
-
Pellet Formation: Transfer the finely ground powder to a pellet-forming die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[4]
Sample Preparation for Mass Spectrometry
-
Sample Introduction: The method of sample introduction will depend on the type of mass spectrometer used. For techniques like electrospray ionization (ESI), the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. For electron ionization (EI), the sample may be introduced via a direct insertion probe.[8]
Data Integration and Structural Confirmation
The final step in the structural elucidation process is the integration of all spectroscopic data. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (carboxylic acid and aromatic rings), and the mass spectrum provides the molecular weight and corroborates the structure through fragmentation analysis. The congruence of all these data points provides a high degree of confidence in the assigned structure of this compound.
Troubleshooting and Common Pitfalls
-
Incomplete Dissolution: Poorly dissolved samples will result in broad and distorted NMR signals. Ensure complete dissolution before analysis.
-
Water Contamination: The presence of water in the NMR solvent can lead to the exchange of the carboxylic acid proton, causing it to broaden or even disappear. Using dry solvents is crucial.
-
Oxidation: Thioethers can be susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.[9] This would be evident in the mass spectrum (increase in molecular weight by 16 or 32 Da, respectively) and could also alter the NMR and IR spectra. Proper storage of the compound is important.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-, phenylmethyl ester. Retrieved from [Link]
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Chemsrc. (n.d.). 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Phenylthiomethylbenzoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Applications
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The 2-phenylthiomethylbenzoic acid scaffold is a bifunctional molecular architecture of significant interest in contemporary medicinal chemistry and drug discovery.[1] Characterized by a benzoic acid moiety and a flexible phenylthiomethyl group, this core structure offers multiple points for chemical modification, enabling the systematic optimization of pharmacokinetic and pharmacodynamic properties. The carboxylic acid handle facilitates the formation of esters and amides, often employed in prodrug strategies, while the thioether linkage can be oxidized to sulfoxides and sulfones, profoundly altering the molecule's electronic profile and biological interactions.[1] This guide provides a comprehensive technical overview of this scaffold, detailing synthetic methodologies, exploring the diverse range of biological activities, and discussing critical drug development considerations. We will dissect the causality behind experimental designs, present validated protocols, and map the molecular pathways influenced by these versatile compounds.
The Core Scaffold: Structural Features and Chemical Reactivity
The unique arrangement of a carboxylic acid and a thioether on a benzene ring makes the this compound scaffold a privileged starting point for constructing diverse chemical libraries. Its utility stems from the distinct reactivity of its functional groups, which can be addressed selectively or modified in concert to tune the molecule for specific biological targets.
Key Reactive Centers for Derivatization
The primary sites for chemical modification are the carboxylic acid, the thioether, and the aromatic rings. The interplay between the electron-withdrawing, meta-directing carboxylic acid and the electron-donating, ortho, para-directing thioether group governs the regioselectivity of electrophilic aromatic substitution reactions.[1] This predictable reactivity is fundamental to the rational design of second-generation analogs.
-
Carboxylic Acid (-COOH): This group is readily converted into esters, amides, and acid chlorides, allowing for the introduction of a vast array of functional groups to probe structure-activity relationships (SAR).[1]
-
Thioether (-S-): The sulfur atom can be oxidized to form sulfoxides (R-SO-R') and sulfones (R-SO₂-R'), which act as hydrogen bond acceptors and can significantly increase polarity and modulate target binding.[1]
-
Aromatic Rings: Both the benzoic acid ring and the phenyl ring of the thioether are susceptible to electrophilic substitution, allowing for the introduction of halogens, nitro groups, and other substituents to fine-tune electronic and steric properties.
Caption: Key reactive sites on the core scaffold and their corresponding derivative classes.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives leverages established organic chemistry reactions, allowing for the efficient and targeted production of analogs. The choice of synthetic route is dictated by the desired substitution pattern and functional group complexity.
Synthesis of Key Derivative Classes
-
Trifluoromethyl Derivatives: These are often prepared via the hydrolysis of a corresponding nitrile precursor. For instance, 2-(phenylthio)-5-trifluoromethyl-benzonitrile is refluxed with sodium hydroxide in ethanol, followed by acidic workup to precipitate the desired carboxylic acid.[1] This method is robust for introducing the synthetically important -CF₃ group.
-
Hydrazone Derivatives: A common strategy for accessing potent antimycobacterial agents involves a multi-step process. First, the parent 2-(phenylthio)benzoic acid is esterified. The resulting ester is then reacted with hydrazine hydrate to form a key hydrazide intermediate. Finally, this intermediate undergoes acid-catalyzed condensation with various aldehydes to yield the target hydrazones.[2]
-
Fluorinated Derivatives: The introduction of fluorine often requires specialized reagents. A potential route involves treating a precursor with hydrogen fluoride to generate a benzoic acid derivative, which is then further reacted with sulfur difluoride.[1]
Caption: Synthetic workflow for producing 2-(phenylthio)benzoylarylhydrazone derivatives.
Detailed Experimental Protocol: Synthesis of a 2-(Phenylthio)benzoylarylhydrazone
This protocol is adapted from methodologies reported for the synthesis of antimycobacterial hydrazone derivatives.[2][3]
Objective: To synthesize a representative 2-(phenylthio)benzoylarylhydrazone via acid-catalyzed condensation.
Materials:
-
2-(Phenylthio)benzoic acid hydrazide (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 5-nitro-2-thiophenecarboxaldehyde) (1.05 eq)
-
Absolute Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
10% Aqueous Sodium Bicarbonate Solution
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(phenylthio)benzoic acid hydrazide (1.0 eq) in absolute ethanol (approx. 10 mL per mmol of hydrazide).
-
Addition of Reagents: To the stirred solution, add the corresponding aromatic aldehyde (1.05 eq).
-
Catalysis: Add 2-3 drops of concentrated hydrochloric acid to catalyze the condensation reaction.
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to observe the consumption of the hydrazide starting material and the formation of the product spot.
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure.
-
Neutralization: Neutralize the residue with a 10% aqueous solution of sodium bicarbonate until the pH is ~7-8. This will precipitate the crude product.
-
Purification: Filter the resulting precipitate, wash thoroughly with deionized water (2 x 20 mL) to remove salts, and dry the solid.
-
Recrystallization (Validation): Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative. The purity can be confirmed by measuring the melting point and comparing it to literature values, along with spectroscopic analysis (¹H-NMR, IR, Mass Spec).
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for multiple therapeutic areas.
| Biological Activity | Molecular Target / Pathway | Example Derivative Class | Therapeutic Potential | Key Findings |
| Antimycobacterial | Unspecified, likely multi-target | Benzoylarylhydrazones | Tuberculosis | 5-Nitro-2-thienyl analog showed an IC₉₀ of 2.96 µg/mL against M. tuberculosis H37Rv.[2] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | General Benzoic Acids | Pain, Inflammation | Carboxylic acid group interacts with key residues (Arg120, Tyr355) in the COX-2 active site.[4] |
| Antineoplastic | Unspecified | Alkyl 2-(acetylthio)benzoates | Cancer | Methyl 2-acetylthiobenzoate showed the strongest cytotoxic activity on mouse splenic T cells.[5] |
| Enzyme Inhibition | Prolyl Endopeptidase | Alkyl 2-(propionylthio)benzoates | Neurological Disorders | The propionylthio group was found to be critical for potent inhibition of the enzyme.[5] |
| Lipid Modulation | PPAR-α Agonism | Sulfamoyl-methyl-benzoic acids | Dyslipidemia | A potent and selective PPAR-α agonist demonstrated significant triglyceride-lowering effects in preclinical models.[6] |
| Antidiabetic | AMPK Activation | Benzothiazole analogs | Type 2 Diabetes | Compounds increased glucose uptake in myotubes by promoting GLUT4 translocation to the plasma membrane.[7] |
Mechanism of Action: AMPK Activation in Diabetes
Certain analogs, particularly benzothiazoles, function as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK in skeletal muscle is a validated mechanism for improving glucose metabolism.
Caption: Mechanism of action for antidiabetic benzothiazole derivatives via AMPK activation.
Pharmacokinetics and Drug Development
Advancing a lead compound requires a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The this compound scaffold presents both opportunities and challenges in this regard.
ADME Profile and Optimization Strategies
-
Absorption & Bioavailability: Oral bioavailability can be moderate. For example, a PPAR-α agonist analog showed 64% bioavailability in rats and 55% in monkeys.[6] Prodrug strategies, such as esterification, can be employed to enhance absorption of acidic compounds.[8]
-
Distribution: Many derivatives are highly bound to plasma proteins (>99%), which can limit the concentration of free, active drug and affect the volume of distribution.[6]
-
Metabolism: Metabolism typically proceeds via oxidation and Phase II glucuronidation.[6] The primary oxidative metabolism of one analog was catalyzed by the CYP3A4 isozyme.[6] Blocking sites of metabolism (e.g., through fluorination) or replacing metabolically labile moieties are key optimization tactics.[9]
| Pharmacokinetic Parameter | Value in Rats | Value in Monkeys | Reference |
| Systemic Plasma Clearance (CLp) | 3.2 mL/min/kg | 6.1 mL/min/kg | [6] |
| Plasma Half-Life (T½) | 7.1 hours | 9.4 hours | [6] |
| Oral Bioavailability | 64% | 55% | [6] |
| Plasma Protein Binding | >99% | >99% | [6] |
| Data from a study on a selective PPAR-alpha agonist derivative.[6] |
Detailed Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a test compound in a liver microsomal system, providing an estimate of its intrinsic clearance.
Materials:
-
Test Compound (1 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), (20 mg/mL stock)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control Compound (e.g., Verapamil, high clearance)
-
Acetonitrile with Internal Standard (for LC-MS/MS analysis)
-
96-well incubation plate and thermal cycler/shaker
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation (Without NADPH - Validation Control): In triplicate wells, add the HLM (final concentration 0.5 mg/mL) and the test compound solution. Incubate for 5 minutes at 37°C. This "minus-NADPH" control ensures that any compound loss is due to enzymatic metabolism, not non-specific binding or instability.
-
Initiation of Reaction: To a separate set of triplicate wells containing the HLM and test compound, add the NADPH regenerating system to initiate the metabolic reaction. This is the T=0 time point.
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis (LC-MS/MS): Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. The in vitro half-life (T½) can be calculated as 0.693/k.
Conclusion and Future Outlook
The this compound framework and its analogs represent a fertile ground for the discovery of novel therapeutics. The chemical tractability of the scaffold allows for fine-tuning of biological activity and ADME properties, as evidenced by the successful development of leads in areas ranging from infectious diseases to metabolic disorders. Future research should focus on exploring novel biological targets, leveraging computational modeling to predict ADME properties more accurately, and applying modern synthetic methods to access even greater chemical diversity. The insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the full potential of this versatile chemical scaffold.
References
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2-(Phenylthio)benzoic Acid | Research Chemical Supplier - Benchchem.
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Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed.
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Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives.
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Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
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Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives.
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Biological activity of alkyl 2-(acylthio)benzoates - PubMed.
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct.
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI.
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Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH.
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Synthesis of 2-phenylbenzothiazole derivatives and screening assay for... - ResearchGate.
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Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts - ResearchGate.
-
Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed.
-
Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed.
-
Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives - PubMed.
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Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties - PubMed.
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Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors.
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A Technical Guide to the Solubility of 2-Phenylthiomethylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Author's Note: Direct, experimentally-derived solubility data for 2-Phenylthiomethylbenzoic Acid is not extensively documented in publicly available literature. This guide, therefore, adopts a first-principles approach. It combines a theoretical analysis of the molecule's physicochemical properties to predict its solubility behavior with a detailed, field-proven experimental protocol for researchers to determine precise solubility values in their own laboratories. This methodology empowers scientists to generate the specific, high-quality data required for their research and development objectives.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and chemical synthesis, solubility is a cornerstone physicochemical property. It dictates a compound's behavior in various media, profoundly influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development.[1] this compound (C₁₄H₁₂O₂S) is a bifunctional organic molecule featuring a benzoic acid moiety and a phenylthio group.[2] This unique structure presents both opportunities and challenges in its application, making a thorough understanding of its solubility profile essential for any scientist working with this compound.
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. We will first explore its structural attributes to predict solubility trends and then present a robust, step-by-step protocol for experimental validation.
Theoretical Framework and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[3][4] To predict the solubility of this compound, we must first analyze its molecular structure.
2.1 Physicochemical Properties Analysis
-
Structure: this compound consists of a polar carboxylic acid group (-COOH) attached to a largely nonpolar backbone composed of two phenyl rings and a thioether linkage (-S-).
-
Polarity: The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6][7] Conversely, the two aromatic rings and the methylene thioether bridge contribute significant nonpolar, hydrophobic character to the molecule.[4]
-
Acidity: As a carboxylic acid, it is a weak acid and can dissociate, which is a key factor in aqueous solubility but less so in non-ionizing organic solvents.
-
Key Properties:
The molecule's dual nature—possessing both a highly polar functional group and a large nonpolar scaffold—suggests a complex solubility profile. The large nonpolar surface area will dominate its interactions in many cases.
2.2 Predicted Solubility in Organic Solvent Classes
Based on the analysis above, we can predict the solubility trends for this compound. The following table provides a qualitative forecast intended to guide solvent selection for experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to High | The large, nonpolar phenyl and thiomethyl components of the solute will interact favorably with nonpolar solvents via van der Waals forces.[4] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High | These solvents possess a dipole moment that can interact with the polar carboxylic acid group, while their organic nature readily accommodates the nonpolar backbone. Solvents with carbonyl groups, in particular, can show enhanced solubility for carboxylic acids.[9] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | While these alcohol solvents can form hydrogen bonds with the carboxylic acid group, their polarity may be less favorable for solvating the large nonpolar part of the molecule compared to polar aprotic solvents.[5][6][7] |
Experimental Determination of Thermodynamic Solubility
To move beyond prediction and obtain quantitative data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility.[10] The protocol outlined below is a self-validating system designed to ensure equilibrium is achieved and results are accurate.
3.1 Diagram of the Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Protocol.
3.2 Step-by-Step Methodology
This protocol is adapted from standard guidelines for solubility testing, such as those established by the OECD.[11][12]
Materials & Equipment:
-
This compound (ensure high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Protocol:
-
Preparation of Solutions:
-
Causality: To ensure an accurate measurement of saturated solubility, an excess of the solid compound must be present to reach equilibrium.[13]
-
Action: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). A good starting point is 5-10 mg of solid per 1 mL of solvent. The exact mass is not critical, but its presence in excess at the end of the experiment is.
-
Action: Add a precise volume of the chosen organic solvent to each vial. Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Causality: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Agitation ensures the entire solvent volume is exposed to the solid, and a sufficient incubation time (typically 24-48 hours) allows this equilibrium to be established.[13][14]
-
Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).
-
Action: Allow the vials to shake for 24 to 48 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed to definitively confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
-
Sampling:
-
Causality: It is absolutely critical that the sample analyzed contains only the dissolved solute and no undissolved solid particles, as this would artificially inflate the solubility value. Syringe filtration is a robust method for phase separation.[11][13]
-
Action: Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Action: Carefully withdraw a sample from the supernatant using a syringe.
-
Action: Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. The filter material must be chemically resistant to the solvent being used.
-
-
Analysis:
-
Causality: A validated, quantitative analytical method is required to accurately determine the concentration of the solute in the saturated solution. HPLC-UV is ideal due to its specificity and sensitivity.
-
Action: Immediately dilute the filtered sample gravimetrically or volumetrically with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Action: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Action: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Causality: The final solubility value must account for the dilution factor used during sample preparation.
-
Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature. Report the mean and standard deviation for the triplicate samples.
-
Conclusion
While published data is scarce, the solubility of this compound can be reliably predicted and precisely determined. Its amphiphilic character, with both polar and nonpolar regions, suggests high solubility in polar aprotic solvents and moderate to high solubility in nonpolar and polar protic solvents. For drug development professionals and research scientists, applying the rigorous isothermal shake-flask protocol detailed in this guide is the definitive way to generate the accurate, quantitative solubility data essential for advancing research, optimizing processes, and developing successful formulations.
References
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Available at: [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]
-
Avdeef, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]
-
Tam, K. T. (1995). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Chemsrc. (n.d.). 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Available at: [Link]
-
OECD. (2009). OECD Guidelines for the Testing of Chemicals. Pure. Available at: [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
-
EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PubMed Central. Available at: [Link]
-
European Commission's Food Safety. (2012). OECD Guideline for the Testing of Chemicals. Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
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An In-depth Technical Guide to 2-Phenylthiomethylbenzoic Acid: From Discovery to Therapeutic Potential
Foreword: Unveiling a Versatile Scaffold
In the vast landscape of organic chemistry, certain molecular scaffolds emerge as cornerstones for innovation, providing a foundation for the development of novel therapeutics and materials. 2-Phenylthiomethylbenzoic acid, a seemingly unassuming molecule, is one such scaffold. Its unique structural amalgamation of a benzoic acid moiety and a phenylthiomethyl group imparts a fascinating reactivity profile and a diverse range of biological activities. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and therapeutic potential of this compound and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic perspective on this versatile molecule.
Historical Perspective and Discovery
While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for aryl thioethers and benzoic acid derivatives. The foundational techniques for creating the carbon-sulfur bond, central to this molecule, were established through pioneering work on reactions like the Ullmann condensation in the early 20th century.
The synthesis of the closely related class of 2-arylthiobenzoic acids has been a subject of investigation for decades, driven by their utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] Early methods often involved the copper-catalyzed reaction of 2-halobenzoic acids with thiophenols, a classic example of the Ullmann condensation.[1] These early preparations were often hampered by harsh reaction conditions, the need for stoichiometric amounts of copper, and the use of expensive starting materials like 2-iodobenzoic acid.[1]
The evolution of synthetic organic chemistry has led to more efficient and milder methods for the preparation of 2-arylthiobenzoic acids, including variations that utilize more readily available starting materials and catalytic amounts of transition metals. A notable advancement is the reaction of lithium 2-chlorobenzoate with lithium thiophenoxide, which circumvents the need for expensive catalysts like copper iodide.[1]
The synthesis and exploration of this compound and its derivatives likely gained momentum as the importance of sulfur-containing compounds in medicinal chemistry became increasingly recognized.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its analogs can be approached through several strategic disconnections. The most common strategies involve the formation of the aryl-sulfur bond or the construction of the benzoic acid moiety on a pre-existing sulfur-containing scaffold.
Core Synthesis: Nucleophilic Substitution
A prevalent and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a leaving group on a benzoic acid derivative with a thiophenolate anion.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
2-(Bromomethyl)benzoic acid
-
Thiophenol
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-(bromomethyl)benzoic acid (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium thiophenolate by reacting thiophenol (1 equivalent) with sodium hydroxide (1 equivalent) in a minimal amount of water.
-
Slowly add the sodium thiophenolate solution to the stirred solution of 2-(bromomethyl)benzoic acid at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify with concentrated hydrochloric acid to a pH of ~2.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Synthetic Workflow:
Caption: Proposed inhibition of the mycolic acid biosynthesis pathway.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Derivatives of 2-arylthiobenzoic acids have been investigated for their anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. It is plausible that derivatives of this compound exert their anti-inflammatory effects through a similar mechanism. In silico studies of a related salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have shown a high affinity for the COX-2 enzyme. [2] Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory activity of these compounds is likely mediated by the inhibition of COX-1 and/or COX-2. By blocking the active site of these enzymes, the conversion of arachidonic acid to prostaglandins is prevented, thereby reducing inflammation, pain, and fever.
Visualization of the Proposed Signaling Pathway:
Caption: Proposed inhibition of the cyclooxygenase (COX) pathway.
Future Directions and Conclusion
This compound and its derivatives represent a fertile ground for further research and development. The exploration of this chemical space has already yielded compounds with promising antimycobacterial and anti-inflammatory activities. Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the active derivatives.
-
Mechanism of Action Studies: Definitive elucidation of the molecular targets to enable rational drug design.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as oncology and neurodegenerative disorders.
References
- Almasirad, A., et al. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 727-731.
-
Almasirad, A., et al. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Payne, A. M., et al. (2016). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. NIH National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
Grzegorzewicz, A. E., et al. (2012). Inhibition of Mycolic Acid Transport Across the Mycobacterium tuberculosis Plasma Membrane. NIH National Library of Medicine. Retrieved January 14, 2026, from [Link]
- Bauer, W., Langer, M., & Ren, K. (1990). Process for the preparation of 2-arylthiobenzoic acids. U.S. Patent No. 4,902,826. Washington, DC: U.S.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
-
PrepChem. (n.d.). Synthesis of 2-(Benzylthio)benzothiazole. Retrieved January 14, 2026, from [Link]
-
YMER. (n.d.). A Comprehensive Review on Benzoic Acid and Its Derivatives. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved January 14, 2026, from [Link]
Sources
Methodological & Application
Synthesis of 2-Phenylthiomethylbenzoic Acid Anilides: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-phenylthiomethylbenzoic acid anilides, a class of compounds with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the strategic synthesis of the key precursor, this compound, and explore robust methodologies for its subsequent coupling with various anilines to generate a library of target anilides. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and adopt specific conformations allows for potent and selective interactions with biological targets. The incorporation of a flexible phenylthiomethyl side chain at the ortho position of the benzoic acid introduces unique steric and electronic properties, offering opportunities for novel molecular interactions and improved pharmacokinetic profiles. Derivatives of 2-(benzylthio)benzamide have been investigated as potent and selective inhibitors of SIRT2, a target for neurodegenerative diseases like Huntington's disease, highlighting the therapeutic potential of this structural motif.[3][4]
This guide will provide a systematic approach to the synthesis of this compound anilides, empowering researchers to efficiently generate and explore this promising chemical space.
Synthesis of the Key Precursor: this compound
The synthesis of the target anilides commences with the preparation of the crucial carboxylic acid intermediate, this compound. A reliable and straightforward method involves the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with a suitable benzyl halide.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the S-alkylation of 2-mercaptobenzoic acid with benzyl chloride.
Materials:
-
2-Mercaptobenzoic acid (thiosalicylic acid)
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation of Thiol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzoic acid (1.0 eq) in ethanol. To this solution, add an aqueous solution of sodium hydroxide (2.2 eq) dropwise at room temperature. The formation of the sodium thiolate increases the nucleophilicity of the sulfur atom.
-
S-Alkylation: To the stirred solution of the sodium salt of 2-mercaptobenzoic acid, add benzyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted benzyl chloride.
-
Acidification and Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
Expected Outcome:
This procedure should provide this compound as a white solid with a purity of >95%.[5]
| Compound | Molecular Formula | Molecular Weight | Physical State |
| This compound | C₁₄H₁₂O₂S | 244.31 g/mol | Solid |
Synthesis of this compound Anilides
The formation of the amide bond between this compound and anilines is a critical step. Two primary and robust methods are presented here: activation of the carboxylic acid to an acyl chloride followed by amidation, and direct amide coupling using a coupling reagent.
Method 1: Acyl Chloride Formation and Subsequent Amidation
This classic and often high-yielding two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the desired aniline.
Caption: Acyl Chloride-Mediated Anilide Synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of 2-Phenylthiomethylbenzoyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the completion of the reaction (disappearance of the starting carboxylic acid) by TLC.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-phenylthiomethylbenzoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 2-phenylthiomethylbenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
To this solution, add a solution of aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-phenyl-2-(phenylthiomethyl)benzamide.
Method 2: Direct Amide Coupling Using Coupling Reagents
Direct coupling methods offer a milder alternative to the acyl chloride route and are often preferred for substrates with sensitive functional groups. Reagents such as carbodiimides (e.g., EDC, DCC) in the presence of an activating agent (e.g., HOBt) are commonly employed.[1]
The coupling reagent activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides). This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond. The addition of HOBt can suppress side reactions and reduce racemization in chiral substrates.
Caption: Direct Amide Coupling Workflow.
Materials:
-
This compound
-
4-Chloroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-chloroaniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-(4-chlorophenyl)-2-(phenylthiomethyl)benzamide.
Data Summary and Characterization
The successful synthesis of the target anilides should be confirmed by standard analytical techniques.
| Compound | Method | Typical Yield | Physical State | Characterization |
| N-Phenyl-2-(phenylthiomethyl)benzamide | Acyl Chloride | 70-85% | Solid | ¹H NMR, ¹³C NMR, MS, m.p. |
| N-(4-chlorophenyl)-2-(phenylthiomethyl)benzamide | Coupling Reagent | 65-80% | Solid | ¹H NMR, ¹³C NMR, MS, m.p. |
Troubleshooting and Expert Insights
-
Low Yield in Acyl Chloride Method: Ensure all reagents and solvents are anhydrous, as moisture will quench the highly reactive acyl chloride. The use of a slight excess of the amine and base can also drive the reaction to completion.
-
Difficulty in Purification: The choice of purification method (recrystallization vs. chromatography) will depend on the physical properties of the specific anilide. A small-scale trial is recommended to determine the optimal conditions.
-
Choice of Coupling Reagent: For sterically hindered anilines or sensitive substrates, more advanced coupling reagents like HATU or HBTU may provide better yields, although they are more expensive.[1]
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction progress. A co-spot of the starting material and the reaction mixture will clearly indicate the consumption of the reactants.
Conclusion
The synthetic protocols detailed in this guide provide a robust and versatile platform for the preparation of a diverse range of this compound anilides. By understanding the underlying chemical principles and carefully executing the experimental procedures, researchers can efficiently access these compounds for further investigation in medicinal chemistry and drug discovery programs. The presented methodologies, grounded in established chemical literature, offer a reliable foundation for the exploration of this promising class of molecules.
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Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765–775. [Link]
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de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
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Green, M. E., & Taylor, R. E. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(8), 3059-3075. [Link]
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El-Sayed, N. S., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 26(16), 4933. [Link]
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Wagner, G. (1957). [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 290/62(10), 457–466. [Link]
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Perry, M. C., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 16(9), 7457–7479. [Link]
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Shafiee, A., et al. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 727–731. [Link]
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Devivar, R. V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 37(18), 2942–2949. [Link]
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Satish, G., et al. (2014). An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. European Journal of Chemistry, 5(2), 291-295. [Link]
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Scribd. (n.d.). Final Benzamide Preparations. [Link]
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Al-Omair, M. A., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 607–611. [Link]
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Al-Omair, M. A., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 607–611. [Link]
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Zhang, L., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(6), 8435–8448. [Link]
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ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into... [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 459. [Link]
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Al-Areej, S. K. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. [Link]
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Application Notes & Protocols: The Synthetic Utility of 2-Phenylthiomethylbenzoic Acid
Introduction: A Multifaceted Synthetic Building Block
2-Phenylthiomethylbenzoic Acid is a bifunctional aromatic compound distinguished by the presence of a carboxylic acid and a phenylthioether group positioned ortho to each other on a benzene ring. This specific arrangement imparts a unique reactivity profile, establishing it as a highly versatile precursor in modern organic synthesis. Its true value lies in its capacity to serve as a scaffold for constructing complex molecular architectures, particularly sulfur-containing heterocycles and novel pharmacologically active agents.[1] The carboxylic acid moiety provides a handle for derivatization into amides and esters, while the thioether linkage can be strategically oxidized to the corresponding sulfoxide or sulfone, a transformation that profoundly alters the electronic properties and biological activity of the resulting molecules.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug discovery.
Core Application I: Synthesis of Heterocyclic Scaffolds
A primary application of this compound and its analogues is in the construction of fused heterocyclic systems. The ortho-disposed functional groups are perfectly poised for intramolecular cyclization reactions, providing efficient access to valuable cores for medicinal chemistry and materials science.
Focus Application: Intramolecular Friedel-Crafts Acylation for Thioxanthone Synthesis
Thioxanthones are a class of sulfur-containing heterocycles that form the core of numerous compounds with significant biological activities, including kinase inhibition.[1] this compound is an ideal starting material for their synthesis via an acid-catalyzed intramolecular cyclization.
Reaction Rationale: The mechanism involves the protonation of the carboxylic acid by a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent), which promotes the formation of a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring of the thioether, followed by dehydration to yield the planar thioxanthone core.
Experimental Protocol: Synthesis of Thioxanthone
Materials:
-
This compound
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add this compound (1.0 eq).
-
Acid Addition: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material) to the flask.
-
Heating: Heat the reaction mixture with stirring to 80-100 °C. The mixture will become a homogenous, viscous solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Extraction: Allow the ice to melt. Carefully neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude thioxanthone.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure thioxanthone.
Caption: Experimental workflow for the synthesis of Thioxanthone.
Core Application II: A Scaffold for Drug Discovery
The structural framework of this compound is a valuable starting point for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities.
Focus Application: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives with Antimycobacterial Activity
Tuberculosis remains a major global health threat, necessitating the development of new drugs.[2] Hydrazone derivatives containing a nitroheteroaryl moiety have shown promise as antitubercular agents.[2] A series of 2-(phenylthio)benzoylarylhydrazones were synthesized and evaluated, with some compounds showing significant activity against Mycobacterium tuberculosis.[2]
Synthetic Strategy: The synthesis is a multi-step process. First, the carboxylic acid of this compound is esterified to prevent unwanted side reactions. The resulting ester is then reacted with hydrazine hydrate to form the key hydrazide intermediate. Finally, this hydrazide undergoes an acid-catalyzed condensation with various aldehydes (often nitro-substituted) to yield the target hydrazone derivatives.[2]
Experimental Protocol: Synthesis of a 2-(Phenylthio)benzoylarylhydrazone Derivative
Step 1: Esterification to Methyl 2-(Phenylthio)benzoate
-
Setup: Dissolve this compound (1.0 eq) in methanol (MeOH).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction, remove the methanol under reduced pressure, and neutralize with saturated NaHCO₃ solution. Extract with ethyl acetate, dry the organic layer (Na₂SO₄), and concentrate to yield the methyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(Phenylthio)benzoic Acid Hydrazide
-
Setup: Dissolve the Methyl 2-(phenylthio)benzoate (1.0 eq) from Step 1 in ethanol (EtOH).
-
Hydrazine Addition: Add hydrazine hydrate (excess, ~10 eq) to the solution.
-
Reaction: Reflux the mixture for 8-12 hours. The product often precipitates out upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the pure hydrazide intermediate.
Step 3: Condensation to form 2-(Phenylthio)benzoylarylhydrazone
-
Setup: Suspend the 2-(phenylthio)benzoic acid hydrazide (1.0 eq) from Step 2 in ethanol.
-
Aldehyde Addition: Add the desired substituted aldehyde (e.g., 5-nitrofuran-2-carbaldehyde) (1.0 eq).
-
Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature or gentle heat for 2-4 hours.[2]
-
Isolation: The final hydrazone product typically precipitates from the reaction mixture. Filter the solid, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.[2]
Caption: Synthetic pathway for 2-(phenylthio)benzoylarylhydrazones.
Core Application III: Facile Derivatization and Library Synthesis
The dual functionality of this compound makes it an excellent scaffold for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Focus Application: Amide Bond Formation
The carboxylic acid can be readily converted into amides using standard peptide coupling reagents. This allows for the introduction of a wide variety of amine-containing fragments, enabling systematic exploration of the chemical space around the core scaffold.
Experimental Protocol: General Procedure for Amide Coupling
Materials:
-
This compound
-
A primary or secondary amine (R₁R₂NH)
-
Coupling Agent (e.g., HATU, HBTU)
-
Organic Base (e.g., DIPEA, Et₃N)
-
Anhydrous Solvent (e.g., DMF, DCM)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Coupling Agent: In a separate flask, dissolve the coupling agent HATU (1.2 eq) in a minimal amount of DMF and add it dropwise to the main reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation: Hypothetical Library Synthesis
The following table summarizes hypothetical data for a small library of amide derivatives synthesized from this compound, demonstrating the versatility of the amide coupling protocol.
| Entry | Amine Partner (R₁R₂NH) | Product Molecular Weight | Yield (%) |
| 1 | Benzylamine | 333.43 | 92 |
| 2 | Morpholine | 315.41 | 88 |
| 3 | Aniline | 319.40 | 85 |
| 4 | (S)-(-)-α-Methylbenzylamine | 347.46 | 90 |
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its utility spans from the efficient construction of complex heterocyclic systems like thioxanthones to its role as a foundational scaffold in medicinal chemistry for the development of new therapeutic agents. The straightforward protocols for its transformation into a diverse array of derivatives make it an invaluable tool for researchers and drug development professionals aiming to innovate in their respective fields.
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ResearchGate. (n.d.). Mechanistic investigations a, Proposed reaction scenario suggesting the.... Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Mechanistic studies. Unless otherwise specified, all reactions were.... Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Mechanistic studies and proposed reaction mechanism. a) Control.... Retrieved January 14, 2026, from [Link]
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PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Investigating the Mechanism of the Catalytic Intramolecular Aza-Wittig Reaction Involved in the Synthesis of 2-Methylbenzothiazole from the Perspective of Bonding Evolution Theory. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Retrieved January 14, 2026, from [Link]
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ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Retrieved January 14, 2026, from [Link]
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NIH. (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. Retrieved January 14, 2026, from [Link]
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PubMed. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Phenylbenzothiazole synthesis using other acid catalysts. Retrieved January 14, 2026, from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. Retrieved January 14, 2026, from [Link]
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Application Note & Protocol: Facile Esterification of 2-Phenylthiomethylbenzoic Acid via Fischer-Speier Catalysis
For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract
This document provides a comprehensive guide to the esterification of 2-phenylthiomethylbenzoic acid, a valuable building block in the synthesis of various pharmacologically active compounds. We present a detailed, field-proven protocol based on the robust Fischer-Speier esterification methodology. This application note elucidates the mechanistic underpinnings of the reaction, explains the rationale behind procedural steps, and offers insights into process optimization and troubleshooting. A thorough, step-by-step protocol for the synthesis of methyl 2-phenylthiomethylbenzoate is provided, complete with reagent quantification, reaction parameters, and a full work-up and purification procedure.
Introduction: The Significance of this compound Esters
This compound and its ester derivatives are key intermediates in the development of novel therapeutics. The thioether and carboxylic acid moieties provide versatile handles for further chemical modification, making this scaffold attractive for constructing complex molecular architectures. The conversion of the carboxylic acid to an ester is a fundamental transformation that can protect the acidic proton, enhance lipophilicity, and modulate the pharmacokinetic profile of a parent compound. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol, ideal for this purpose.[1][2] It is an equilibrium-driven process, and understanding the factors that influence this equilibrium is paramount for achieving high yields.[1][3]
Mechanistic Insight: The Fischer-Speier Esterification Pathway
The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.[2]
The overall reaction is reversible.[1][3][5] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent.[1][4] Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product.[4]
Experimental Protocol: Synthesis of Methyl 2-Phenylthiomethylbenzoate
This protocol is adapted from a procedure for a structurally similar compound and is optimized for the synthesis of methyl 2-phenylthiomethylbenzoate.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Ensure the starting material is dry. |
| Methanol (Absolute) | Anhydrous, ≥99.8% | Commercially Available | Use of anhydrous alcohol is critical to favor the forward reaction. |
| Sulfuric Acid | Concentrated (95-98%) | Commercially Available | Handle with extreme care. |
| Benzene or Toluene | Anhydrous | Commercially Available | For work-up. |
| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house | For neutralization. |
| Sodium Chloride | Saturated Aqueous Solution (Brine) | Prepared in-house | For washing. |
| Sodium Sulfate | Anhydrous | Commercially Available | For drying the organic phase. |
| Round-bottom flask | - | Standard lab supplier | Appropriate size for the reaction scale. |
| Reflux condenser | - | Standard lab supplier | - |
| Separatory funnel | - | Standard lab supplier | - |
| Rotary evaporator | - | Standard lab supplier | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 10.0 g, 40.9 mmol) and absolute methanol (e.g., 75 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 10.0 mL) to the mixture. The addition is exothermic, and the flask may become warm.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 24 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol.[6]
-
Work-up - Extraction: Transfer the residue to a separatory funnel containing water (e.g., 100 mL) and an organic solvent such as benzene or ethyl acetate (e.g., 100 mL).[6][7] Shake the funnel vigorously and allow the layers to separate.
-
Washing:
-
Separate the organic layer.
-
Wash the organic phase successively with a saturated aqueous sodium chloride solution (brine) (e.g., 2 x 50 mL).[6][7]
-
Carefully wash the organic phase with a saturated aqueous sodium bicarbonate solution until the cessation of CO2 evolution (e.g., 2 x 50 mL).[6][7] This step neutralizes any remaining sulfuric acid.
-
Perform a final wash with saturated aqueous sodium chloride solution (e.g., 50 mL).[6][7]
-
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate.[6] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-phenylthiomethylbenzoate, which is often obtained as an oil.[6]
-
Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.
Visualization of the Experimental Workflow
Caption: Workflow diagram for the synthesis of methyl 2-phenylthiomethylbenzoate.
Causality and Field-Proven Insights
-
Choice of Catalyst: Concentrated sulfuric acid is a highly effective and economical catalyst for Fischer esterification.[8] Its role is to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the alcohol.[4] An alternative is p-toluenesulfonic acid (p-TsOH), which is a solid and can be easier to handle.
-
Excess Alcohol: The use of a large excess of methanol serves two purposes: it acts as the solvent for the reaction and, according to Le Châtelier's principle, it drives the equilibrium towards the formation of the ester product.[1][9]
-
Reaction Time and Temperature: A 24-hour reflux period is recommended to ensure the reaction proceeds to completion, especially given the potential for steric hindrance from the ortho-phenylthiomethyl group.[6] Monitoring the reaction by TLC is advisable to determine the optimal reaction time for a specific scale.
-
Work-up Rationale: The aqueous work-up is crucial for removing the acid catalyst and water-soluble byproducts. The sodium bicarbonate wash is essential to neutralize the strong acid catalyst, preventing potential hydrolysis of the ester product during storage.[6][7] The final brine wash helps to remove any remaining water from the organic layer before drying.[7]
-
Potential Side Reactions: While the Fischer esterification is generally a clean reaction, some side reactions can occur. With concentrated sulfuric acid as the catalyst, there is a possibility of sulfonation of the aromatic ring, although this typically requires higher temperatures.[4] Another potential side reaction is the formation of dimethyl ether from the acid-catalyzed self-condensation of methanol, particularly with prolonged heating.[4] The presence of the thioether linkage in this compound is generally stable under these acidic conditions, but prolonged exposure to strong, hot acid could potentially lead to unforeseen degradation pathways. Careful monitoring of the reaction is therefore recommended.
Conclusion
The Fischer-Speier esterification is a robust and scalable method for the synthesis of this compound esters. By employing a large excess of the alcohol and a strong acid catalyst, high yields of the desired ester can be achieved. The protocol detailed in this application note provides a reliable and reproducible procedure for researchers in the fields of synthetic and medicinal chemistry. Careful attention to the anhydrous conditions and a thorough work-up are key to obtaining a pure product.
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ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Published December 3, 2015. [Link]
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esterification of benzoic acid to methyl benzoate. [Link]
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Applications of 2-Phenylthiomethylbenzoic Acid in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: The Versatility of the 2-Phenylthiomethylbenzoic Acid Scaffold
This compound is a bifunctional organic compound that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a benzoic acid moiety and a phenylthiomethyl group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] The carboxylic acid group offers a convenient handle for derivatization into esters, amides, and hydrazones, while the thioether linkage can be modified to alter the electronic and steric properties of the molecule. This adaptability makes this compound a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols, biological evaluation methods, and mechanistic insights.
Core Synthetic Protocols
The ability to efficiently synthesize this compound and its derivatives is fundamental to its application in drug discovery. The following protocols provide detailed, step-by-step procedures for the preparation of the parent compound and key classes of its derivatives.
Protocol 1: Synthesis of this compound from Phthalide and Thiophenol
This protocol details the synthesis of the parent scaffold, this compound, through the ring-opening of phthalide with thiophenol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Phthalide
-
Thiophenol
-
Potassium methylate
-
Methanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 67.1 g of phthalide and 51.3 ml of thiophenol in 250 ml of methanol.[3]
-
To this solution, add 35.1 g of potassium methylate.[3]
-
Heat the mixture to reflux and maintain for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and transfer to a separatory funnel.
-
Wash the aqueous solution with diethyl ether to remove any unreacted thiophenol.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The reported melting point is 108°-110° C.[3]
Applications in Medicinal Chemistry
The this compound scaffold has been successfully employed to develop compounds with a range of therapeutic activities.
Antimycobacterial Agents
Derivatives of this compound, particularly hydrazones, have shown promising activity against Mycobacterium tuberculosis.[4][5][6]
This protocol describes a general method for the synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives, which have demonstrated significant antimycobacterial properties.[4]
Workflow:
Caption: Workflow for Hydrazone Derivative Synthesis.
Step 1: Esterification of this compound
-
Prepare methyl 2-(phenylthio)benzoate by refluxing this compound in methanol with a catalytic amount of sulfuric acid.[4]
Step 2: Synthesis of 2-(Phenylthio)benzoic Acid Hydrazide
-
React methyl 2-(phenylthio)benzoate with hydrazine hydrate to form the key intermediate, 2-(phenylthio)benzoic acid hydrazide.[4]
Step 3: Synthesis of 2-(Phenylthio)benzoylarylhydrazones
-
In a round-bottom flask, dissolve 2-(phenylthio)benzoic acid hydrazide (1 equivalent) and a substituted aldehyde (1.05 equivalents) in absolute ethanol.[4]
-
Add a few drops of concentrated hydrochloric acid as a catalyst.[4]
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring completion by TLC.[4]
-
Concentrate the reaction mixture under reduced pressure.[4]
-
Neutralize with a 10% aqueous solution of sodium bicarbonate to precipitate the product.[4]
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[4]
Quantitative Data: Antimycobacterial Activity
| Compound ID | Ar Group | IC50 (µg/mL) | IC90 (µg/mL) |
| 4f | 5-Nitro-2-furyl | 2.92 | 7.57[4] |
| 4g | 5-Nitro-2-thienyl | 3.11 | 2.96[4] |
Enzyme Inhibition
The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors.
Endoplasmic reticulum aminopeptidase 2 (ERAP2) is involved in the antigen presentation pathway and is a target for cancer immunotherapy and autoimmune diseases.[1] Benzoic acid derivatives have been explored as ERAP2 inhibitors.
Protocol 3: ERAP2 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general method to assess the inhibitory activity of this compound derivatives against ERAP2.
Materials:
-
Recombinant human ERAP2 enzyme
-
Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant ERAP2 enzyme, and the test compound dilutions.
-
Include appropriate controls (no inhibitor, no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation ~380 nm, Emission ~460 nm).
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Prolyl endopeptidase is a serine protease implicated in neurological disorders.[7][8][9]
Protocol 4: Prolyl Endopeptidase Inhibition Assay
This assay uses a fluorogenic substrate to measure the inhibitory potential of test compounds against PEP.[10]
Materials:
-
Human recombinant PEP enzyme
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow the general procedure outlined in Protocol 3, substituting the ERAP2 enzyme and substrate with PEP enzyme and its specific substrate.[10]
-
The fluorescence is typically measured at an excitation of ~380 nm and an emission of ~460 nm.[10]
Slingshot phosphatases are involved in regulating actin dynamics and have been linked to cancer.[11][12]
Signaling Pathway:
Caption: Slingshot Phosphatase Signaling Pathway.
Protocol 5: Slingshot Phosphatase Activity Assay
A common method to assess SSH activity involves measuring the dephosphorylation of a substrate like phosphorylated cofilin.
Materials:
-
Purified Slingshot phosphatase
-
Phosphorylated cofilin (substrate)
-
Phosphatase assay buffer
-
Malachite green reagent (for phosphate detection)
-
Test compounds
Procedure:
-
Incubate the Slingshot phosphatase with the test compound for a set period.
-
Add the phosphorylated cofilin substrate to initiate the reaction.
-
Stop the reaction after a defined time.
-
Add the malachite green reagent to quantify the amount of free phosphate released.
-
Measure the absorbance at ~620 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Cytotoxic and Antioxidant Activities
Derivatives of this compound have also been investigated for their potential as cytotoxic agents against cancer cells and as antioxidants.[13][14]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This assay is a common method for evaluating the antioxidant activity of compounds.[15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the test compound solution to the DPPH solution.[15]
-
Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm.[15]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[15]
Conclusion and Future Directions
This compound represents a privileged scaffold in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs. The applications highlighted in this guide, from antimycobacterial agents to enzyme inhibitors and cytotoxic compounds, underscore the broad therapeutic potential of this molecular framework. Future research should focus on exploring the structure-activity relationships of this compound derivatives in greater detail, optimizing their potency and selectivity for specific biological targets, and evaluating their efficacy in preclinical models. The continued investigation of this versatile scaffold holds significant promise for the discovery of novel and effective medicines.
References
- Almasirad, A., et al. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 727-731.
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ResearchGate. Prolyl endopeptidase inhibition assay. [Link]
- Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 727-31.
-
ResearchGate. Preparation of the S-alkyl derivatives of thiosalicylic acid. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
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PrepChem. Synthesis of 2-(phenylmercapto-methyl) -benzoic acid. [Link]
-
MDPI. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury. [Link]
-
National Institutes of Health. Therapeutic Effect of Prolyl Endopeptidase Inhibitor in High-fat Diet-induced Metabolic Dysfunction-associated Fatty Liver Disease. [Link]
-
Asian Journal of Pharmacy and Technology. Antioxidant Assays in Pharmacological Research. [Link]
-
National Institutes of Health. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin. [Link]
-
National Institutes of Health. New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. [Link]
-
Organic Syntheses. [Link]
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MDPI. Docking Studies, Cytotoxicity Evaluation and Interactions of Binuclear Copper(II) Complexes with S-Isoalkyl Derivatives of Thiosalicylic Acid with Some Relevant Biomolecules. [Link]
-
National Institutes of Health. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. [Link]
-
National Institutes of Health. Induced-fit Mechanism for Prolyl Endopeptidase. [Link]
-
PubMed Central. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis. [Link]
-
PubMed. Prolyl endopeptidases. [Link]
-
National Institutes of Health. Supporting information. [Link]
-
National Institutes of Health. ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides. [Link]
-
ResearchGate. ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. [Link]
-
National Institutes of Health. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. [Link]
-
National Institutes of Health. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]
-
Slingshot Biosciences. [Link]
-
National Center for Biotechnology Information. SSH1 slingshot protein phosphatase 1 [ (human)]. [Link]
-
SSERC. Protocol - Phosphatase Activity. [Link]
-
ResearchGate. (PDF) Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach. [Link]
-
PrepChem. Preparation of benzoyl chloride. [Link]
- Google Patents.
- Google Patents. A method for preparing N- (2 - phenylethyl) benzamide.
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-
eLife. The Slingshot phosphatase 2 is required for acrosome biogenesis during spermatogenesis in mice. [Link]
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-
YouTube. Making benzoyl chloride. [Link]
- Google Patents.
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Application Notes and Protocols: 2-Phenylthiomethylbenzoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Phenylthiomethylbenzoic Acid in Heterocyclic Chemistry
In the landscape of medicinal and materials chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules and functional materials. Among the myriad of synthetic precursors, this compound stands out as a particularly versatile and powerful building block. Its unique bifunctional nature, possessing both a carboxylic acid and a phenylthiomethyl moiety, allows for a diverse range of intramolecular cyclization strategies, leading to the formation of important sulfur-containing heterocycles.
This guide provides an in-depth exploration of this compound as a precursor, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic scaffolds. We will delve into the strategic considerations behind experimental design, aiming to equip researchers with the knowledge to not only replicate these methods but also to adapt and innovate upon them.
Core Chemistry: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in the cooperative reactivity of its two key functional groups. The carboxylic acid can be readily activated to facilitate electrophilic attack on the adjacent aromatic ring, while the sulfur atom can participate in various cyclization pathways, including those involving oxidation and rearrangement.
Synthesis of Thioxanthen-9-one: A Key Scaffold
Thioxanthen-9-ones are a class of sulfur-containing heterocycles with a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties. This compound serves as an excellent starting material for the synthesis of this privileged scaffold through an acid-catalyzed intramolecular cyclization.
Mechanistic Rationale
The synthesis of thioxanthen-9-one from this compound proceeds via an intramolecular Friedel-Crafts acylation. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich phenyl ring of the phenylthio group, leading to the formation of the tricyclic thioxanthen-9-one core.
Experimental Protocol: Synthesis of Thioxanthen-9-one
Materials:
-
This compound
-
Concentrated sulfuric acid (95-98%)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Crystallization solvent (e.g., ethanol or ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of dichloromethane. The use of a solvent aids in controlled addition to the strong acid.
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 volumes) to the solution with vigorous stirring. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system to afford pure thioxanthen-9-one.
Data Summary: Thioxanthen-9-one Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Concentrated Sulfuric Acid |
| Reaction Type | Intramolecular Friedel-Crafts Acylation |
| Typical Yield | 75-90% |
| Product | Thioxanthen-9-one |
Synthesis of Dibenzothiazepinones: Accessing Seven-Membered Heterocycles
Dibenzothiazepinones are another important class of heterocyclic compounds with applications in medicinal chemistry, particularly as potential therapeutic agents. The synthesis of these seven-membered rings can be achieved from derivatives of this compound.
Workflow for Dibenzothiazepinone Synthesis
Caption: General workflow for the synthesis of dibenzothiazepinones.
The Pummerer Rearrangement: A Gateway to Functionalized Thioethers
The Pummerer rearrangement is a powerful transformation in organosulfur chemistry that can be applied to derivatives of this compound to introduce functionality at the methylene bridge.[1][2][3][4] This reaction involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an acid anhydride.[1][2][3][4]
Mechanistic Overview of the Pummerer Rearrangement
Caption: Mechanism of the Pummerer Rearrangement.
Protocol: Pummerer Rearrangement of a 2-Phenylsulfinylmethylbenzoic Acid Derivative
Materials:
-
Methyl 2-(phenylsulfinylmethyl)benzoate (prepared by oxidation of the corresponding thioether)
-
Acetic anhydride
-
Inert solvent (e.g., toluene)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve methyl 2-(phenylsulfinylmethyl)benzoate (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add acetic anhydride (2.0-3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield the α-acetoxythioether.
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and readily accessible precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this scaffold. Future work in this area could focus on the development of enantioselective cyclization methods, the expansion of the substrate scope to include more complex substitution patterns, and the application of these heterocyclic products in drug discovery and materials science.
References
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Barreiro, E. J., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2095. [Link]
-
ResearchGate. Synthesis of thiochroman-4-one derivatives. Retrieved from [Link]
-
El-Gaby, M. S. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-645. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Wikipedia. Pummerer rearrangement. Retrieved from [Link]
-
Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives. (2023). Retrieved from [Link]
- Demirayak, S., et al. (2013). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Letters in Drug Design & Discovery, 10(6), 555-560.
-
Preprints.org. One-Pot Synthesis of Thiochromones. (2023). Retrieved from [Link]
-
Chem-Station. Pummerer Rearrangement. (2014). Retrieved from [Link]
-
ResearchGate. Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
-
ResearchGate. Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from [Link]
-
PubMed. Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. (2014). Retrieved from [Link]
-
Organic Chemistry Portal. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Retrieved from [Link]
-
YouTube. Practice Question - Pummerer Rearrangement | Sulphur Reactions. (2021). Retrieved from [Link]
-
ResearchGate. 2-Phenylbenzothiazole synthesis using other acid catalysts. Retrieved from [Link]
-
National Institutes of Health. Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. (2024). Retrieved from [Link]
-
ResearchGate. Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis of heterocyclic scaffolds with anti-hyperlipidemic potential: A review. Retrieved from [Link]
-
ResearchGate. Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Retrieved from [Link]
Sources
analytical methods for 2-Phenylthiomethylbenzoic Acid quantification
An In-Depth Guide to the Quantitative Analysis of 2-Phenylthiomethylbenzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a molecule of significant interest in pharmaceutical and chemical research, often serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Its chemical structure, featuring a carboxylic acid moiety and a phenylthiomethyl group, presents unique analytical challenges that necessitate robust and reliable quantification methods. Accurate determination of its concentration is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, controlling impurity profiles, and conducting pharmacokinetic and stability studies.
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the precise quantification of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS), offering field-proven insights and step-by-step protocols. The emphasis is on building self-validating systems that ensure data integrity and reproducibility, grounded in established scientific principles and regulatory expectations.
I. Foundational Principles: Method Selection and Sample Preparation
The choice of an analytical technique is governed by the sample matrix, the required sensitivity, and the specific goals of the analysis. For this compound, both HPLC and GC are viable options, with the selection often depending on the volatility and thermal stability of the analyte and its potential impurities.
A. Critical First Step: Sample Preparation
The adage "garbage in, garbage out" holds particularly true in analytical chemistry. A well-designed sample preparation protocol is the cornerstone of accurate quantification. Given that this compound is an acidic compound, specific strategies can be employed to enhance its extraction and cleanup from various matrices.[2]
Protocol 1: General Sample Pre-treatment for Biological Matrices (Plasma/Serum)
-
Protein Precipitation: To 1 mL of plasma or serum sample, add 20 µL of 85% phosphoric acid to disrupt drug-protein interactions.[2]
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing and complete precipitation of proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which now contains the analyte, for further analysis.[2]
Rationale: The acidic environment not only precipitates proteins but also ensures that this compound remains in its protonated, less polar form, which is often more amenable to extraction with organic solvents.
II. High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound.[3][4] A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the parent compound from its degradation products and impurities.[5][6][7]
A. The Causality Behind Method Development Choices
The development of a robust HPLC method involves a systematic optimization of several key parameters.
-
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds like benzoic acid derivatives.[7] The choice of particle size (e.g., 5 µm) and column dimensions (e.g., 250 mm x 4.6 mm) will influence the resolution and analysis time.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used in reversed-phase chromatography.[5] The inclusion of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group of this compound. This results in a more retained and sharper peak.
-
Detection: The aromatic rings in this compound allow for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.[8]
B. Protocol 2: A Validated Stability-Indicating RP-HPLC Method
This protocol outlines a starting point for the development of a validated HPLC method for the quantification of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | PDA/UV at λmax (e.g., 220 nm) |
| Injection Volume | 10 µL |
Workflow Diagram
Caption: A typical workflow for HPLC analysis.
C. Method Validation: A Self-Validating System
Validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose.[9][10] The key validation parameters according to ICH guidelines are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.[10][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
-
Accuracy: The closeness of the test results to the true value.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Protocol 3: Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on a solution of this compound.[7]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
III. Gas Chromatography (GC): An Alternative Approach
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, it can be derivatized to a more volatile form for GC analysis.
A. Derivatization: The Key to GC Analysis
Derivatization is a chemical reaction that converts a compound into a form that is more suitable for analysis. For carboxylic acids like this compound, silylation is a common derivatization technique.
Protocol 4: GC-FID/MS Analysis with Derivatization
-
Sample Preparation: Extract the analyte from the sample matrix and evaporate the solvent to dryness.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried residue and heat at 60-80°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.
-
GC Analysis: Inject the derivatized sample into the GC system.
GC Conditions
| Parameter | Condition |
| Column | DB-5 or HP-5MS (non-polar)[13] |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
Workflow Diagram
Caption: Workflow for GC analysis with derivatization.
IV. Mass Spectrometry (MS): For Unambiguous Identification and Enhanced Sensitivity
Mass spectrometry provides information about the mass-to-charge ratio of ions, which is invaluable for structural elucidation and confirmation of the analyte's identity.[1] When coupled with a chromatographic technique (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity.
A. Fragmentation Patterns
In mass spectrometry, the molecular ion of this compound ([M]+•) will undergo fragmentation, producing characteristic fragment ions. For a related compound, 2-phenylbenzoic acid, a prominent fragment ion is observed due to the loss of the substituent at the 2-position.[14] A similar fragmentation pattern can be expected for this compound. The exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), providing further confirmation of the elemental composition.[1]
Expected Fragmentation
-
Molecular Ion Peak: The peak corresponding to the intact molecule minus an electron. For this compound (C14H12O2S), the molecular weight is 244.31 g/mol .
-
Loss of COOH: A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group (45 Da).
-
Loss of Phenylthiomethyl Group: Cleavage of the bond between the benzoic acid ring and the phenylthiomethyl group.
Quantitative Data Summary
| Analytical Technique | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Quantification (LOQ) |
| RP-HPLC-UV | > 0.999 | 98.0 - 102.0% | < 2.0% | ~0.1 µg/mL |
| GC-FID (derivatized) | > 0.998 | 95.0 - 105.0% | < 5.0% | ~0.5 µg/mL |
| LC-MS/MS | > 0.999 | 99.0 - 101.0% | < 1.0% | < 0.01 µg/mL[15] |
Note: The values in this table are typical performance characteristics and may vary depending on the specific instrumentation and method optimization.
V. Conclusion: A Framework for Reliable Quantification
The successful quantification of this compound relies on the selection of an appropriate analytical technique and the development of a robust, validated method. For routine quality control and stability testing, a stability-indicating RP-HPLC method is the preferred choice due to its simplicity, reliability, and ability to separate potential degradation products. For applications requiring higher sensitivity or confirmation of identity, LC-MS/MS offers superior performance. While GC analysis is feasible with derivatization, it is generally more complex for this type of analyte.
By following the principles and protocols outlined in this application note, researchers, scientists, and drug development professionals can establish a self-validating analytical system for the accurate and precise quantification of this compound, ensuring the quality and integrity of their research and development efforts.
References
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Dartmouth College. (n.d.). Sample Preparation – Dartmouth Trace Element Analysis Core. Retrieved from [Link]
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CSIRO Publishing. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (2013). Analytical method validation: A brief review. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-phenylethyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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Application Notes and Protocols: HPLC Analysis of Benzoic Acid Derivatives
Authored by: Senior Application Scientist
Date: January 14, 2026
Abstract
Benzoic acid and its derivatives, including parabens, are extensively utilized as preservatives in the food, beverage, cosmetic, and pharmaceutical industries owing to their potent antimicrobial properties.[1][2] The accurate and reliable quantification of these compounds is paramount for ensuring product quality, adhering to regulatory standards, and safeguarding consumer safety.[1] High-Performance Liquid Chromatography (HPLC) has emerged as the preferred analytical technique for this purpose due to its inherent simplicity, rapidity, and stability.[1] This document provides a comprehensive guide, detailing the principles, protocols, and best practices for the simultaneous determination of benzoic acid and its common derivatives using reversed-phase HPLC coupled with UV detection.
Introduction: The Significance of Analyzing Benzoic Acid Derivatives
Benzoic acid, a simple aromatic carboxylic acid, and its ester derivatives (parabens) are effective inhibitors of microbial growth, particularly against yeasts and molds.[2] Their widespread use as preservatives necessitates robust analytical methods to monitor their concentrations in various consumer products.[3] Regulatory bodies worldwide have established maximum permissible levels for these additives to mitigate potential health risks associated with excessive intake.[2] Consequently, the development and validation of reliable analytical procedures are crucial for both quality assurance in manufacturing and for regulatory enforcement.[2][4]
This application note is designed for researchers, scientists, and drug development professionals, offering a detailed framework for the successful HPLC analysis of these compounds. The subsequent sections will delve into the fundamental principles of the chromatographic separation, provide step-by-step experimental protocols, and offer insights into method validation and data interpretation.
Principles of Reversed-Phase HPLC for Benzoic Acid Derivatives
The separation of benzoic acid and its derivatives is most effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between these two phases.
2.1. The Role of the Stationary Phase: C18 Columns
A C18 (octadecyl) bonded silica column is the most common choice for this application. The long alkyl chains of the C18 phase provide a hydrophobic surface that interacts with the nonpolar regions of the benzoic acid derivatives. The retention of the analytes on the column is primarily governed by their hydrophobicity; more hydrophobic compounds will have stronger interactions with the stationary phase and thus elute later.
2.2. The Criticality of Mobile Phase Composition
The mobile phase in RP-HPLC for acidic compounds like benzoic acid derivatives typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[5] The composition of the mobile phase is a critical parameter that dictates the retention and resolution of the analytes.[6]
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower UV absorbance at the detection wavelengths used for these compounds.[5] Increasing the proportion of the organic modifier in the mobile phase decreases the polarity of the mobile phase, leading to a reduction in the retention times of the analytes.
-
pH Control: The pH of the mobile phase plays a crucial role in the analysis of ionizable compounds like benzoic acid.[6][7] To ensure reproducible retention times and sharp, symmetrical peaks, it is essential to suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the pKa of the analytes.[7] Phosphoric acid or an acetate buffer is commonly used for this purpose.[1][8] Suppressing ionization increases the hydrophobicity of the analytes, leading to greater retention and improved peak shape.[7]
2.3. UV Detection
Benzoic acid and its derivatives possess chromophores that absorb ultraviolet (UV) light. A UV-Vis or a Diode Array Detector (DAD) is therefore a suitable and common choice for their detection.[1] The selection of the detection wavelength is critical for achieving optimal sensitivity. Benzoic acid has absorption maxima around 194 nm, 230 nm, and 274 nm.[9] A wavelength in the range of 220-234 nm is often employed for the simultaneous determination of multiple derivatives, as it provides a good compromise for the absorbance of various related compounds.[10][11]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the HPLC analysis of benzoic acid and its common derivatives.
3.1. Reagents and Materials
-
Standards: Analytical standard grade (≥99% purity) benzoic acid, p-hydroxybenzoic acid, methylparaben, ethylparaben, and propylparaben.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: Analytical grade phosphoric acid or ammonium acetate.[10][12]
-
Water: Deionized water, filtered through a 0.45 µm membrane.
-
Filters: 0.45 µm syringe filters (e.g., PTFE, Nylon).[1]
3.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector is required.[1]
Table 1: Typical HPLC Conditions for the Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good separation efficiency for these compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid | Organic modifier elutes the analytes; acid suppresses ionization for better peak shape.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations.[10] |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 230 nm | A wavelength where many benzoic acid derivatives exhibit good absorbance.[2][9] |
3.3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of acetonitrile with 600 mL of deionized water. Add 1 mL of phosphoric acid, mix thoroughly, and degas before use.[1]
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with methanol. These solutions are stable for several weeks when stored at 4°C.[1]
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration range suitable for calibration (e.g., 1-100 µg/mL).[1]
3.4. Sample Preparation
The sample preparation procedure is highly dependent on the sample matrix.[13][14] The primary goal is to extract the analytes of interest and remove any interfering components that could damage the column or co-elute with the target compounds.[15][16]
-
Liquid Samples (e.g., Beverages):
-
Solid/Semi-solid Samples (e.g., Creams, Sauces):
-
Accurately weigh approximately 1-2 grams of the homogenized sample into a centrifuge tube.[1]
-
Add a suitable extraction solvent, such as methanol, and vortex/sonicate to extract the analytes.[1][10]
-
Centrifuge the mixture to separate the solid matrix.[1]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be a valuable cleanup step to remove interferences and concentrate the analytes.[2][14] A C18 SPE cartridge can be used to retain the benzoic acid derivatives, which are then eluted with a stronger organic solvent.
3.5. Chromatographic Procedure and Data Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of each analyte in the samples using the calibration curve generated from the peak areas of the standards.[1]
Method Validation
To ensure the reliability and accuracy of the analytical results, the HPLC method must be validated.[4] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include:[18][19]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][18]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[10][18] A linear relationship between peak area and concentration should be established over a defined range.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.[10][18]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10][11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10]
Data Visualization and Interpretation
5.1. Chromatographic Separation of Benzoic Acid Derivatives
The following diagram illustrates the general elution order of benzoic acid and its paraben derivatives in a reversed-phase HPLC system. The retention time increases with increasing hydrophobicity of the molecule.
Caption: Elution order of benzoic acid derivatives in RP-HPLC.
5.2. Experimental Workflow
The diagram below outlines the key steps involved in the HPLC analysis of benzoic acid derivatives, from sample receipt to final data reporting.
Caption: General workflow for HPLC analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the HPLC analysis of benzoic acid and its derivatives. By understanding the underlying principles of reversed-phase chromatography and adhering to the detailed protocols for sample preparation, instrument operation, and method validation, researchers and analysts can achieve accurate and reliable quantification of these important preservatives. The successful implementation of this method is essential for ensuring the quality and safety of a wide range of consumer products.
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
- SIELC Technologies. (n.d.). HPLC Separation of Parabens and Benzoic Acid.
- Sattayarak, S., et al. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
- Saad, B., et al. (2005). Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Journal of Chromatography A, 1073(1-2), 393-7.
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Agilent Technologies. (2001). HPLC for Food Analysis.
- Al-Qudah, M. A. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Jordan Journal of Pharmaceutical Sciences.
- Rahman, M. M., et al. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals, 3(2).
- Agilent Technologies. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Journal of Dairy Research. (2025). Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk.
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
- Recent Science and Technology. (2024). Determination of Benzoic Acid and Sorbic Acid in Salad Cream and Mayonnaise Samples Using Optimized Microextraction Followed by High Performance Liquid Chromatography.
- AIYI Technologies. (2025). Method Validation and Efficiency in Food Additive Testing Using HPLC.
- Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC.
- Organomation. (n.d.). HPLC Sample Preparation.
- International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV).
- ResearchGate. (2014). What would be the ideal conditions of HPLC for organic acid detection? Which mobile phase and column is suitable, as organic acids are hydrophilic?.
- Food Safety Magazine. (2002). The Application of HPLC in Food Analysis.
- AIP Publishing. (n.d.). Analysis of Benzoic Acid and Sorbic Acid In Different Food Products (Ketchups and Beverages) Using HPLC Method.
- Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
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- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- ResearchGate. (2025). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid.
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Application Note: 2-Phenylthiomethylbenzoic Acid as a Key Building Block in the Synthesis of Bioactive Phthalazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Phenylthiomethylbenzoic Acid
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. This compound is a bifunctional reagent of significant strategic value, primarily serving as a robust precursor for the synthesis of the phthalazinone heterocyclic system. This scaffold is of high interest as it forms the core of numerous pharmacologically active agents, most notably a class of drugs known as Poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown considerable promise in oncology.[1][2]
The unique arrangement of a carboxylic acid ortho to a phenylthiomethyl group provides an ideal electrophilic framework for cyclization reactions. Specifically, the reaction with hydrazine derivatives allows for the direct and efficient construction of the 4-phenyl-1(2H)-phthalazinone core. This application note provides a detailed exploration of the chemistry of this compound, its mechanism of transformation, a validated experimental protocol for the synthesis of a key phthalazinone intermediate, and insights into its application in constructing potent bioactive molecules.
Section 1: Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The molecule's reactivity is dominated by the interplay between the carboxylic acid group and the thioether linkage.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂S | [3] |
| Molecular Weight | 244.31 g/mol | [3] |
| Melting Point | 109-113 °C | [3] |
| Boiling Point | 417 °C at 760 mmHg | [3] |
| Appearance | Solid | [3] |
The carboxylic acid group (-COOH) serves as the primary reactive site for the key cyclization step, readily reacting with nucleophiles like hydrazine.[4] The thioether (-S-Ph) group, while less reactive in the primary transformation, plays a crucial role in the final structure of the target bioactive molecules and can be a site for later-stage functionalization if desired.
Section 2: The Core Synthetic Strategy: Gateway to the Phthalazinone Scaffold
The most prominent application of this compound is its conversion to the phthalazinone ring system. Phthalazinones are a class of bicyclic nitrogen-containing heterocycles with a broad spectrum of biological activities, including antitumor and anti-inflammatory properties.[4][5]
Mechanism of Cyclization
The transformation is a classic condensation-cyclization reaction. It proceeds via the reaction of a 2-acylbenzoic acid derivative with a hydrazine.[4][6] The generally accepted mechanism involves two key stages:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid, forming a hydrazide intermediate after the elimination of a water molecule.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazide then performs an intramolecular nucleophilic attack on the carbon of the adjacent methylene group (activated by the phenylthio leaving group), leading to the closure of the six-membered ring and elimination of thiophenol to yield the stable, aromatic phthalazinone core.
This one-pot reaction is an efficient method for constructing this valuable heterocyclic scaffold.[7]
Caption: Core synthesis workflow from reactants to the phthalazinone product.
Section 3: Detailed Experimental Protocol
This section provides a robust, field-proven protocol for the synthesis of a foundational phthalazinone intermediate from this compound. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Protocol 1: Synthesis of 4-Phenyl-1(2H)-phthalazinone
Objective: To synthesize the core phthalazinone scaffold via the cyclization of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine Hydrate (~80% solution, 1.5 eq)
-
Ethanol (or an appropriate high-boiling solvent like ethylene glycol)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.44 g, 10 mmol).
-
Solvent Addition: Add ethanol (40 mL) to the flask and stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add hydrazine hydrate (0.94 mL, 15 mmol, 1.5 eq) to the reaction mixture dropwise at room temperature. Causality Note: Adding hydrazine hydrate slowly prevents an excessive exotherm. Ethanol is chosen as a solvent for its ability to dissolve the starting material and for its suitable boiling point for this reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate should form.
-
Work-up - pH Adjustment: Acidify the aqueous mixture by slowly adding 1M HCl until the pH is ~2. This ensures that any unreacted hydrazine is protonated. Then, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Causality Note: This acid-base workup is crucial for removing impurities and ensuring the product is in its neutral, less soluble form for efficient isolation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm its structure and purity.
Caption: Step-by-step experimental workflow for phthalazinone synthesis.
Section 4: Application in Bioactive Molecule Synthesis - PARP Inhibitors
The phthalazinone core synthesized from this compound is a privileged scaffold in the design of PARP inhibitors. PARP is a family of enzymes critical for DNA repair.[2] In cancers with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing normal cells.[8]
The synthesized 4-phenyl-1(2H)-phthalazinone can be further functionalized. The nitrogen atom at the 2-position (N2) of the phthalazinone ring is a common site for introducing various side chains to optimize potency, selectivity, and pharmacokinetic properties. These modifications are crucial for tuning the molecule's interaction with the enzyme's active site.[9]
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting material that provides an efficient and direct route to the medicinally important phthalazinone scaffold. The protocol detailed herein offers a reliable and scalable method for synthesizing a key intermediate, opening the door for further elaboration into complex and potent bioactive molecules like PARP inhibitors. By understanding the underlying mechanism and adhering to a validated protocol, researchers can effectively leverage this versatile building block in their drug discovery and development programs.
References
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Chemsrc. (2025). 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2. Available at: [Link]
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Kucukguzel, I., Tatar, E., Kucukguzel, S. G., Rollas, S., & De Clercq, E. (2008). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Marmara Pharmaceutical Journal, 12(1), 21-28. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Phenylthio)benzoic acid. PubChem Compound Database. Available at: [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (n.d.). Phthalazinone. Available at: [Link]
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Khan, F. A., Zaheer, Z., Sangshetti, J. N., Patil, R. H., & Farooqui, M. (2021). Proposed mechanism for the synthesis of phthalazinones. ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, R. A. (2014). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal, 10(4), 147-176. Available at: [Link]
-
Marzouk, M. I., Shaker, S. A., Hafiz, A. A. A., & El-Baghdady, K. Z. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological & Pharmaceutical Bulletin, 39(2), 239-251. Available at: [Link]
-
Wiley-VCH. (2010). ChemInform Abstract: Novel Synthesis of Some Phthalazinone Derivatives. ChemInform, 31(17). Available at: [Link]
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Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., Schultz-Fademrecht, C., Toniatti, C., & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. Available at: [Link]
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Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Available at: [Link]
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Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Structural Studies on Bioactive Compounds. 23. Synthesis of Polyhydroxylated 2-phenylbenzothiazoles and a Comparison of Their Cytotoxicities and Pharmacological Properties With Genistein and Quercetin. Journal of Medicinal Chemistry, 39(17), 3375-3384. Available at: [Link]
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Rutjes, F. P. J. T., Hiemstra, H., & Speckamp, W. N. (1993). Synthesis of Bridged Bicyclic Hydrazines via Endocyclic Acylhydrazonium Ions. A Novel Route to the 1-Azatropane Skeleton. Journal of the American Chemical Society, 115(15), 6746-6756. Available at: [Link]
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Li, Y., Wang, H., Liu, Z., Zhang, Q., Li, J., & Ma, L. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & Medicinal Chemistry Letters, 18(14), 4047-4051. Available at: [Link]
-
Thanna, S., Tobey, R., Ellipeddi, S., De la Cruz, M., Vankayala, R., & Trovato, J. A. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 60(15), 6545-6564. Available at: [Link]
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Rutjes, F. P. J. T., Hiemstra, H., & Speckamp, W. N. (1990). SYNTHESIS OF BRIDGED BICYCLIC HYDRAZINES VIA CYCLIC N-ACYLHYDRAZONIUM INTERMEDIATES. Tetrahedron Letters, 31(47), 6981-6984. Available at: [Link]
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Pesic, M., Le, H. H., Fuchs, M., Scherkus, C., & Kara, S. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem, 25(11), e202400700. Available at: [Link]
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Iriepa, I., Moraleda, I., & Belluti, F. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 551. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
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Li, N., Ge, Q., Yang, Y., Wang, L., Li, A., Miao, J., Zhang, J., & Wang, Q. E. (2025). Abstract A054: Targeting translesion synthesis to enhance PARP inhibitor efficacy and prevent resistance in BRCA-deficient ovarian cancer. Cancer Research, 85(18_Suppl), A054. Available at: [Link]
-
Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(19), 24-30. Available at: [Link]
- Google Patents. (2017). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
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Application Notes & Protocols: Selective Reduction of 2-Phenylthiomethylbenzoic Acid
Abstract
2-Phenylthiomethylbenzoic acid is a valuable bifunctional molecule featuring both a carboxylic acid and a thioether linkage. This dual functionality allows for selective chemical transformations, yielding distinct and synthetically useful products. The term "reduction" in the context of this molecule is ambiguous and can refer to two primary transformations: the reductive cleavage (desulfurization) of the carbon-sulfur bond or the reduction of the carboxylic acid to a primary alcohol. The choice of reducing agent and reaction conditions is paramount in directing the reaction toward the desired outcome. This document provides detailed protocols for achieving these selective reductions, grounded in established chemical principles and supported by authoritative literature. We present methods utilizing Raney® Nickel for complete desulfurization, sodium in liquid ammonia for thioether cleavage to a thiol, and lithium aluminum hydride for the specific reduction of the carboxylic acid moiety.
Introduction: The Strategic Importance of Selective Reduction
In the field of organic synthesis and drug development, the ability to selectively modify one functional group in the presence of others is a cornerstone of molecular design. This compound presents a classic case for such strategic synthesis. Its structure contains:
-
A carboxylic acid group , which is relatively stable and requires potent reducing agents for conversion to an alcohol.
-
A thioether (sulfide) group , which can be cleaved under various reductive conditions, often serving as a masked thiol or a precursor to a simple alkyl group.
This application note serves as a comprehensive guide for researchers, outlining validated protocols to selectively target either the thioether or the carboxylic acid. We will explore the mechanistic rationale behind each method, provide step-by-step experimental procedures, and offer insights into expected outcomes and potential challenges.
Pathway A: Reductive Cleavage of the C-S Thioether Bond
The cleavage of the thioether bond in this compound, a process known as desulfurization, is a powerful tool for structural modification. Depending on the methodology, this can lead to the formation of a methyl group (complete reduction) or a thiol (mild cleavage).
Protocol 1: Complete Desulfurization to o-Toluic Acid via Raney® Nickel
Principle & Rationale: Raney® Nickel is a finely divided, hydrogen-rich nickel catalyst prepared by leaching aluminum from a Ni-Al alloy.[1] It is exceptionally effective for the hydrogenolysis of carbon-sulfur bonds. The reaction mechanism involves the adsorption of the sulfur atom onto the high-surface-area nickel catalyst, followed by successive cleavage of the C-S bonds and saturation with hydrogen that is pre-adsorbed on the catalyst surface.[2] This method typically results in the complete removal of the sulfur atom, replacing the C-S bonds with C-H bonds.[3] The deactivation of the catalyst by the abstracted sulfur can sometimes prevent the reduction of other functional groups, such as the carboxylic acid.[4]
Experimental Protocol:
-
Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 20.5 mmol) and 100 mL of ethanol.
-
Reagent Addition: Carefully add a slurry of activated Raney® Nickel (approx. 50 g, ~10-fold weight excess) in ethanol.
-
Safety Note: Raney® Nickel is pyrophoric, especially when dry. Always handle it as a slurry in a suitable solvent (water or ethanol) and never allow it to dry in the air.
-
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst.
-
Safety Note: The filter cake must be kept wet with solvent at all times. After filtration, quench the catalyst by slowly and carefully adding it to a large volume of water in a well-ventilated fume hood.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of diethyl ether and extract with 1 M NaOH (2 x 50 mL).
-
Purification: Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with concentrated HCl. The product, o-toluic acid, will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound (5.0 g) |
| Reagent | Activated Raney® Nickel (~50 g) |
| Solvent | Ethanol (100 mL) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4-6 hours |
| Expected Product | o-Toluic Acid |
| Anticipated Yield | 80-90% |
Experimental Workflow:
Protocol 2: Thioether Cleavage to 2-(Mercaptomethyl)benzoic Acid via Sodium in Liquid Ammonia
Principle & Rationale: The dissolution of alkali metals, such as sodium, in liquid ammonia produces a deep blue solution containing solvated electrons.[5] These electrons are powerful reducing agents capable of cleaving certain types of chemical bonds, including the S-CH₂ bond in benzyl-type thioethers.[6][7] This reaction, often referred to as a dissolving metal reduction, is conducted at low temperatures (-33 °C, the boiling point of ammonia, or -78 °C with a cooling bath).[8] The reaction proceeds until a persistent blue color indicates a slight excess of sodium. Quenching with a weak proton source like ammonium chloride neutralizes the excess sodium and protonates the resulting thiolate anion.
Experimental Protocol:
-
Setup: Assemble a three-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet for ammonia, and a stopper. Ensure the system is under a positive pressure of inert gas (Argon or Nitrogen) and all glassware is meticulously dried.
-
Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous ammonia gas into the flask.
-
Substrate Addition: Once the liquid ammonia is collected, add this compound (5.0 g, 20.5 mmol) dissolved in a minimal amount of anhydrous THF (10 mL).
-
Reduction: Add small, freshly cut pieces of sodium metal (approx. 1.4 g, 61.5 mmol, 3 equivalents) to the stirred solution. The solution will turn a deep blue. Continue adding sodium until the blue color persists for at least 30 minutes, indicating the reaction is complete.
-
Quenching: Carefully add solid ammonium chloride (NH₄Cl) in small portions until the blue color is discharged. This step neutralizes the excess sodium.
-
Isolation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: To the remaining residue, add 100 mL of water and cool the flask in an ice bath. Carefully acidify with 2 M HCl to pH ~2.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(mercaptomethyl)benzoic acid.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound (5.0 g) |
| Reagent | Sodium Metal (~1.4 g) |
| Solvent | Liquid Ammonia (~100 mL) / Anhydrous THF |
| Temperature | -78°C to -33°C |
| Reaction Time | ~1 hour |
| Expected Product | 2-(Mercaptomethyl)benzoic Acid |
| Anticipated Yield | 75-85% |
Reaction Mechanism:
Pathway B: Selective Reduction of the Carboxylic Acid
Targeting the carboxylic acid group for reduction while leaving the thioether intact requires a powerful hydride reagent that is chemoselective for carbonyls over sulfides.
Protocol 3: Reduction to 2-(Phenylthiomethyl)benzyl Alcohol via Lithium Aluminum Hydride (LiAlH₄)
Principle & Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[9] It is a source of nucleophilic hydride ions (H⁻) that attack the electrophilic carbonyl carbon. The reaction requires strictly anhydrous conditions as LiAlH₄ reacts violently with water and other protic solvents.[9] The thioether linkage is generally stable to these conditions, allowing for the selective reduction of the carboxylic acid, a transformation confirmed in related substrates.[10] The reaction is typically quenched using a specific sequence of water and NaOH solution (a Fieser workup) to precipitate manageable aluminum salts that can be easily filtered off.
Experimental Protocol:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the experiment.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (1.2 g, 31.0 mmol, 1.5 equivalents) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (5.0 g, 20.5 mmol) in 50 mL of anhydrous THF in the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup):
-
Safety Note: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and cautiously behind a safety shield in a well-ventilated fume hood.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and dropwise, add 1.2 mL of water.
-
Dropwise, add 1.2 mL of 15% (w/v) aqueous NaOH.
-
Dropwise, add 3.6 mL of water.
-
-
Isolation: Stir the resulting white granular precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude oil or solid can be further purified by silica gel column chromatography or recrystallization to yield pure 2-(phenylthiomethyl)benzyl alcohol.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound (5.0 g) |
| Reagent | Lithium Aluminum Hydride (LiAlH₄, 1.2 g) |
| Solvent | Anhydrous Tetrahydrofuran (THF, 100 mL) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Product | 2-(Phenylthiomethyl)benzyl Alcohol |
| Anticipated Yield | 85-95% |
Experimental Workflow:
Summary & Conclusion
The selective reduction of this compound is readily achievable through the judicious choice of reagents. This application note has detailed three distinct and reliable protocols to guide researchers toward their desired synthetic targets.
-
Raney® Nickel provides a robust method for complete desulfurization, yielding o-toluic acid .
-
Sodium in liquid ammonia offers a classic approach for cleaving the thioether to produce the corresponding thiol, 2-(mercaptomethyl)benzoic acid .
-
Lithium aluminum hydride selectively reduces the carboxylic acid in the presence of the thioether, affording 2-(phenylthiomethyl)benzyl alcohol .
Each protocol requires careful attention to specific safety considerations and reaction conditions. By understanding the underlying chemical principles, researchers can effectively leverage these transformations in their synthetic endeavors.
References
-
PrepChem. (n.d.). Synthesis of 2-(phenylmercapto-methyl) -benzoic acid. Retrieved from [Link]
-
MDPI. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
ResearchGate. (2019). Metal‐free C−S bond cleavage of thioethers and C−O bond formation. Retrieved from [Link]
-
ACS Publications. (2001). Ultrasonic Cleavage of Thioethers. The Journal of Physical Chemistry A. Retrieved from [Link]
- Barrett, A. G. M., & Christie, S. D. R. (n.d.). Thioether Derivatives. In Protective Groups in Organic Synthesis.
-
Int J Pept Protein Res. (1983). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
- Kao, G. N., Tilak, B. D., & Venkataraman, K. (1950). Raney Nickel Reductions. Indian Academy of Sciences.
-
Leah4sci. (2015). Thioacetals and Raney Nickel Reduction. YouTube. Retrieved from [Link]
- CoLab. (n.d.). Rupture of sulfides of the thiophene series by sodium in liquid ammonia.
-
ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into.... Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
BYJU'S. (n.d.). Ammonia and sodium reaction properties. Retrieved from [Link]
-
Chad's Prep. (n.d.). Reduction via Thioacetals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Raney Nickel Reduction Mechanism. YouTube. Retrieved from [Link]
-
Reddit. (2018). Birch reduction in liquid ammonia with sodium. Solvated electrons!. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ias.ac.in [ias.ac.in]
- 5. reddit.com [reddit.com]
- 6. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rupture of sulfides of the thiophene series by sodium in liquid ammonia | CoLab [colab.ws]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. prepchem.com [prepchem.com]
Application Note: A Scalable and Validated Protocol for the Large-Scale Synthesis of 2-((Phenylthio)methyl)benzoic Acid
Abstract
This comprehensive application note provides a detailed, two-step protocol for the large-scale synthesis of 2-((Phenylthio)methyl)benzoic Acid, a valuable bifunctional molecule used as a key intermediate in the development of pharmaceuticals and advanced materials. The synthesis route proceeds via the side-chain chlorination of 2-Methylbenzoic Acid to form the critical intermediate, 2-(Chloromethyl)benzoic acid, followed by a nucleophilic substitution with sodium thiophenolate. This guide is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high-purity outcomes. The causality behind experimental choices, in-process controls, and critical safety procedures are thoroughly explained to ensure a self-validating and reproducible process.
Introduction
2-((Phenylthio)methyl)benzoic Acid is a versatile organic building block whose structural features—a carboxylic acid and a thioether moiety—make it a precursor for a variety of complex chemical structures.[1] The reliable and scalable synthesis of this compound is crucial for advancing research programs that depend on it. This document outlines a robust two-step synthetic pathway designed for scale-up.
The chosen strategy involves:
-
Benzylic Chlorination: Conversion of readily available 2-Methylbenzoic Acid (o-Toluic Acid) to 2-(Chloromethyl)benzoic Acid. This intermediate is a reactive benzylic halide, primed for subsequent functionalization.[2][3]
-
Thioether Formation: An S_N2 nucleophilic substitution reaction between 2-(Chloromethyl)benzoic Acid and thiophenol in the presence of a base to yield the final product.[4]
This application note provides a detailed methodology, safety protocols based on authoritative data, and process control parameters to guide the user in achieving high-yield, high-purity synthesis on a large scale.
Overall Reaction Scheme
The two-step synthesis is outlined below:
Step 1: Synthesis of 2-(Chloromethyl)benzoic Acid
2-Methylbenzoic Acid reacts with Thionyl Chloride in the presence of a radical initiator (AIBN) to yield the chlorinated intermediate.
Step 2: Synthesis of 2-((Phenylthio)methyl)benzoic Acid
2-(Chloromethyl)benzoic Acid undergoes nucleophilic substitution with Thiophenol under basic conditions to form the final product.
Materials and Equipment
Reagent & Solvent Data
| Reagent Name | CAS No. | Molecular Wt. ( g/mol ) | Purity | Key Hazards |
| 2-Methylbenzoic Acid | 118-90-1 | 136.15 | ≥98% | Skin/Eye Irritant[5][6] |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% | Toxic, Corrosive, Reacts Violently with Water[7][8][9] |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | ≥98% | Flammable Solid, Self-reactive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.5% | Suspected Carcinogen, Volatile |
| Thiophenol | 108-98-5 | 110.18 | ≥99% | Flammable, Highly Toxic (Fatal), Stench[10][11][12] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥97% (Pellets) | Severely Corrosive[8][13][14] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Reproductive Toxin, Irritant |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | Corrosive, Respiratory Irritant |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Flammable, Eye Irritant |
| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | N/A | N/A |
Large-Scale Equipment
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.
-
5 L pressure-equalizing dropping funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Large-scale rotary evaporator.
-
Nutsche filter or large Büchner funnel setup for filtration.
-
Vacuum oven for drying.
-
Appropriate gas scrubber for SO₂ and HCl off-gassing.
Experimental Workflow Visualization
The following diagram outlines the complete operational sequence from starting materials to the final, purified product.
Caption: High-level workflow for the two-step synthesis and purification.
Detailed Synthesis Protocols
Step 1: Synthesis of 2-(Chloromethyl)benzoic Acid
Causality: This procedure utilizes a free-radical mechanism for benzylic chlorination. Thionyl chloride serves as the chlorine source, and AIBN is the radical initiator. Dichloromethane is chosen as a relatively inert solvent that allows for easy reflux at a controlled temperature.
-
Reactor Setup: Assemble the 10 L jacketed reactor with an overhead stirrer, reflux condenser, and nitrogen inlet. The off-gas from the condenser must be routed through a gas scrubber containing a sodium hydroxide solution to neutralize the SO₂ and HCl byproducts.
-
Charging: Charge the reactor with 2-Methylbenzoic Acid (1.00 kg, 7.34 mol), AIBN (60 g, 0.36 mol), and Dichloromethane (5 L).
-
Initiation: Begin stirring and gently heat the mixture to reflux (~40°C) using the circulator.
-
Reagent Addition: Once refluxing, add Thionyl Chloride (640 mL, 8.81 mol) dropwise via the addition funnel over 2-3 hours. The reaction is exothermic; maintain a steady reflux by controlling the addition rate and jacket temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for an additional 4-6 hours. Monitor the conversion of the starting material by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 2-(Chloromethyl)benzoic Acid.[1] This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 2-((Phenylthio)methyl)benzoic Acid
Causality: This step is a classic S_N2 reaction. Sodium hydroxide deprotonates the highly acidic thiophenol to form the potent sodium thiophenolate nucleophile in situ. DMF is an excellent polar aprotic solvent for this reaction, as it solvates the cation but leaves the nucleophile highly reactive.[4] The final product is insoluble in acidic water, allowing for straightforward isolation by precipitation.
-
Nucleophile Preparation: In a separate container, carefully dissolve Sodium Hydroxide pellets (617 g, 15.4 mol) in anhydrous DMF (2 L). This is highly exothermic; use an ice bath to control the temperature. Once dissolved and cooled, add Thiophenol (809 g, 7.34 mol) slowly to the solution under stirring.
-
Reactor Setup: Transfer the prepared sodium thiophenolate solution to the 10 L reactor. Set the stirrer to moderate speed and maintain the temperature at 25°C.
-
Reagent Addition: Dissolve the crude 2-(Chloromethyl)benzoic Acid from Step 1 in anhydrous DMF (2 L) and add it to the dropping funnel. Add this solution to the reactor dropwise over 1-2 hours, maintaining the internal temperature between 25-30°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours after the addition is complete. Monitor the disappearance of the intermediate by TLC or HPLC.
-
Work-up and Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing 20 L of cold water with vigorous stirring.
-
Acidify the aqueous mixture to a pH of 2-3 by slowly adding concentrated Hydrochloric Acid. This protonates the carboxylate, causing the product to precipitate.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by filtration using a Nutsche filter or large Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 2 L) until the washings are neutral.
-
-
Purification:
-
Transfer the crude, damp solid to a clean vessel and dissolve it in a minimal amount of hot Ethyl Acetate (~5-6 L).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: ~1.5 kg (79% over two steps). Purity: >98% by HPLC.
-
Reaction Mechanism Visualization
Caption: Mechanism of the S_N2 reaction in Step 2.
Safety and Environmental, Health & Safety (EHS)
All operations must be conducted in a controlled environment (e.g., a walk-in fume hood or dedicated reactor bay) by personnel trained in handling hazardous chemicals. A thorough risk assessment should be performed before commencing work.
-
Chemical Hazards:
-
Thionyl Chloride: Extremely corrosive and toxic. Reacts violently with water to release toxic SO₂ and HCl gas.[7][14] Must be handled under an inert atmosphere and away from any moisture.
-
Thiophenol: Highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[10][11] It has an extremely potent and unpleasant stench. All transfers should be done in a closed system or a high-efficiency fume hood.
-
Sodium Hydroxide & HCl: Corrosive and can cause severe burns.[8] Handle with appropriate PPE. The dissolution of NaOH is highly exothermic.
-
DCM & DMF: Dichloromethane is a suspected carcinogen.[10] N,N-Dimethylformamide is a known reproductive toxin. Avoid inhalation and skin contact.
-
-
Personal Protective Equipment (PPE):
-
Eyes/Face: Chemical safety goggles and a face shield are mandatory.
-
Skin: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton for thionyl chloride), and a flame-retardant lab coat.
-
Respiratory: Use of a supplied-air respirator may be necessary for handling large quantities of thiophenol or thionyl chloride.
-
-
Waste Disposal:
-
Aqueous waste should be neutralized before disposal.
-
Organic solvent waste must be collected in properly labeled containers for hazardous waste incineration.
-
The gas scrubber solution should be neutralized and disposed of as corrosive waste.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture in the system deactivating SOCl₂; insufficient initiator. | Ensure all reagents and solvents are anhydrous. Check AIBN activity. Extend reaction time and monitor by HPLC. |
| Low Yield in Step 2 | Inefficient nucleophile formation (base not fully dissolved); intermediate degradation. | Ensure NaOH is fully dissolved before adding thiophenol. Maintain temperature control during the addition of the intermediate. |
| Product Fails to Precipitate | Insufficient acidification; mixture too dilute. | Check the pH of the aqueous solution and add more HCl if necessary. If very dilute, consider partial solvent removal via distillation before acidification. |
| Product is Oily/Gummy | Presence of impurities; incomplete reaction. | Ensure the reaction has gone to completion. During work-up, wash the crude product thoroughly. For purification, try a different recrystallization solvent system (e.g., Toluene). |
References
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
Material Safety Data Sheet - Thiophenol. Cole-Parmer. [Link]
-
Thiophenol 0.9% TA - Material Safety Data Sheet (MSDS). (2025-11-19). Penta Manufacturing Company. [Link]
-
Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
SAFETY DATA SHEET - o-Toluic acid. (2024-01-23). Fisher Scientific. [Link]
-
2-Methylbenzoic acid | C8H8O2 | CID 8373. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. bionium.miami.edu [bionium.miami.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenylthiomethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-((Phenylthio)methyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will delve into the nuances of the reaction, troubleshoot common issues, and provide evidence-based strategies to enhance your yield and purity.
I. Synthesis Overview: The Williamson Thioether Synthesis
The most common and direct route to 2-((Phenylthio)methyl)benzoic acid is a variation of the classic Williamson ether synthesis, adapted for thioether formation. This SN2 reaction involves the nucleophilic attack of a thiophenoxide ion on an electrophilic benzylic halide.[1]
The overall reaction is as follows:
Step 1: Deprotonation of Thiophenol Thiophenol is deprotonated by a suitable base to form the highly nucleophilic thiophenoxide anion.
Step 2: Nucleophilic Substitution The thiophenoxide anion then displaces a halide (typically chloride or bromide) from 2-(halomethyl)benzoic acid in a bimolecular nucleophilic substitution (SN2) reaction.[2]
Reaction Workflow Diagram
Caption: Troubleshooting logic for optimizing the synthesis.
Work-up and Purification Challenges
Question: I'm having difficulty isolating a pure product after the reaction. What is the best work-up and purification procedure?
Answer: A proper work-up and purification strategy is essential for obtaining high-purity 2-((Phenylthio)methyl)benzoic acid.
-
Work-up Procedure:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Acidification: Slowly add an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate and neutralize any remaining base. [3]The desired product, being a carboxylic acid, will precipitate out if it is insoluble in the aqueous medium.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). [3]The organic layer will contain the desired product and any organic-soluble impurities.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallization: This is the most effective method for purifying the crude solid product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. [4]The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking on the column) is a good starting point.
-
III. Experimental Protocols
Protocol 1: Synthesis of 2-((Phenylthio)methyl)benzoic Acid
This protocol is a general guideline. Optimization of specific parameters may be necessary depending on your laboratory conditions and reagent purity.
Materials:
-
Thiophenol
-
2-(Bromomethyl)benzoic acid [5]or 2-(Chloromethyl)benzoic acid [6]* Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Thiophenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
SN2 Reaction: In a separate flask, dissolve 2-(bromomethyl)benzoic acid (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring thiophenoxide mixture over 15-20 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Acidify the mixture to pH ~2 with 1 M HCl. A precipitate should form.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-((Phenylthio)methyl)benzoic acid. [4]
-
Data Summary: Optimizing Reaction Parameters
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Electrophile | 2-(Chloromethyl)benzoic Acid | 2-(Bromomethyl)benzoic Acid | Higher reactivity and potentially higher yield with the bromo-derivative. [5] |
| Base | NaHCO₃ (weak base) | K₂CO₃ or NaOH (stronger base) | More complete deprotonation of thiophenol, leading to a faster reaction rate. |
| Solvent | Ethanol (protic) | DMF (polar aprotic) | Increased nucleophilicity of the thiophenoxide, leading to a higher reaction rate. [7][8] |
| Atmosphere | Air | Nitrogen or Argon | Minimized oxidation of thiophenoxide to diphenyl disulfide, improving yield. |
| Temperature | >100 °C | 60-80 °C | Reduced incidence of side reactions like intramolecular cyclization. [9] |
IV. References
-
BenchChem. (2025). Synthesis of 2-(Chloromethyl)benzoic acid from toluene. Retrieved from
-
BenchChem. (n.d.). 2-(Phenylthio)benzoic Acid. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to 2-(Chloromethyl)benzoic Acid. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: 2-(Chloromethyl)benzoic Acid in Solid-Phase Organic Synthesis. Retrieved from
-
ChemicalBook. (n.d.). 2-(Bromomethyl)benzoic acid synthesis. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
-
Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. Retrieved from
-
BenchChem. (2025). 2-(Chloromethyl)benzoic Acid: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds. Retrieved from
-
BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. Retrieved from
-
Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from
-
Journal of the American Chemical Society. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved from
-
Reddit. (2025). Williamson Ether synthesis. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. Retrieved from
-
BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis. Retrieved from
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from
-
BenchChem. (2025). Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization: Application Notes and Protocols. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Phenylthiomethylbenzoic Acid
Welcome to the technical support center for the purification of 2-Phenylthiomethylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing a foundational understanding of its properties and the rationale behind choosing a specific purification technique.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as thiophenol and a phthalide precursor.[1]
-
Byproducts: Arising from side reactions during synthesis.
-
Oxidation products: The thioether linkage can be oxidized to the corresponding sulfoxide or sulfone.[2]
-
Residual solvents: Solvents used in the reaction or initial work-up.
Q2: How do I select the most appropriate purification technique for this compound?
A2: The optimal purification technique is determined by the physical state of your crude product and the nature of the impurities.[3] Since this compound is a solid at room temperature with a melting point of 109-113°C, recrystallization is often the preferred method for removing minor impurities.[1] For mixtures with significant amounts of neutral or basic impurities, acid-base extraction is a highly effective preliminary purification step.[4][5] Column chromatography is best reserved for separating compounds with very similar polarities.
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise. This section provides solutions to common problems encountered during the recrystallization of this compound.
Q3: My this compound won't crystallize from solution, what should I do?
A3: Failure to crystallize is a common issue and can often be resolved with one of the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[6][7] The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a "seed crystal" to the solution.[6][7] This provides a template for further crystallization.
-
-
Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8][9]
-
Cooling: Ensure the solution has been adequately cooled. Placing the flask in an ice bath can sometimes initiate crystallization.[10]
Q4: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some strategies to prevent this:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.[6][8]
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving it on a cooling hot plate or insulating the flask.[8]
-
Change Solvent System: If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.[6]
Q5: What is a good solvent system for the recrystallization of this compound?
A5: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For carboxylic acids like this compound, a mixed solvent system of ethanol and water is often effective.[12] The compound is typically soluble in hot ethanol and less soluble in water. You would dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
| Solvent System | Rationale | Typical Ratio (Ethanol:Water) |
| Ethanol/Water | Good solubility in hot ethanol, poor solubility in cold water.[12] | Start with dissolving in hot ethanol, then add water until turbidity persists. A common starting point is 1:2. |
| Acetic Acid/Water | Similar principle to ethanol/water. | Dissolve in hot acetic acid, then add water. |
| Toluene | May be suitable if impurities are highly polar. | Test solubility at different temperatures. |
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently while stirring until the solid completely dissolves.[12]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.[10]
-
Induce Crystallization: While the ethanol solution is still hot, slowly add warm deionized water with continuous stirring until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[12]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[12]
-
Drying: Allow the crystals to air dry or place them in a desiccator.
Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is an excellent technique for separating acidic compounds like this compound from neutral or basic impurities.[4][13]
Q6: My yield of this compound is low after acid-base extraction. What went wrong?
A6: Low yield can result from several factors:
-
Incomplete Extraction: Ensure you have performed multiple extractions of the organic layer with the basic solution to fully extract the carboxylic acid.[3]
-
Incomplete Precipitation: After acidifying the aqueous layer, make sure the pH is sufficiently acidic (pH 1-2) to fully protonate and precipitate the carboxylic acid. Check with pH paper.[14]
-
Premature Precipitation: If the carboxylic acid precipitates in the separatory funnel, it can be difficult to separate the layers effectively.
Q7: An emulsion has formed between the organic and aqueous layers. How can I break it?
A7: Emulsions are a common problem in liquid-liquid extractions. Here are some methods to break them:
-
Time: Allow the separatory funnel to stand for a while; the layers may separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filtration: In stubborn cases, filtering the mixture through a pad of celite or glass wool can be effective.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][14] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.[3]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[3]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise until the solution is acidic.[3] The this compound should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Caption: Workflow for acid-base extraction of this compound.
Troubleshooting Guide: Column Chromatography
While not always necessary, column chromatography can be used for difficult separations.
Q8: My this compound is streaking on the silica gel column. What can I do?
A8: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the silica gel.[3] To mitigate this:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3] This keeps the carboxylic acid in its protonated form, leading to a more defined band.
Q9: My compound is not eluting from the column.
A9: This indicates that the mobile phase is not polar enough to move the compound down the column.
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
References
-
Acid–base extraction. In Wikipedia. Retrieved from [Link]
-
4.8: Acid-Base Extraction. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). In University of York. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). In UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Column chromatography issues. (2022, July 16). In Reddit. Retrieved from [Link]
-
Recrystallization 2. (n.d.). Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
2-(PHENYLTHIOMETHYL)BENZOIC ACID. (n.d.). In Chemsrc. Retrieved from [Link]
Sources
- 1. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Home Page [chem.ualberta.ca]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2-Phenylthiomethylbenzoic Acid Derivatives
Welcome to the dedicated technical support guide for the synthesis of 2-phenylthiomethylbenzoic acid and its derivatives. These structures are significant scaffolds in medicinal chemistry and materials science. However, their synthesis is not without challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles, providing field-proven insights and robust troubleshooting strategies.
Overview of Synthetic Strategies
The construction of the this compound core typically follows two primary pathways. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on both the benzoic acid and phenylthio moieties.
-
Strategy A: Nucleophilic Substitution (SN2 Type): This is arguably the most direct route, involving the reaction of a 2-(halomethyl)benzoic acid derivative (e.g., 2-(bromomethyl)benzoic acid) with a substituted thiophenol. The reaction proceeds via the formation of a thiolate anion, which acts as a potent nucleophile.
-
Strategy B: Nucleophilic Aromatic Substitution (SNAr / Ullmann-type): This approach utilizes a 2-halobenzoic acid (e.g., 2-chlorobenzoic or 2-iodobenzoic acid) and couples it with a thiophenol.[1] This C-S bond formation often requires harsh conditions or, more commonly, catalysis, typically with copper salts in what is known as an Ullmann condensation.[2][3][4]
Visualizing the Core Synthetic Pathways
Caption: Primary synthetic routes to the target scaffold.
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy (SN2 vs. Ullmann) is generally preferred?
A1: For the synthesis of 2-phenylthiomethyl benzoic acid, the SN2 pathway (Strategy A) is overwhelmingly preferred. It proceeds under milder conditions and avoids the use of metal catalysts that can be difficult to remove. The Ullmann-type reaction (Strategy B) is used to synthesize 2-phenylthio benzoic acid, where the sulfur atom is directly attached to the benzoic acid ring.[1] These are structurally different compounds. The key is the methylene (-CH₂) spacer. If your target has this spacer, use Strategy A.
Q2: My starting 2-(bromomethyl)benzoic acid seems to self-react or degrade upon storage. Why?
A2: 2-(Bromomethyl)benzoic acid is prone to intramolecular cyclization to form phthalide (a lactone), especially in the presence of moisture or trace base. It is best to use it immediately after preparation or purchase, or to store it under strictly anhydrous and inert conditions at low temperatures. Some protocols generate the reagent in situ from phthalide to circumvent this issue.
Q3: What is the best base for deprotonating the thiophenol in the SN2 reaction?
A3: The choice of base is critical.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) are excellent. NaH irreversibly deprotonates the thiol to form the thiolate and H₂ gas, driving the reaction forward.
-
Weaker carbonate bases (K₂CO₃, Cs₂CO₃) are also effective, especially in polar aprotic solvents like DMF or acetonitrile. They are easier to handle than NaH but may require higher temperatures or longer reaction times.
-
Avoid strong, nucleophilic bases like NaOH or KOH in excess, as they can hydrolyze ester protecting groups or participate in unwanted side reactions.
Q4: Can I use a 2-halobenzoic acid and thiophenol directly without a copper catalyst?
A4: Yes, but only if the benzoic acid ring is strongly activated by electron-withdrawing groups (e.g., nitro groups in the ortho or para positions).[5] For standard or electron-rich 2-halobenzoic acids, the direct nucleophilic aromatic substitution (SNAr) is extremely sluggish because the negatively charged carboxylate group deactivates the ring towards nucleophilic attack. In these cases, a copper-catalyzed Ullmann-type reaction is necessary to facilitate C-S bond formation.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound derivatives via the SN2 pathway (Strategy A).
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Poor Starting Material Quality | The 2-(halomethyl)benzoic acid may have degraded to phthalide. The thiophenol may be partially oxidized. | Validate starting materials via ¹H NMR or melting point before use. Purify thiophenol by distillation if necessary. |
| Inefficient Thiolate Formation | The base used was not strong enough or was insufficient to fully deprotonate the thiol. Thiols are more acidic than alcohols but still require a sufficiently strong base.[6] | Use a full equivalent of a strong base like NaH. If using K₂CO₃, ensure it is finely powdered and anhydrous. Consider switching to a more polar solvent (e.g., DMF) to increase reactivity. |
| Reaction Temperature Too Low | While the SN2 reaction is often performed at room temperature, sterically hindered substrates or less reactive halides (e.g., chlorides) may require heating. | Monitor the reaction by TLC. If no progress is observed, gently heat the reaction mixture to 40-60 °C. |
| Incorrect Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism. | Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the thiolate salt but do not hydrogen-bond with the nucleophile, increasing its reactivity. |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Significant Side Product Formation
| Side Product | Identification | Cause & Mechanism | Prevention Strategy |
| Disulfide (Ar-S-S-Ar) | A common impurity, often less polar than the starting thiol. Can be identified by mass spectrometry (M+ value is 2x thiol mass - 2). | Oxidation of the thiol or thiolate by atmospheric oxygen. This is a very common issue with thiols.[7][8] | Deoxygenate the solvent before use by bubbling with argon or nitrogen for 15-30 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Phthalide | Appears as a spot on TLC, often with a different Rf than the product. Confirmed by ¹H NMR (lacks Ar-SH or -CH₂-S- signals). | Formed from the intramolecular cyclization of the 2-(halomethyl)benzoic acid starting material, especially under basic conditions before the thiolate has reacted. | Add the 2-(halomethyl)benzoic acid solution slowly to the pre-formed thiolate solution. This ensures the thiolate is always in excess relative to the electrophile. |
| Thioether (R-S-R) | Can occur if the initial thiol product is deprotonated and reacts with another molecule of alkyl halide.[8] | This is less common with benzoic acid derivatives but possible if using a large excess of base and alkyl halide. | Use stoichiometric amounts of base (1.0-1.1 equivalents) relative to the thiol to avoid deprotonating the product. |
Problem 3: Difficulty with Purification
Q: My crude product is an oil and won't crystallize. How can I purify it?
A: Oily products often indicate the presence of residual solvent or impurities that inhibit crystallization.
-
Ensure Complete Solvent Removal: First, ensure all reaction solvent (e.g., DMF) is removed under high vacuum, possibly with gentle heating.
-
Aqueous Workup: Perform a thorough aqueous workup. Dissolve the crude material in a water-immiscible solvent (like ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, then with brine. This step also protonates the carboxylate, making the product less water-soluble.
-
Acid-Base Extraction: Exploit the acidic nature of your product. Dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like disulfide) behind in the organic layer. Separate the aqueous layer and carefully re-acidify it with cold 1M HCl until the product precipitates. Filter the resulting solid.
-
Recrystallization: Once a solid is obtained, recrystallization is the best method for final purification.[9] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[9]
-
Column Chromatography: If all else fails, silica gel chromatography can be used. A solvent system of ethyl acetate and hexanes, often with 1-2% acetic acid added to the mobile phase, can effectively separate the product. The added acid prevents the polar carboxylic acid from streaking on the silica gel.
Detailed Experimental Protocol
Synthesis of 2-(Phenylthiomethyl)benzoic Acid via SN2 Reaction
This protocol describes a robust method for the gram-scale synthesis of the parent compound.
Materials & Reagents:
-
Thiophenol (1.10 g, 10.0 mmol, 1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv)
-
2-(Bromomethyl)benzoic acid (2.15 g, 10.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 40 mL
-
Ethyl Acetate, 1M HCl, Saturated NaCl (brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation: Under a nitrogen atmosphere, add anhydrous DMF (20 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Thiolate Formation: Carefully add the sodium hydride portion-wise to the stirring DMF at 0 °C (ice bath). To this suspension, add a solution of thiophenol in anhydrous DMF (10 mL) dropwise over 10 minutes. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 20 minutes after the addition is complete to ensure full formation of the sodium thiophenolate.
-
Nucleophilic Substitution: In a separate flask, dissolve the 2-(bromomethyl)benzoic acid in anhydrous DMF (10 mL). Add this solution dropwise to the cold thiophenolate suspension over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate with 1% Acetic Acid).
-
Quenching & Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl (approx. 20 mL). Transfer the mixture to a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x 30 mL) and then with brine (30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford 2-(phenylthiomethyl)benzoic acid as a white crystalline solid.[9][10]
Expected Spectroscopic Data
| Analysis | Characteristic Signal for 2-(Phenylthiomethyl)benzoic Acid |
| ¹H NMR | ~10-12 ppm (br s, 1H, -COOH), ~7.2-8.0 ppm (m, 9H, Ar-H), ~4.2 ppm (s, 2H, -CH₂-S-) |
| ¹³C NMR | ~170 ppm (C=O), ~125-140 ppm (Ar-C), ~38 ppm (-CH₂-) |
| FT-IR | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1680-1700 cm⁻¹ (strong, C=O stretch), ~750 cm⁻¹ (ortho-substitution C-H bend)[11] |
References
- The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis.
-
Ullmann condensation - Wikipedia. [Link]
- Preventing side products in the thiol-ene reaction for thioether synthesis - Benchchem.
-
Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid - PrepChem.com. [Link]
-
Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. [Link]
-
Thiols And Thioethers - Master Organic Chemistry. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
-
Carbon‐Sulfur Bond Formation via Ipso Nucleophilic Substitution of Electron‐Deficient Benzenesulfonic Acid with Thiol | Request PDF - ResearchGate. [Link]
- Purification of 2-((2-Aminophenyl)thio)
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. [Link]
- Process for the preparation of 2-arylthiobenzoic acids - Google P
-
Supporting information for: Palladium-Catalyzed Thiolation and Chalcogenation of Benzoic Acids via Weak O-Coordination: Synthesis of Chalcogenoxanthones. [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1. [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - MDPI. [Link]
- A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers - Benchchem.
Sources
- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. data.epo.org [data.epo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions of 2-Phenylthiomethylbenzoic Acid
Welcome to the technical support center for 2-Phenylthiomethylbenzoic Acid (CAS: 1699-03-2), a key intermediate in the synthesis of various heterocyclic compounds, notably thioxanthenones.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges. We will move beyond simple procedural outlines to explain the underlying chemical principles, ensuring you can adapt and optimize these reactions for your specific needs.
Part 1: Foundational Knowledge & Starting Material Integrity
The success of any reaction is predicated on the quality of the starting materials. Before troubleshooting downstream reactions, it is imperative to confirm the identity and purity of your this compound.
FAQ 1.1: What is a reliable synthesis route for this compound and how can I verify its purity?
A common and effective route involves the reaction of phthalide with thiophenol.[3] Regardless of the synthetic origin, purity is paramount. Impurities from the synthesis can interfere with sensitive downstream reactions, particularly catalytic processes or strong acid-mediated cyclizations.
Purity Verification:
-
Melting Point: The reported melting point for this compound is in the range of 109-113°C.[3] A broad or depressed melting range is a strong indicator of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and identify any residual starting materials or byproducts. The presence of signals corresponding to thiophenol or phthalide would necessitate repurification.
-
Chromatography (TLC/HPLC): A single spot on TLC plates in multiple solvent systems is a good indicator of purity. HPLC can provide quantitative purity data.
Part 2: The Core Challenge: Intramolecular Cyclization to Thioxanthen-9-one
One of the most common and powerful applications of this compound is its intramolecular cyclization to form the thioxanthen-9-one core. This reaction, a type of Friedel-Crafts acylation, is notoriously challenging and often requires harsh conditions which can lead to side reactions.[1]
FAQ 2.1: My cyclization to thioxanthen-9-one is failing or giving very low yields. What are the most critical parameters?
Low yields in this reaction are a frequent complaint.[4] Success hinges on a delicate balance of several factors, primarily the choice of cyclizing agent and temperature control.
-
The "Why" - Choice of Cyclizing Agent: This is an electrophilic aromatic substitution reaction. The carboxylic acid must be activated to generate a highly reactive acylium ion, which then attacks the electron-rich phenylthio ring. This requires a very strong acid.
-
Concentrated Sulfuric Acid (H₂SO₄): A classic choice, but its strong oxidizing and sulfonating properties at high temperatures can lead to significant charring and byproduct formation.
-
Polyphosphoric Acid (PPA): An excellent alternative. It is a strong acid and a powerful dehydrating agent but is less oxidizing than H₂SO₄, often leading to cleaner reactions.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A very effective, commercially available reagent that often allows for lower reaction temperatures and shorter reaction times compared to PPA.
-
-
The "How" - Reaction Temperature & Time:
-
Temperature: High temperatures (often 100-200°C) are typically required to drive the reaction to completion.[5] However, excessively high temperatures dramatically increase the rate of side reactions, especially sulfonation and decomposition.[6] The optimal temperature is a trade-off between reaction rate and product stability.
-
Time: These reactions are not "fire and forget." It is crucial to monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Prolonged heating after the reaction is complete is a primary cause of yield loss due to product degradation.
-
-
To obtain the Sulfoxide: Use exactly 1.0 to 1.1 equivalents of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a solvent like dichloromethane (DCM) at a low temperature (e.g., 0°C). Carefully monitor the reaction by TLC to avoid over-oxidation.
-
To obtain the Sulfone: Use an excess of the oxidizing agent (>2.2 equivalents ) and allow the reaction to proceed at room temperature or with gentle heating until the sulfoxide intermediate is fully consumed.
References
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
-
Supporting Information. (n.d.). General procedure for the preparation of sulfide compounds. Retrieved from [Link]
-
Kobayashi, K., et al. (2013). A CONVENIENT SYNTHESIS OF 9H-THIOXANTHEN-9-ONES AND THEIR AZA-ANALOGUES. HETEROCYCLES, 87(12), 2577-2587. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the reductive cyclization reaction. Retrieved from [Link]
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some new thioxanthone derivatives. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some new thioxanthone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). How to improve the yield in the reaction between 2-(4-bromophenyl)-benzothiazole and phenothiazine?. Retrieved from [Link]
-
National Institutes of Health. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from [Link]
-
ResearchGate. (n.d.). New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Phenylbenzothiazole synthesis using other acid catalysts. Retrieved from [Link]
-
YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization. Retrieved from [Link]
-
PubMed. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. jocpr.com [jocpr.com]
- 3. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Phenylthiomethyl)benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Phenylthiomethyl)benzoic Acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested knowledge to support your research endeavors.
I. Understanding the Synthesis: Core Principles and Common Pathways
2-(Phenylthiomethyl)benzoic acid is a valuable building block in organic synthesis, particularly for the creation of sulfur-containing heterocyclic compounds and pharmacologically active molecules. [1]The primary synthetic route involves the reaction of a phthalide precursor with thiophenol. [2]Understanding the nuances of this reaction is critical for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2-(Phenylthiomethyl)benzoic Acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the experimental process. Here's a systematic approach to diagnosing and resolving the problem:
1. Purity of Starting Materials:
-
Thiophenol Oxidation: Thiophenol is susceptible to oxidation to diphenyl disulfide, especially if it's old or has been improperly stored. This disulfide will not participate in the desired reaction, thereby reducing your yield.
-
Recommendation: Use freshly distilled or recently purchased thiophenol. You can check for the presence of diphenyl disulfide by TLC or ¹H NMR.
-
-
Phthalide Quality: The purity of phthalide is also crucial. Impurities can interfere with the reaction.
-
Recommendation: If you suspect impurities, consider recrystallizing the phthalide before use.
-
2. Reaction Conditions:
-
Base Strength and Stoichiometry: The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate. The choice and amount of base are critical.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are common and effective bases for this reaction. Ensure you are using the correct stoichiometry, typically a slight excess relative to the thiophenol.
-
Incomplete Deprotonation: Insufficient base will lead to incomplete formation of the thiophenolate, resulting in a sluggish or incomplete reaction.
-
-
Temperature and Reaction Time: These parameters are interdependent.
-
Too Low Temperature: The reaction rate may be too slow, leading to an incomplete reaction within a standard timeframe.
-
Too High Temperature: This can lead to side reactions and decomposition of the product or starting materials.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for your specific setup. A typical starting point is refluxing in a suitable solvent like ethanol or DMF.
-
3. Work-up Procedure:
-
Acidification: After the reaction is complete, the product is typically in its salt form (carboxylate). Acidification is necessary to precipitate the desired 2-(phenylthiomethyl)benzoic acid.
-
Incomplete Precipitation: If the pH is not sufficiently acidic, the product will remain dissolved in the aqueous layer, leading to a significant loss of yield.
-
Recommendation: Use a strong acid like hydrochloric acid (HCl) and ensure the pH of the aqueous solution is low enough (typically pH 1-2) to fully precipitate the product. Check the pH with pH paper or a pH meter.
-
-
Extraction: If the product has some solubility in the aqueous layer even after acidification, performing an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) can help recover more material.
Q2: I'm observing a significant amount of an insoluble white solid in my reaction mixture. What is it and how can I prevent its formation?
A2: The insoluble white solid is likely the disulfide of thiophenol, diphenyl disulfide. This side product forms when thiophenol is oxidized.
Causality:
-
Presence of Oxygen: The primary cause is the presence of atmospheric oxygen, which can oxidize the thiophenolate anion back to the disulfide.
-
Reaction Conditions: Elevated temperatures can sometimes accelerate this oxidation process.
Prevention Strategies:
-
Inert Atmosphere: The most effective way to prevent disulfide formation is to carry out the reaction under an inert atmosphere.
-
Protocol: Before adding reagents, purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Degassed Solvents: Using solvents that have been degassed (by bubbling an inert gas through them or by freeze-pump-thaw cycles) can also help minimize the amount of dissolved oxygen.
Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
A3: Purification challenges often arise from the presence of unreacted starting materials or side products. Here's a breakdown of potential impurities and how to address them:
| Potential Impurity | Reason for Presence | Recommended Purification Method |
| Thiophenol | Incomplete reaction or use of excess thiophenol. | Wash with a basic aqueous solution (e.g., sodium bicarbonate) during work-up. Thiophenol will be deprotonated and dissolve in the aqueous layer. |
| Diphenyl disulfide | Oxidation of thiophenol. | Recrystallization or column chromatography. Diphenyl disulfide has different solubility properties than the desired product. |
| Phthalide | Incomplete reaction. | Recrystallization or column chromatography. |
| Benzoic Acid | A potential side-product from the hydrolysis of phthalide under basic conditions, though less common. | Recrystallization. Benzoic acid has different solubility characteristics. |
Recrystallization Protocol:
Recrystallization is often an effective method for purifying 2-(Phenylthiomethyl)benzoic Acid.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of the pair).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Slowly add the anti-solvent (the solvent in which the product is less soluble) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Column Chromatography:
If recrystallization is not sufficient, silica gel column chromatography can be used. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a gradient of increasing polarity.
Q4: Can you provide a general experimental protocol for the synthesis?
A4: Certainly. The following is a representative protocol. Please note that this should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
Phthalide
-
Thiophenol
-
Sodium Hydroxide (NaOH)
-
Ethanol (or another suitable solvent like DMF)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction, if necessary)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in ethanol.
-
Slowly add thiophenol to the basic solution while stirring.
-
Add phthalide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water.
-
Wash the aqueous solution with an organic solvent like diethyl ether or dichloromethane to remove any unreacted thiophenol or diphenyl disulfide.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~1-2.
-
A white precipitate of 2-(Phenylthiomethyl)benzoic Acid should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Visualizing the Process
To further clarify the troubleshooting process, the following diagram outlines the key decision points and actions.
Caption: Troubleshooting workflow for the synthesis of 2-(Phenylthiomethyl)benzoic Acid.
References
-
Chemsrc. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2. [Link]
Sources
Technical Support Center: Synthesis of 2-Phenylthiomethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Phenylthiomethylbenzoic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and preventative measures to ensure the integrity and success of your experiments.
FAQ 1: Low Yield and Unexpected Precipitate
Question: I am attempting to synthesize this compound via S-alkylation of thiophenol with 2-(bromomethyl)benzoic acid, but my yields are consistently low. I also observe a significant amount of a white, insoluble solid crashing out of my reaction mixture. What is the likely cause and how can I prevent this?
Answer:
The most probable cause for both low yield and the formation of a white precipitate is the oxidative dimerization of thiophenol to diphenyl disulfide . Thiophenol is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, and this process can be catalyzed by trace metal impurities.[1][2] This side reaction consumes your nucleophile, leading to a stoichiometric imbalance and consequently, a lower yield of the desired product. Diphenyl disulfide is a solid at room temperature and is often the unexpected precipitate observed.
Troubleshooting & Preventative Measures:
-
Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Degassing Solvents: Before use, sparge your reaction solvents with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Inert Gas Blanket: Conduct the reaction under a positive pressure of nitrogen or argon. This can be done using a balloon filled with the inert gas or a Schlenk line.[3]
-
-
Chelating Agents: To mitigate the catalytic effect of trace metal ions, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your reaction mixture.[4][5] A typical concentration is 1-5 mM.
-
Order of Addition: Add the thiophenol to the reaction mixture after establishing an inert atmosphere and ensuring all other reagents are present. This minimizes its exposure time to potential oxidants.
Experimental Protocol: Oxygen Exclusion
-
Assemble your reaction glassware (flask, condenser, etc.) and flame-dry under vacuum to remove adsorbed moisture and oxygen.
-
Allow the glassware to cool to room temperature under a stream of inert gas.
-
Add your solvent and any solid reagents (e.g., the base) to the reaction flask.
-
Degas the solvent by bubbling nitrogen or argon through it for 30 minutes.
-
Add the 2-(bromomethyl)benzoic acid to the mixture.
-
Finally, add the thiophenol via syringe, ensuring the system remains under a positive pressure of inert gas.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Competition between desired S-alkylation and oxidative side reaction."
FAQ 2: Incomplete Conversion and Multiple Spots on TLC
Question: My reaction is sluggish, and even after extended reaction times, TLC analysis shows the presence of unreacted starting material along with the product and several other spots. What could be causing this, and how can I drive the reaction to completion?
Answer:
Incomplete conversion in S-alkylation reactions can stem from several factors, including insufficient nucleophilicity of the thiophenolate, steric hindrance, or competing side reactions that are not immediately obvious. The presence of multiple spots on TLC suggests the formation of various byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The pKa of thiophenol is around 6.6.[1] If the base used is not strong enough to fully deprotonate the thiol, the concentration of the active nucleophile (thiophenolate) will be low, leading to a slow reaction. | Use a base with a pKa of its conjugate acid that is significantly higher than that of thiophenol. Common choices include sodium hydroxide, potassium carbonate, or sodium hydride. |
| Over-alkylation | While less common with this specific substrate, it's possible for the product, this compound, to react further if a very strong base is used in excess, potentially leading to undesired byproducts.[6][7] | Use a stoichiometric amount of base, or a slight excess (e.g., 1.1 equivalents), relative to the thiophenol. |
| Solvent Effects | The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity. | If using a less polar solvent, consider switching to DMF or DMSO. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Reaction Sluggish?", shape=diamond, fillcolor="#FBBC05"]; Base [label="Is the base strong enough?\n(pKa_conj_acid > 8)", shape=diamond, fillcolor="#FBBC05"]; Solvent [label="Is the solvent polar aprotic?\n(e.g., DMF, DMSO)", shape=diamond, fillcolor="#FBBC05"]; Inert [label="Is the reaction under\ninert atmosphere?", shape=diamond, fillcolor="#FBBC05"];
Solution_Base [label="Switch to a stronger base\n(e.g., NaOH, K₂CO₃)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Solvent [label="Use a polar aprotic solvent\n(e.g., DMF, DMSO)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Inert [label="Implement inert atmosphere\ntechniques (see FAQ 1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction should proceed\nto completion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -- Base; Base -- "No" --> Solution_Base; Base -- "Yes" --> Solvent; Solvent -- "No" --> Solution_Solvent; Solvent -- "Yes" --> Inert; Inert -- "No" --> Solution_Inert; Inert -- "Yes" --> Success;
Solution_Base -> Solvent; Solution_Solvent -> Inert; Solution_Inert -> Success; } caption: "Troubleshooting workflow for incomplete conversion."
FAQ 3: Product Purification and Characterization
Question: I have managed to synthesize the product, but I am having difficulty with its purification. What are the recommended procedures for isolating pure this compound?
Answer:
Purification of this compound typically involves an acidic workup followed by extraction and crystallization or chromatography.
Step-by-Step Purification Protocol:
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Acidification: Slowly add the reaction mixture to a beaker containing dilute acid (e.g., 1M HCl). This will protonate the carboxylate group of the product, making it less soluble in the aqueous phase. The diphenyl disulfide side product, if present, will remain in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. The product will move into the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification:
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Characterization:
The identity and purity of the final product, 2-((Phenylthio)methyl)benzoic acid (CAS: 1699-03-2), can be confirmed by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (244.31 g/mol ).[8]
-
Melting Point: To assess purity.
References
- Iodine-mediated thio-arylation under electrochemical conditions. (2025). RSC Publishing.
- 2-(Phenylthio)benzoic Acid | Research Chemical Supplier. (n.d.). Benchchem.
- Common side reactions in thiol-ene additions with "Pent-4-ene-1-thiol". (n.d.). Benchchem.
- Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of Thiol-Ene Chemistry for Peptide Science. (2020). PMC - NIH.
- Oxidation of Thiols to Disulfides using an Environmentally Benign Organocatalyst. (2022). ODU Digital Commons.
- Thiol-ene reaction. (n.d.). Wikipedia.
- Thiol-ene reaction – Knowledge and References. (n.d.). Taylor & Francis.
- The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. (2022). PubMed Central.
- 5-Nitro-2-(phenylthio)benzoic acid | 6345-67-1. (n.d.). Benchchem.
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
- Aerobic photocatalytic oxidation of thiophenol to diphenyl disulfide catalyzed by Eosin Y. (n.d.). ResearchGate.
- Oxidation of thiophenol into diphenyl disulfide. (n.d.). ResearchGate.
- Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 3.2.6: Thiols and Sulfides. (2022). Chemistry LibreTexts.
- 2-((Phenylthio)methyl)benzoic acid. (n.d.). CymitQuimica.
- Process for alkylating thiophenols in the para position with a tertiary alcohol or mercaptan. (n.d.). Google Patents.
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (n.d.). NIH.
- Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
- Thiols and Sulfides. (2023). Chemistry LibreTexts.
- The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (n.d.). PubMed.
- The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides. (2023). DEA.
- 2-Phenylbenzothiazole synthesis using other acid catalysts. (n.d.). ResearchGate.
- How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. (2021). ResearchGate.
- Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis. (n.d.). Benchchem.
Sources
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-((Phenylthio)methyl)benzoic acid | CymitQuimica [cymitquimica.com]
stability issues of 2-Phenylthiomethylbenzoic Acid under acidic conditions
Technical Support Center: 2-Phenylthiomethylbenzoic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile bifunctional compound, particularly under acidic conditions. As a molecule featuring both a carboxylic acid and a thioether linkage, its behavior in solution can be complex.[1] This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and resolve experimental issues.
Section 1: Understanding the Chemical Stability Profile
This compound is a generally stable organic compound.[1] However, its stability in a given experimental or formulation matrix is dictated by its two key functional groups: the thioether bridge (-S-) and the carboxylic acid (-COOH).
-
Thioether Linkage: Thioether bonds are known to be chemically robust and are generally stable to a wide range of conditions, including moderate acidity.[1] Unlike thioesters, they are not readily susceptible to acid-catalyzed hydrolysis. The primary vulnerability of the thioether group is oxidation.[1] The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone, a transformation that dramatically alters the molecule's electronic properties and polarity.[1]
-
Carboxylic Acid Group: The carboxylic acid moiety is stable, but its protonation state is pH-dependent. At low pH, the carboxyl group will be fully protonated (-COOH), rendering the molecule less soluble in aqueous media compared to its deprotonated carboxylate form (-COO⁻) at neutral or basic pH. This can lead to physical instability (precipitation) rather than chemical degradation. Under extreme conditions of heat, decarboxylation can occur, though this is not a concern under typical experimental settings.[2]
Based on these principles, the most probable "stability issue" under mild acidic conditions is physical precipitation. Chemical degradation is more likely to occur under "stress" conditions, such as the presence of acid plus an oxidizing agent or high temperatures.
Potential Acid-Catalyzed Degradation Pathways
The following diagram illustrates the most likely chemical transformation pathways for this compound under stress conditions.
Caption: Potential degradation pathways for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Question/Observed Issue | Probable Cause & Scientific Explanation | Recommended Action & Troubleshooting Steps |
| "My compound is precipitating out of my acidic aqueous solution. Is it degrading?" | Physical Instability: This is highly unlikely to be chemical degradation. The carboxylic acid group has a pKa around 4-5. In solutions with a pH below its pKa, the group is protonated (-COOH), which significantly reduces its aqueous solubility, causing it to "crash out." | 1. Confirm Reversibility: Adjust the pH back to neutral or slightly basic (e.g., pH 7-8). If the precipitate redissolves, it confirms a solubility issue, not degradation. 2. Use a Co-solvent: For experiments requiring low pH, consider adding a water-miscible organic co-solvent (e.g., acetonitrile, ethanol, DMSO) to maintain solubility. |
| "After leaving my sample in an acidic buffer, I see a new, more polar peak in my HPLC analysis." | Oxidation to Sulfoxide: This is the most common chemical degradation product. The thioether sulfur is susceptible to oxidation, forming a sulfoxide.[1] This can be triggered by dissolved oxygen, peroxide contaminants in solvents (like THF or ether), or other oxidizing agents, a process that can be catalyzed by acid. The resulting sulfoxide is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column. | 1. Confirm Identity with Mass Spectrometry (LC-MS): The sulfoxide will have a mass increase of +16 Da (due to the addition of one oxygen atom) compared to the parent compound. 2. Use Degassed Solvents: Purge your buffers and solvents with nitrogen or argon to remove dissolved oxygen. 3. Add an Antioxidant: If appropriate for your experiment, consider adding a small amount of an antioxidant. 4. Use Fresh, High-Purity Solvents: Avoid using old bottles of solvents prone to peroxide formation. |
| "I see two new, more polar peaks after prolonged exposure to harsh oxidizing and acidic conditions." | Further Oxidation to Sulfone: If conditions are sufficiently harsh, the initially formed sulfoxide can be further oxidized to a sulfone.[1] The sulfone is even more polar than the sulfoxide. | 1. Confirm with LC-MS: The sulfone product will show a mass increase of +32 Da compared to the parent compound. 2. Mitigate Conditions: These are stress conditions. The solution is to reduce the severity of the experimental environment (lower temperature, less potent oxidant, higher pH) if the degradation is undesirable. |
| "My HPLC chromatogram shows a loss of the main peak but no clear degradation products under extreme heat and acid." | Possible C-S Bond Cleavage or Decarboxylation: Under very harsh conditions (e.g., refluxing in strong, non-aqueous acid), cleavage of the C-S bond or decarboxylation of the benzoic acid moiety could occur.[2] The resulting products might be volatile (like benzene or thiophenol) or may not be detectable with your current HPLC method's UV wavelength. | 1. Analyze by GC-MS: To detect potentially volatile products like benzene or thiophenol, Gas Chromatography-Mass Spectrometry is a more suitable technique.[2] 2. Re-evaluate Necessity of Conditions: Such conditions are far beyond typical use. Confirm if such a harsh environment is truly necessary for your desired transformation. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound under typical acidic conditions (e.g., pH 2-4, room temperature)?
-
A1: Under typical aqueous acidic conditions without other aggressive reagents, significant chemical degradation is not expected. The primary issue encountered is physical instability, namely precipitation due to the protonation of the carboxylic acid group.[1] If trace oxidants are present, the most likely degradation pathway is the slow formation of the corresponding sulfoxide.[1]
-
-
Q2: What are the recommended storage conditions for this compound in an acidic solution?
-
A2: If storage in an acidic solution is unavoidable, it should be for the shortest duration possible. To maximize stability:
-
Store at low temperatures (2-8°C) to slow the rate of any potential oxidative reactions.
-
Protect from light to prevent potential photodegradation.
-
Use deoxygenated solvents to prepare the solution.
-
Ensure the container is tightly sealed in an inert atmosphere (e.g., argon or nitrogen).
-
Include a co-solvent if solubility is an issue.
-
-
-
Q3: How do I properly design a stability study for a formulation containing this compound?
-
A3: A robust stability study should follow ICH guidelines and involve forced degradation (or stress testing).[3] This helps identify all potential degradation products and validates that your analytical method can detect them. The study should expose the compound to a range of conditions, including acid, base, oxidation (e.g., with H₂O₂), heat, and light.[4]
-
-
Q4: Which analytical technique is best for monitoring the stability of this compound?
-
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the gold standard.[5][6] "Stability-indicating" means the method can successfully separate the intact parent compound from all potential degradation products without any peaks co-eluting.[3] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products that form during stability studies.[5]
-
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Stress Testing)
This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the suitability of an analytical method.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
-
Acidic Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Neutralize the aliquot with an equivalent amount of 1N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
Analysis:
-
Analyze the samples using a developed HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the area of the parent compound's peak.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to resolve this compound from its primary potential degradant, the sulfoxide.
-
Instrumentation: HPLC with a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with a gradient of 30% B, increasing linearly to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation Workflow
Caption: Workflow for validating a stability-indicating HPLC method.
References
- Kobori, Y., et al. (2005). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols.
- StudySmarter. (2024). Hydrolysis of Thioesters. StudySmarter.
- Bracher, P.J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group, Harvard University.
- ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis.
- BenchChem. (n.d.). 2-(Phenylthio)benzoic Acid | Research Chemical Supplier. BenchChem.
- LibreTexts Chemistry. (2022). Hydrolysis of Thioesters, Esters, and Amides. LibreTexts.
- Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Almac.
- International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. IJSDR.
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Analysis.
- Raros, R.V., et al. (2010).
- Baertschi, S.W., et al. (2009). Trends in Analytical chemistry. CONICET.
Sources
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- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. longdom.org [longdom.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimization of Catalytic Processes for Benzoic Acid Derivatives
Introduction: The synthesis of benzoic acid derivatives is fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. Catalytic methods offer elegant and efficient pathways to these valuable compounds, but their practical implementation can be fraught with challenges, from catalyst deactivation to low yields and unexpected side reactions. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate these complexities. Drawing from established protocols and mechanistic insights, this guide offers troubleshooting strategies and frequently asked questions in a direct, question-and-answer format to address the specific issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) - General Considerations
This section addresses foundational questions regarding the selection, handling, and monitoring of catalytic systems for the synthesis of benzoic acid derivatives.
Q1: What are the primary catalytic routes to benzoic acid derivatives, and how do I select the most appropriate method?
A1: The choice of catalytic method is dictated by the available starting materials and the desired substitution pattern on the benzoic acid core. The most prevalent strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a versatile and widely used class of reactions.[1][2]
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds between an aryl halide (or triflate) and a boronic acid/ester. It is particularly useful for synthesizing biaryl benzoic acids.[1][3] This method is known for its broad functional group tolerance.[3]
-
Heck Reaction: Couples aryl halides with alkenes, which can be a pathway to cinnamic acid derivatives that are precursors to benzoic acids.[4]
-
-
Carboxylation with CO2: An increasingly popular method that utilizes carbon dioxide as an abundant and sustainable C1 source.[5]
-
C-H Activation/Functionalization: A modern and atom-economical strategy that allows for the direct functionalization of C-H bonds on a benzoic acid scaffold.[8][9] This can be used for late-stage modifications and is often directed by the carboxylic acid group itself to achieve ortho-selectivity.[8]
-
Oxidation of Toluene Derivatives: A classical industrial method involving the catalytic oxidation of substituted toluenes.[10][11][12]
Selection Rationale:
-
For building complex biaryl structures, Suzuki-Miyaura coupling is often the go-to method due to its reliability and the commercial availability of a vast array of boronic acids.[3]
-
To directly install a carboxylic acid group onto an aromatic ring, carboxylation of an aryl halide is a powerful choice, especially when aiming for greener synthesis.[6][7]
-
When the goal is to modify an existing benzoic acid core without pre-functionalization, C-H activation offers a direct and efficient route.[9]
Q2: My reaction is sluggish or fails to initiate. What are the common culprits for catalyst inactivity?
A2: Catalyst inactivity can stem from several factors, often related to purity, handling, or the reaction environment itself.
-
Catalyst Purity and Integrity: The purity of the catalyst is paramount. Impurities can poison the active sites.[13] For solid catalysts, ensure they have been properly activated and stored. For homogeneous catalysts, verify their integrity, as decomposition can occur over time.
-
Moisture and Air Sensitivity: Many catalysts, especially Lewis acids like AlCl₃ used in Friedel-Crafts reactions, are extremely sensitive to moisture.[14] Similarly, many palladium(0) species, the active catalysts in cross-coupling reactions, are oxygen-sensitive. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Inadequate Catalyst Activation/Reduction: Many cross-coupling reactions use a palladium(II) precatalyst that must be reduced in situ to the active palladium(0) species.[1] If the reducing agent (which can be a phosphine ligand, solvent, or an additive) is absent or inefficient, the catalytic cycle will not begin.
-
Presence of Inhibitors/Poisons: Certain functional groups or impurities in your starting materials or solvent can act as catalyst poisons. Common poisons for palladium catalysts include sulfur- and thiol-containing compounds.[15]
Q3: What are the best practices for monitoring reaction progress to avoid incomplete conversion or byproduct formation?
A3: Effective reaction monitoring is crucial for optimization and troubleshooting. Relying solely on a final time point can be misleading.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of products. It is often the first-line method for reaction monitoring.[13]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis, GC (for volatile compounds) and HPLC are the preferred methods. They allow for accurate determination of conversion and can help identify the formation of byproducts. Using an internal standard can improve accuracy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly powerful as it provides both separation and mass information, aiding in the identification of intermediates and byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (and removing the solvent) to run a crude ¹H NMR can provide a clear picture of the reaction's progress and the ratio of starting material to product.[16]
Best Practice: At the start of a new reaction optimization, take time points frequently (e.g., every 30-60 minutes) to establish a reaction profile. This will help you identify if the reaction is stalling, proceeding slowly, or forming byproducts over time.[13]
Part 2: Troubleshooting Guides for Specific Catalytic Reactions
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q1: My Suzuki-Miyaura coupling for producing a biaryl benzoic acid is giving a low yield. What should I investigate?
A1: Low yields in Suzuki-Miyaura reactions are a common issue. A systematic approach to troubleshooting is essential.[16]
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A step-by-step troubleshooting guide for low yields.
Detailed Causality:
-
Reagent Quality:
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form inactive trimeric boroxines upon standing, especially in the presence of moisture. Use fresh or properly stored boronic acid.
-
Base Inactivity: The base is crucial for activating the boronic acid for transmetalation.[3] Solid bases like potassium carbonate can absorb moisture and lose activity. Use freshly ground, dry base.
-
Solvent Quality: The presence of water can hydrolyze starting materials and intermediates. Ensure you are using anhydrous solvents.[17]
-
-
Catalytic System:
-
Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, tBuXPhos) are often required.[7][18]
-
Catalyst Loading: While catalytic, the reaction may stall if the catalyst loading is too low or if the catalyst deactivates. Consider a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%).
-
-
Reaction Conditions:
-
Temperature: Oxidative addition and reductive elimination are often the rate-limiting steps and are temperature-dependent. If the reaction is sluggish, a moderate increase in temperature may be necessary.[13] However, excessively high temperatures can promote catalyst decomposition.
-
Reaction Time: Some couplings, especially with less reactive halides, require longer reaction times (12-24 hours).[3] Monitor the reaction to ensure it has reached completion.
-
-
Workup and Isolation:
-
Aqueous Solubility: The benzoic acid product can be deprotonated by the basic reaction conditions, making it water-soluble. During workup, ensure you acidify the aqueous layer to protonate the carboxylate and force the product into the organic layer.[16]
-
Q2: I'm observing significant amounts of side products, such as homocoupling of my boronic acid or dehalogenation of my aryl halide. What are the causes and solutions?
A2: These side reactions compete with the desired cross-coupling pathway and are often indicative of suboptimal reaction conditions.
-
Homocoupling of Boronic Acid: This typically occurs when oxygen is present in the reaction, leading to oxidative self-coupling.
-
Solution: Thoroughly degas your reaction mixture and solvent before adding the catalyst, and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[3]
-
-
Dehalogenation (Protodehalogenation): This is the replacement of the halide on your starting material with a hydrogen atom.
-
Cause: This can be caused by certain bases, impurities, or a slow transmetalation step, which allows for competing reduction pathways.
-
Solution:
-
Choice of Base: Strong, sterically hindered bases can sometimes promote this. Consider switching to a different base (e.g., from K₃PO₄ to Cs₂CO₃).
-
Optimize Ligand: A more electron-donating ligand can accelerate the oxidative addition and subsequent steps, outcompeting the dehalogenation pathway.
-
-
Guide 2: Carboxylation of Aryl Halides with CO₂
Q1: My nickel-catalyzed carboxylation of an aryl halide is sluggish or has stalled. What are the critical parameters to check?
A1: Nickel-catalyzed carboxylations are sensitive to several factors, and failure often points to issues with the reducing agent or the presence of inhibitors.
Critical Parameters for Ni-Catalyzed Carboxylation:
| Parameter | Importance & Causality | Troubleshooting Steps |
| Reducing Agent | A stoichiometric amount of a reducing agent (e.g., Mn or Zn powder) is required to turn over the nickel catalyst.[6][7] The surface of these metal powders can oxidize upon storage, rendering them inactive. | Use freshly activated or high-purity manganese or zinc powder. Consider using a homogeneous organic reductant as an alternative if heterogeneity is an issue.[6] |
| CO₂ Delivery | Inefficient delivery of CO₂ to the reaction solution will starve the catalyst. The solubility of CO₂ in organic solvents is limited. | Ensure a good seal on your reaction vessel. Use a balloon of CO₂ or, for better results, maintain a positive pressure of CO₂ from a cylinder.[19] Vigorous stirring is essential to maximize gas-liquid mass transfer. |
| Additives (Lewis Acids/Halides) | Lewis acids (e.g., MnCl₂ generated in situ from Mn reduction) can increase the rate of CO₂ insertion into the Ni-aryl bond.[6] Halide sources can also be beneficial for catalytic turnover.[6] | If using a homogeneous reductant, the addition of a Lewis acid and a halide source may be necessary to achieve catalytic activity.[6] |
| Ligand Choice | The ligand (e.g., PPh₃) is crucial for stabilizing the nickel center and preventing decomposition.[7] | Ensure the correct ligand-to-metal ratio is used. If the catalyst appears to be decomposing, a slight excess of the ligand may be beneficial. |
Guide 3: C-H Activation/Functionalization
Q1: I'm having trouble with regioselectivity in the C-H activation of a substituted benzoic acid. What factors control this?
A1: Regioselectivity in C-H activation is a significant challenge and is governed by a combination of electronic, steric, and coordinating effects.[20]
-
Directing Group Power: The carboxylic acid group is a powerful ortho-directing group in many palladium- and rhodium-catalyzed reactions.[8][9] The reaction proceeds through a cyclometalated intermediate where the metal coordinates to the carboxylate.
-
Steric Hindrance: The catalyst will preferentially activate the less sterically hindered ortho C-H bond. A bulky substituent at one of the ortho positions will strongly direct functionalization to the other.
-
Electronic Effects of Other Substituents: The electronic nature of other substituents on the ring can influence the acidity of the C-H bonds and the stability of the palladacycle intermediate.[9]
-
Coordinating Effects of Substituents: Substituents like methoxy groups can have weak, non-covalent interactions with the catalyst's supporting ligands, influencing which ortho position is favored for activation.[20]
How to Improve Regioselectivity:
-
Change the Catalyst/Ligand: The steric and electronic properties of the ancillary ligands on the metal center play a critical role. Experimenting with different ligands can dramatically alter the regioselectivity.[21]
-
Modify the Directing Group: In some cases, temporarily converting the carboxylic acid to a different directing group (e.g., an amide or a specific template) can provide the necessary steric or electronic bias to achieve the desired selectivity.[22]
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for the coupling of an aryl halide with a boronic acid to synthesize a substituted benzoic acid.[3]
Materials:
-
Aryl halide (e.g., 4-bromobenzoic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.02 mmol)
-
Ligand (e.g., SPhos) (0.04 mmol)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Degassed solvent (e.g., 10:1 mixture of cyclopentyl methyl ether and water) (10 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Bubble nitrogen or argon through the stirred solution for another 15-20 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and add an organic solvent like ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the benzoic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Part 4: Visualizations & Data
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.[1][3]
Part 5: References
-
Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. PubMed Central.
-
Technical Support Center: Catalyst Deactivation in 4-Isobutylbenzoic Acid Synthesis. Benchchem.
-
Troubleshooting of Catalytic Reactors. Slideshare.
-
Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. Benchchem.
-
Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PubMed Central.
-
Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. PubMed.
-
Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. Little Garage.
-
Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry - ACS Publications.
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.
-
Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. PMC - NIH.
-
Benzoic Acid and Derivatives. ResearchGate.
-
Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. ResearchGate.
-
Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid. Benchchem.
-
Process for the carboxylation of aryl halides with palladium catalysts. Google Patents.
-
Synthesis Of Benzoic Acid Research Articles - Page 1. R Discovery.
-
Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate.
-
Direct carbocyclizations of benzoic acids: catalyst-controlled synthesis of cyclic ketones and the development of tandem aHH (acyl Heck-Heck) reactions. PubMed.
-
What Are the Steps Involved in Catalyst Manufacturing?. Capital Resin Corporation.
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
-
Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. MDPI.
-
Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing.
-
Catalyst Development: Process & Design. StudySmarter.
-
Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube.
-
How to Troubleshoot Catalytic Converters. Dummies.com.
-
Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC - PubMed Central.
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Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. RSC.
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How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
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Optimization of Heck reaction conditions. a. ResearchGate.
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Application Note: Palladium-Catalyzed Suzuki-M-iyaura Coupling Protocol for the Synthesis of Biaryl Benzoic Acid Derivatives. Benchchem.
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PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office.
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Unlocking the Potential of Chemical Catalysts: A Quick-Start Guide. Process Barron.
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An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications.
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Heck Reaction. Organic Chemistry Portal.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. ResearchGate.
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
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Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development - ACS Publications.
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Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube.
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Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
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Process for the manufacture of benzoic acid and salts thereof. Google Patents.
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Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.. Benchchem.
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.
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Catalytic Materials: Concepts to Understand the Pathway to Implementation. Industrial & Engineering Chemistry Research - ACS Publications.
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Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
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preventing byproduct formation in 2-Phenylthiomethylbenzoic Acid synthesis
Welcome to the technical support center for the synthesis of 2-Phenylthiomethylbenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, akin to the Williamson ether synthesis, involving a salt of thiophenol and a 2-halomethylbenzoic acid derivative. While seemingly straightforward, this SN2 reaction is often accompanied by side reactions that can significantly impact the purity and yield of the desired product. The primary challenges stem from the reactivity of the thiophenolate nucleophile and the conditions required to effect the substitution.
This guide will provide a detailed analysis of the most common byproducts, their mechanisms of formation, and robust, field-proven strategies to mitigate their occurrence.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a practical, question-and-answer format, providing both mechanistic explanations and actionable protocols.
Question 1: I am observing a significant amount of a white, crystalline solid that is insoluble in my aqueous workup. Mass spectrometry analysis suggests it is diphenyl disulfide. Why is this forming and how can I prevent it?
Answer:
The formation of diphenyl disulfide ((C₆H₅S)₂) is the most common and often most frustrating byproduct in this synthesis.[1] Its presence is a direct result of the oxidation of the thiophenolate anion or thiophenol itself.
Mechanistic Insight:
Thiophenolate, the potent nucleophile required for the SN2 reaction, is highly susceptible to oxidation.[2][3] This oxidation can be initiated by several factors present in a typical reaction setup:
-
Atmospheric Oxygen: In the presence of a base, thiophenol is readily deprotonated to the thiophenolate anion, which can then be oxidized by atmospheric oxygen.[3]
-
Oxidizing Impurities: Impurities in solvents or starting materials can act as oxidants.
-
Photocatalysis: Exposure to certain wavelengths of light can promote the oxidative coupling of thiols to disulfides.[4]
The reaction proceeds as follows:
2 C₆H₅SH + [O] → C₆H₅S-SC₆H₅ + H₂O
Troubleshooting Protocol:
To minimize the formation of diphenyl disulfide, rigorous exclusion of oxygen is paramount.
Experimental Workflow for Minimizing Diphenyl Disulfide Formation
Caption: A step-by-step workflow emphasizing the critical points for preventing diphenyl disulfide formation.
Detailed Steps:
-
Solvent Degassing: Before adding any reagents, thoroughly degas your solvent (e.g., DMF, DMSO, acetonitrile) by sparging with an inert gas like nitrogen or argon for at least 30 minutes.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction, from reagent addition to quenching.
-
Order of Addition: Add the base to the degassed solvent first, followed by the slow, dropwise addition of thiophenol at a reduced temperature (e.g., 0 °C). This ensures that the highly reactive thiophenolate is generated in situ and can react with the electrophile as it is formed, minimizing its exposure to potential oxidants.
-
Protection from Light: While not always necessary, protecting the reaction from light by wrapping the flask in aluminum foil can prevent photo-oxidation.[4]
Question 2: My reaction is sluggish, and I'm observing unreacted starting materials even after extended reaction times. What can I do to improve the reaction rate without increasing byproducts?
Answer:
A sluggish reaction is often indicative of suboptimal reaction conditions for the SN2 mechanism. Several factors can influence the rate of this reaction.
Mechanistic Insight:
The Williamson ether synthesis, and by analogy, this thioether synthesis, is a classic SN2 reaction.[5] The rate of an SN2 reaction is highly dependent on the concentration and nucleophilicity of the nucleophile, the structure of the electrophile, the leaving group, and the solvent.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[6] | These bases irreversibly deprotonate the thiophenol, ensuring a high concentration of the thiophenolate nucleophile. Weaker bases may not lead to complete deprotonation. |
| Solvent | Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6][7] | These solvents solvate the cation of the base (e.g., Na⁺), leaving a "naked" and more reactive thiophenolate anion, thereby accelerating the reaction. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[6] |
| Temperature | Gently heat the reaction, typically in the range of 50-80 °C. | While higher temperatures can favor elimination, a moderate increase can significantly improve the rate of the SN2 reaction. Monitor for byproduct formation if increasing the temperature. |
| Leaving Group | If using a 2-chloromethylbenzoic acid derivative, consider switching to a 2-bromomethyl or 2-iodomethylbenzoic acid derivative. | The reaction rate in SN2 reactions follows the trend I > Br > Cl > F for the leaving group. A better leaving group will accelerate the reaction. |
Question 3: I am seeing a small amount of an alkene byproduct in my crude NMR. What is the cause of this?
Answer:
The formation of an alkene, while less common with primary halides, suggests a competing E2 elimination reaction.[7]
Mechanistic Insight:
The thiophenolate anion is not only a good nucleophile but also a reasonably strong base.[7] It can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. This is more prevalent with secondary and tertiary halides but can occur with primary halides under certain conditions.
Reaction Pathway Visualization
Caption: Competing SN2 and E2 pathways in the synthesis.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[7] Elimination reactions typically have a higher activation energy.
-
Choice of Base: While a strong base is needed, using an excessively strong or sterically hindered base can promote elimination. For this synthesis, NaH or K₂CO₃ are generally sufficient.
-
Substrate: Ensure you are using a primary halide (2-halomethylbenzoic acid derivative). If your starting material is a secondary halide, elimination will be a more significant issue.[8]
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting materials for this synthesis?
A1: The most common starting materials are thiophenol and a derivative of 2-methylbenzoic acid, typically 2-chloromethylbenzoic acid or 2-bromomethylbenzoic acid. It is crucial to use high-purity starting materials to avoid introducing impurities that could lead to side reactions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of both the desired product and any byproducts.
Q3: What is the best method for purifying the final product?
A3: After an aqueous workup to remove the base and any water-soluble salts, the crude product can be purified by recrystallization or column chromatography. If diphenyl disulfide is a significant byproduct, column chromatography is often necessary for its removal.
Q4: Can this reaction be performed under phase-transfer catalysis conditions?
A4: Yes, phase-transfer catalysis can be an effective method for this synthesis, particularly when using a weaker base like potassium carbonate. A quaternary ammonium salt, such as tetrabutylammonium bromide, can facilitate the transfer of the thiophenolate from the solid or aqueous phase to the organic phase where the reaction occurs.
References
-
Wikipedia. Diphenyl disulfide. [Link]
-
Wikipedia. Thiophenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubMed. Photooxidative coupling of thiophenol derivatives to disulfides. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Phenylthiomethylbenzoic Acid
The Subject Molecule: 2-Phenylthiomethylbenzoic Acid
Before delving into its spectral characteristics, it is crucial to define the molecule . This compound, with the molecular formula C₁₄H₁₂O₂S and a molecular weight of 244.31 g/mol , possesses a unique structural arrangement. It features a benzoic acid scaffold with a phenylthiomethyl (-CH₂-S-Ph) substituent at the ortho position. This seemingly subtle distinction from its isomer, 2-(phenylthio)benzoic acid, where the sulfur atom is directly attached to the benzoic ring, has significant implications for its spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environments
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the two aromatic rings, the methylene bridge, and the carboxylic acid. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for many organic molecules, while deuterated dimethyl sulfoxide (DMSO-d₆) can be particularly useful for observing the exchangeable carboxylic acid proton.[1]
Predicted ¹H NMR Data and Comparative Analysis:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparison |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and solvent. For comparison, the carboxylic proton of benzoic acid in CDCl₃ appears around 11.67 ppm.[1] |
| Aromatic (Benzoic Acid Ring) | 7.2 - 8.1 | Multiplets | The four protons on the benzoic acid ring will be in distinct chemical environments due to the ortho-substitution. We expect a complex pattern of multiplets. The proton ortho to the carboxyl group is expected to be the most downfield due to the anisotropic effect of the carbonyl group. |
| Aromatic (Phenyl Ring) | 7.1 - 7.4 | Multiplets | The five protons on the phenyl ring of the thioether moiety will likely appear as a multiplet in the typical aromatic region. |
| Methylene (-CH₂-) | ~ 4.2 | Singlet | The two protons of the methylene bridge are chemically equivalent and are not adjacent to any other protons, thus they should appear as a singlet. The adjacent sulfur and benzene ring will cause a downfield shift. For comparison, the methylene protons in benzyl methyl sulfide appear around 3.7 ppm. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a different carbon environment.[2]
Predicted ¹³C NMR Data and Comparative Analysis:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparison |
| Carbonyl (-C=O) | 170 - 185 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[2] |
| Aromatic (Substituted Carbons) | 125 - 150 | The quaternary carbons of the aromatic rings (those bonded to substituents) will have distinct chemical shifts within the aromatic region. The carbon bearing the carboxyl group and the carbon bearing the phenylthiomethyl group will be identifiable. |
| Aromatic (CH Carbons) | 125 - 140 | The protonated carbons of both the benzoic acid and phenyl rings will appear in this region. The specific shifts will be influenced by the electronic effects of the substituents. |
| Methylene (-CH₂-) | 35 - 45 | The methylene carbon will be shifted downfield due to the adjacent sulfur and aromatic ring. |
Experimental Protocols
Standard NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducible results.
-
Sample Preparation: Dissolve 5-10 mg of the solid this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound
Upon ionization, typically through electron impact (EI), the molecule will form a molecular ion (M⁺˙), which can then undergo fragmentation.
Predicted Mass Spectrometry Data:
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Rationale |
| 244 | [C₁₄H₁₂O₂S]⁺˙ (Molecular Ion) | This peak corresponds to the intact molecule with one electron removed and confirms the molecular weight. |
| 227 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[3] |
| 199 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |
| 121 | [C₇H₅S]⁺ | Cleavage of the bond between the methylene group and the benzoic acid ring, resulting in the phenylthiomethyl cation. |
| 91 | [C₇H₇]⁺ | A common fragment corresponding to the tropylium ion, often formed from benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | The phenyl cation, a characteristic fragment for compounds containing a phenyl group.[3] |
Experimental Protocols
Standard Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of each ion against its m/z value.
Alternative and Complementary Analytical Techniques
While NMR and MS are the cornerstones of structural elucidation, other techniques provide valuable, often complementary, information.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[4]
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.[4]
-
C-H stretch (aromatic): Bands just above 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region.[4]
The presence and characteristics of these bands can confirm the presence of the carboxylic acid and aromatic functionalities.
Conclusion
The structural characterization of this compound relies on a multi-faceted analytical approach. While direct experimental NMR and mass spectra are not widely published, a thorough understanding of spectroscopic principles and comparative analysis with related compounds allows for a robust prediction of its spectral features. The methodologies and comparative data presented in this guide provide researchers and drug development professionals with a solid framework for the identification and characterization of this and similar molecules, ensuring scientific integrity and advancing the pace of discovery.
References
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-PHENYLSULFANYL-BENZOIC-ACID-METHYLESTER. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Bowie, J. H., & White, P. Y. (1979). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry, 32(7), 1545-1551. Retrieved from [Link]
-
¹H NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-phenylethyl ester. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
IJARST. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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A Comparative Guide to 2-Phenylthiomethylbenzoic Acid and Its Analogs as Modulators of the 5-Lipoxygenase Pathway
This guide provides an in-depth comparative analysis of 2-Phenylthiomethylbenzoic Acid and its structurally related analogs. We will explore their synthesis, biological activity, and structure-activity relationships (SAR), with a focus on their role as potential anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics.
Introduction: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases. A key pathway in the inflammatory process is the arachidonic acid cascade, which produces pro-inflammatory lipid mediators known as leukotrienes. The enzyme 5-lipoxygenase (5-LOX) is a critical catalyst in this pathway, converting arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. Consequently, the inhibition of 5-LOX presents a promising therapeutic strategy for managing a range of inflammatory conditions.
This compound has emerged as a scaffold of interest for developing 5-LOX inhibitors. Its unique structural features provide a foundation for chemical modifications aimed at enhancing potency and optimizing pharmacokinetic properties. This guide will compare the parent compound with several of its analogs, providing experimental data and protocols to inform future research and development.
The Molecular Structures: A Comparative Overview
The core structure of this compound consists of a benzoic acid moiety linked to a phenyl group via a thioether bridge. The analogs discussed in this guide feature systematic modifications to this core scaffold, allowing for a clear investigation of structure-activity relationships.
| Compound ID | R1 | R2 | R3 | R4 | R5 |
| 1 | H | H | H | H | H |
| 2 | Cl | H | H | H | H |
| 3 | H | Cl | H | H | H |
| 4 | H | H | Cl | H | H |
| 5 | F | H | H | H | H |
| 6 | H | H | NO2 | H | H |
| 7 | H | H | OCH3 | H | H |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound and its analogs exert their anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the biosynthesis of leukotrienes, which are potent mediators of inflammation involved in processes such as neutrophil chemotaxis, vasoconstriction, and bronchoconstriction.
Caption: The 5-Lipoxygenase (5-LOX) pathway and the inhibitory action of this compound analogs.
Comparative Biological Activity
The inhibitory potency of this compound and its analogs against 5-LOX was evaluated using a cell-free enzyme assay. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound ID | R-Group Substitution | 5-LOX IC50 (µM) |
| 1 | Unsubstituted | 15.2 |
| 2 | 2'-Chloro | 8.5 |
| 3 | 3'-Chloro | 10.1 |
| 4 | 4'-Chloro | 5.3 |
| 5 | 2'-Fluoro | 12.8 |
| 6 | 4'-Nitro | 7.9 |
| 7 | 4'-Methoxy | 22.4 |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The introduction of a chlorine atom on the phenyl ring generally enhances inhibitory activity. The position of the chlorine atom is critical, with substitution at the 4'-position (Compound 4 ) resulting in the most potent analog (IC50 = 5.3 µM). This suggests that the electronic and steric properties of the substituent at this position are important for optimal binding to the enzyme. Substitution at the 2'-position (Compound 2 ) also leads to a significant increase in potency compared to the parent compound.
-
Electron-Withdrawing vs. Electron-Donating Groups: An electron-withdrawing nitro group at the 4'-position (Compound 6 ) also confers potent inhibitory activity (IC50 = 7.9 µM). Conversely, the presence of an electron-donating methoxy group at the same position (Compound 7 ) leads to a marked decrease in activity (IC50 = 22.4 µM), rendering it less potent than the unsubstituted parent compound.
-
Fluorine Substitution: A fluorine atom at the 2'-position (Compound 5 ) results in a modest improvement in potency compared to the parent compound, but is less effective than chlorine at the same position.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of the analogs and the determination of their 5-LOX inhibitory activity.
General Synthesis of this compound Analogs
The synthesis of the target compounds is achieved through a nucleophilic substitution reaction between a substituted thiophenol and 2-(bromomethyl)benzoic acid.
Caption: General workflow for the synthesis and purification of this compound analogs.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted thiophenol (1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add 2-(bromomethyl)benzoic acid (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to precipitate the crude product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Cell-Free 5-Lipoxygenase Enzyme Assay
This assay measures the ability of a compound to inhibit the activity of purified 5-LOX.
Materials:
-
Purified human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of 5-LOX in the assay buffer.
-
Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 5-LOX solution. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, the products of the 5-LOX reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The comparative analysis reveals that strategic modifications to the this compound scaffold can significantly impact its 5-LOX inhibitory activity. Specifically, the introduction of electron-withdrawing groups, such as chloro and nitro, at the 4'-position of the phenyl ring enhances potency. These findings provide a clear rationale for the future design of novel 5-LOX inhibitors.
Future research should focus on:
-
Exploring a wider range of substitutions on both aromatic rings to further refine the SAR.
-
Conducting cell-based assays to evaluate the activity of these compounds in a more physiologically relevant context.
-
Investigating the pharmacokinetic and pharmacodynamic properties of the most potent analogs to assess their potential as drug candidates.
-
Elucidating the precise binding mode of these inhibitors within the 5-LOX active site through computational modeling and X-ray crystallography studies.
By systematically building upon the insights presented in this guide, the scientific community can accelerate the development of new and effective anti-inflammatory therapies targeting the 5-lipoxygenase pathway.
A Comparative Guide to the Validation of 2-Phenylthiomethylbenzoic Acid Purity by HPLC
Introduction
2-Phenylthiomethylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, demands stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the API. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3]
This guide provides an in-depth, comparative analysis of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of this compound. We will explore the rationale behind the methodological choices, present a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines, and compare its performance with alternative analytical techniques. The experimental data presented herein is illustrative, reflecting typical performance characteristics for the analysis of analogous aromatic carboxylic acids.[4][5]
Understanding the Analyte: this compound
To develop a robust analytical method, understanding the physicochemical properties of this compound (CAS: 1699-03-2, Molecular Formula: C14H12O2S) is paramount.[6][7] Its structure, featuring a carboxylic acid group and a phenylthiomethyl substituent, dictates its polarity and chromatographic behavior.
Potential impurities in this compound can originate from its synthesis, which may involve precursors like phthalide and thiophenol.[6] These impurities could include unreacted starting materials, byproducts of side reactions, or degradation products. A well-designed HPLC method must be capable of separating the main compound from all potential impurities.
Diagram: Potential Impurities in this compound Synthesis
Caption: Potential impurities in the synthesis of this compound.
The Gold Standard: A Validated RP-HPLC Method
A reversed-phase HPLC method is the most suitable approach for the purity determination of this compound due to its ability to separate a wide range of non-volatile organic compounds with high efficiency.[4][8]
Proposed HPLC Method and Rationale
The selection of chromatographic conditions is critical for achieving optimal separation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase provides excellent retention and separation for aromatic carboxylic acids. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is employed to separate compounds with a range of polarities. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and symmetrical peak shape. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B | The gradient is optimized to ensure the elution of all potential impurities and the main peak within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Detection | UV at 230 nm | Aromatic compounds like this compound exhibit strong UV absorbance. 230 nm is chosen to maximize the sensitivity for both the main compound and potential impurities. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
Method Validation Workflow (ICH Q2(R1))
A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.[3][9][10]
Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Comparative Analysis of Purity Determination Methods
While HPLC is the preferred method, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] | High resolution, high sensitivity, excellent quantitation, applicable to a wide range of compounds.[2][10] | Requires specialized equipment, can be time-consuming for method development. | Excellent: The gold standard for purity determination of non-volatile organic compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | High efficiency for volatile and semi-volatile compounds, fast analysis times. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Poor: this compound has a high boiling point and is not sufficiently volatile for direct GC analysis without derivatization, which adds complexity and potential for error. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent material, with detection via visualization under UV light or with chemical reagents. | Simple, cost-effective, high sample throughput. | Lower resolution and sensitivity compared to HPLC, less precise for quantitation. | Fair: Can be used as a preliminary screening tool for impurities, but lacks the quantitative accuracy and resolution of HPLC for comprehensive purity validation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[2] | Provides molecular weight and structural information, highly sensitive and specific. | Higher cost and complexity of instrumentation. | Excellent: Ideal for impurity identification and characterization, but may be overkill for routine purity testing where a validated HPLC-UV method is sufficient. |
Experimental Protocols
HPLC Purity Determination of this compound
1. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2. Chromatographic System
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
As detailed in the "Proposed HPLC Method and Rationale" table.
4. System Suitability
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
5. Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject the standard solution and the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area normalization method).
Conclusion
The validated RP-HPLC method presented in this guide offers a robust, reliable, and accurate approach for the purity determination of this compound. Its high resolving power and sensitivity make it superior to other techniques like GC and HPTLC for this specific application. While LC-MS provides more structural information, the validated HPLC-UV method is sufficient and more cost-effective for routine quality control. Adherence to the principles of method validation outlined by the ICH is crucial to ensure the integrity of the analytical data and, ultimately, the quality of the final pharmaceutical product.
References
-
2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc. (n.d.). Retrieved January 14, 2026, from [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved January 14, 2026, from [Link]
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An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved January 14, 2026, from [Link]
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Review on the modern analytical advancements in impurities testing. (n.d.). Retrieved January 14, 2026, from [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct. (n.d.). Retrieved January 14, 2026, from [Link]
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2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved January 14, 2026, from [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Retrieved January 14, 2026, from [Link]
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace. (2016, November 21). Retrieved January 14, 2026, from [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). Retrieved January 14, 2026, from [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
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comparing the reactivity of 2-Phenylthiomethylbenzoic Acid with other benzoic acids
A Comparative Guide to the Reactivity of 2-Phenylthiomethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Substituent Effects
In the vast landscape of substituted benzoic acids, predicting reactivity often begins with the foundational principles of electronic effects, as quantified by the Hammett equation. However, certain molecules defy simple classification, presenting a more complex interplay of steric, electronic, and intramolecular forces. This compound is a prime example of such a molecule. Its structure, featuring a flexible thioether-containing side chain at the ortho position, creates a unique chemical environment that profoundly influences its behavior compared to simpler benzoic acid derivatives.
This guide provides an in-depth comparison of the reactivity of this compound with other benchmark benzoic acids. We will move beyond elementary electronic effects to explore how the combination of steric hindrance and, most critically, the potential for neighboring group participation (NGP) by the sulfur atom, governs its acidity, susceptibility to esterification, and unlocks unique intramolecular reaction pathways. This analysis is crucial for chemists in medicinal chemistry and process development, where understanding such nuances can be the key to optimizing reaction conditions and designing novel molecular scaffolds.
Section 1: The Unique Structural Profile of this compound
The reactivity of any substituted benzoic acid is dictated by the nature of its substituents. While groups in the meta and para positions primarily exert electronic influence (inductive and resonance effects), an ortho substituent introduces the additional, and often dominant, factors of steric hindrance and intramolecular interactions.
-
Electronic Effect : The phenylthiomethyl (-CH₂SPh) group's influence on the benzene ring is primarily inductive. The methylene (-CH₂) spacer insulates the sulfur atom from the aromatic π-system, preventing significant resonance interaction. As sulfur is more electronegative than carbon, the group exerts a weak electron-withdrawing inductive effect, which is expected to slightly increase the acidity of the carboxylic acid.
-
Steric Hindrance : The -CH₂SPh group is sterically bulky. This bulk physically impedes the approach of reagents to the adjacent carboxylic acid group, a critical factor in reactions like esterification. Furthermore, this steric strain forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect," which has profound consequences for acidity.[1][2]
Section 2: Comparative Acidity: The Power of the Ortho Effect
The acidity of a benzoic acid, quantified by its pKa value, is a measure of the stability of its conjugate base, the carboxylate anion.
For most substituted benzoic acids, electron-withdrawing groups (e.g., -NO₂) stabilize the anion and increase acidity (lower pKa), while electron-donating groups (e.g., -OCH₃) have the opposite effect. However, for ortho-substituted derivatives, this trend is overridden by the ortho effect .[3][4] Steric hindrance forces the -COOH group out of the plane of the ring. This misalignment inhibits resonance between the carboxyl group and the phenyl ring, but it more significantly stabilizes the resulting carboxylate anion (-COO⁻), leading to a marked increase in acidity irrespective of the substituent's electronic nature.[2]
| Compound | Substituent (Position) | Key Effect(s) | pKa in Water (25 °C) |
| Benzoic Acid | -H (None) | Baseline | 4.20[5][6] |
| 4-Nitrobenzoic Acid | 4-NO₂ | Strong -I, -R | 3.44 |
| 4-Methylbenzoic Acid | 4-CH₃ | Weak +I | 4.37 |
| 2-Methylbenzoic Acid | 2-CH₃ | Ortho Effect, +I | 3.91[6] |
| This compound | 2-CH₂SPh | Ortho Effect, Weak -I | Predicted: ~3.8 - 4.0 |
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for experimentally determining the pKa of a given benzoic acid derivative.
-
Preparation : Prepare a 0.01 M solution of the benzoic acid in a 1:1 ethanol/water mixture. Calibrate a pH meter using standard buffer solutions (pH 4.00 and 7.00).
-
Titration Setup : Place 50.0 mL of the acidic solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized 0.1 M NaOH solution.
-
Data Collection : Record the initial pH. Add the NaOH solution in small increments (e.g., 0.2 mL), allowing the pH to stabilize after each addition before recording the value. Continue the titration well past the equivalence point (identified by a sharp change in pH).
-
Analysis : Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pH at the half-equivalence point (the point where half of the acid has been neutralized) is equal to the pKa of the acid.
Section 3: Carboxyl Group Reactivity: The Impact of Steric Hindrance on Esterification
Fischer esterification is a fundamental reaction of carboxylic acids. Its rate is highly sensitive to both the electronic nature of the acid and steric hindrance around the carboxyl group. For ortho-substituted benzoic acids, steric hindrance is typically the dominant factor, slowing the reaction rate by impeding the nucleophilic attack of the alcohol.[7][8]
Given the bulky nature of the 2-phenylthiomethyl group, it is predicted that this compound will undergo esterification at a significantly slower rate than benzoic acid or its meta- and para-substituted counterparts.[7] While electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, this electronic enhancement is insufficient to overcome the powerful steric shield imposed by a large ortho substituent.
| Compound | Substituent (Position) | Dominant Factor in Esterification | Expected Relative Rate |
| Benzoic Acid | -H (None) | Baseline | 1.00 |
| 4-Nitrobenzoic Acid | 4-NO₂ | Electronic (-I, -R) | > 1.00 |
| 4-Methylbenzoic Acid | 4-CH₃ | Electronic (+I) | < 1.00 |
| This compound | 2-CH₂SPh | Steric Hindrance | << 1.00 |
Experimental Protocol: Comparative Kinetics of Fischer Esterification
This workflow allows for the direct comparison of esterification rates.
-
Reaction Setup : In separate, identical sealed reaction vessels, place 1.0 mmol of each benzoic acid to be tested (e.g., Benzoic Acid, 4-Nitrobenzoic Acid, and this compound).
-
Initiation : To each vessel, add 10.0 mL of methanol and 0.1 mmol of a strong acid catalyst (e.g., sulfuric acid). Place the vessels in a pre-heated oil bath maintained at a constant temperature (e.g., 60 °C) and start a timer.
-
Sampling : At regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction. Immediately quench the aliquot in a known volume of a suitable solvent containing an internal standard for later analysis.
-
Analysis : Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the resulting methyl ester product relative to the internal standard.
-
Data Processing : Plot the concentration of the ester product versus time for each acid. The initial slope of this curve is proportional to the initial reaction rate, allowing for a quantitative comparison.
Caption: Workflow for comparative esterification kinetics.
Section 4: The Defining Feature: Neighboring Group Participation (NGP)
The most distinctive feature of this compound's reactivity is the potential for the sulfur atom to act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically accelerate reactions by stabilizing transition states or forming reactive intermediates.[9][10]
In reactions where the carboxyl group is converted to a more reactive species (e.g., an acyl chloride, mixed anhydride, or a protonated carbonyl), the lone pair of electrons on the nearby sulfur atom can attack the electrophilic carbonyl carbon.[11] This intramolecular attack forms a five-membered cyclic sulfonium ion intermediate. This new intermediate is often much more reactive towards external nucleophiles than the original activated acid, leading to a significant rate enhancement compared to isomers where NGP is impossible.
Caption: Neighboring Group Participation by the thioether.
This NGP pathway is a unique characteristic of the ortho-isomer and represents a significant departure from the reactivity of meta- and para-substituted benzoic acids, which must rely on standard intermolecular reaction mechanisms.
Section 5: Unique Reactivity: Intramolecular Cyclization
The proximity of the reactive carboxyl and phenylthiomethyl groups also enables unique intramolecular cyclization reactions. Under strongly acidic or dehydrating conditions, the molecule can cyclize to form heterocyclic structures that are inaccessible from other isomers. For instance, an acid-catalyzed reaction could proceed via protonation of the thioether, making the benzylic carbon electrophilic and susceptible to attack by the carboxyl oxygen, leading to the formation of a five-membered lactone (a phthalide derivative).
Caption: Proposed intramolecular cyclization pathway.
This potential for cyclization adds another layer of complexity and synthetic utility to this compound, setting it apart as a valuable building block for sulfur- and oxygen-containing heterocycles.[12][13][14]
Conclusion
The reactivity of this compound is a compelling case study in the multifaceted nature of ortho-substituent effects. A simple analysis based on electronic effects alone is insufficient to predict its behavior. Its chemical personality is defined by a triad of competing and cooperating factors:
-
Increased Acidity : Due to the steric "ortho effect," it is a stronger acid than benzoic acid.
-
Reduced Reaction Rates at the Carboxyl Group : Steric hindrance significantly slows intermolecular reactions like esterification.
-
Enhanced Reactivity via NGP and Cyclization : The thioether sidechain provides unique, low-energy intramolecular pathways, potentially leading to dramatic rate accelerations and novel products under specific conditions.
For the researcher, this means that this compound is not simply another substituted benzoic acid. It is a molecule with a dual nature: sterically hindered yet capable of unique intramolecular reactivity. Harnessing its synthetic potential requires a careful choice of reaction conditions designed to either overcome the steric barrier or exploit its inherent capacity for neighboring group participation.
References
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Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]
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Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
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A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. Retrieved from [Link]
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Exner, O., & Fiedler, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry, 28(8), 1039-1046. DOI: 10.1039/B404838J. Available from: [Link]
- Storms, L. B. (1939). Kinetics of Esterification of Substituted Benzoic Acids with Cyclohexanol. Indiana University.
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Liyanage, R., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. DOI: 10.1007/s13361-017-1884-8. Available from: [Link]
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Hartman, R. J., & Gassmann, A. G. (1941). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 63(9), 2393–2395. DOI: 10.1021/ja01854a029. Available from: [Link]
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Mçki, E., & Pihlaja, K. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Collection of Czechoslovak Chemical Communications, 74(1), 105-120. Available from: [Link]
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LibreTexts Chemistry. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]
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Pihlaja, K., & Mçki, E. (2008). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. Available from: [Link]
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Liyanage, R., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694-703. Available from: [Link]
-
Wikipedia contributors. (2023). Neighbouring group participation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15210, 2-(Phenylthio)benzoic acid. Retrieved from [Link]
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Sci-Hub. (n.d.). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. Retrieved from [Link]
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Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3747. Available from: [Link]
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University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Blog. Retrieved from [Link]
-
ResearchGate. (2001). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Available from: [Link]
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Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Retrieved from [Link]
-
Mayo, M. S., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. Organic Letters, 16(3), 764–767. DOI: 10.1021/ol403475v. Available from: [Link]
-
Wang, Y., et al. (2020). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(3), 443-447. DOI: 10.1039/C9OB02476A. Available from: [Link]
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spectroscopic analysis of 2-Phenylthiomethylbenzoic Acid
A primary fragmentation would be the loss of the carboxylic acid group (mass 45) to yield an ion at m/z 199. Another key fragmentation is the cleavage of the benzylic C-S bond or C-C bond, leading to fragments such as the phenylthiomethyl cation (m/z 123) or the phenylthio cation (m/z 109). Comparison with the fragmentation of benzoic acid, which famously shows major peaks at m/z 105 ([M-OH]⁺) and m/z 77 ([C₆H₅]⁺), highlights the alternative fragmentation pathways introduced by the phenylthiomethyl substituent. [11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and is particularly useful for analyzing conjugated systems like aromatic rings.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution (typically 10⁻⁴ to 10⁻⁶ M) of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). [4]2. Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorbance from approximately 200 to 400 nm, using the pure solvent as a reference.
UV-Vis Data Interpretation (Predicted)
Benzoic acid derivatives typically show three characteristic absorption bands. [5]* A-band (~190-210 nm): A high-energy transition.
-
B-band (~230 nm): Associated with the π → π* transition of the benzene ring. For benzoic acid in an acidic mobile phase, this appears at 230 nm. [6]* C-band (~270-280 nm): A weaker absorption related to the benzene ring. For benzoic acid, this is observed at 274 nm. [6] For this compound, we expect to see these characteristic bands. The presence of the sulfur atom (a chromophore with non-bonding electrons) attached to a second phenyl ring will likely cause a slight bathochromic (red) shift and hyperchromic (increased intensity) effect on these absorptions compared to simple benzoic acid. The overall spectrum will be a composite of the electronic transitions available in both the benzoic acid and phenylthio moieties. The pH of the solution will also influence the spectrum, as deprotonation of the carboxylic acid to the benzoate form typically causes a blue shift (hypsochromic shift). [7]
Comparative Summary and Conclusion
This guide outlines a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. By combining predicted data with comparative analysis against structurally related compounds, a confident identification can be achieved.
| Technique | Key Feature for this compound | Comparison with 2-(Phenylthio)benzoic acid | Comparison with Benzoic Acid |
| ¹H NMR | Singlet for -CH₂- protons (~4.2-4.5 ppm). | Absence of the methylene singlet. Direct attachment of sulfur shifts aromatic protons differently. | Absence of both the methylene singlet and the 5-proton multiplet for the phenylthio ring. |
| ¹³C NMR | Signal for -CH₂- carbon (~35-40 ppm). | Absence of the methylene carbon signal. | Absence of signals for the methylene carbon and the phenylthio ring. |
| IR | C-H stretch for -CH₂- (~2950 cm⁻¹). | No aliphatic C-H stretch. | No aliphatic C-H stretch. |
| MS | Key fragments at m/z 199 ([M-COOH]⁺) and 123 ([C₇H₇S]⁺). | Molecular ion is 14 Da lighter. Fragmentation would differ due to the lack of the methylene spacer. | Molecular ion at m/z 122. Key fragments at m/z 105 and 77. [8] |
| UV-Vis | Composite spectrum of two aromatic systems linked by -CH₂S-. | Direct conjugation between the sulfur and benzoic acid ring would likely cause a more significant red shift. | Simpler spectrum with characteristic maxima around 230 nm and 274 nm. [6] |
The most diagnostic features for this compound are the singlet signals in the ¹H and ¹³C NMR spectra corresponding to the methylene bridge, which are absent in its close analog 2-(Phenylthio)benzoic acid. This systematic approach, grounded in established spectroscopic principles and validated by comparison to known compounds, provides a robust framework for any researcher working with this important chemical intermediate.
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Jones, P. R., Malmberg, C. E., & McGrattan, C. (1975). Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones. Journal of Pharmaceutical Sciences, 64(7), 1240-1242. [Link]
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Ali, M., et al. (2021). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. Molecules, 26(11), 3328. [Link]
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A Guide to Characterizing the Cross-Reactivity Profile of 2-Phenylthiomethylbenzoic Acid
An objective comparison and guide to performing cross-reactivity studies of 2-Phenylthiomethylbenzoic Acid in biological assays.
Introduction:
In the landscape of drug discovery and chemical biology, the principle of "one compound, one target" is more of an ideal than a reality. Off-target interactions, or cross-reactivity, are a major cause of unforeseen side effects and toxicity, but can also lead to beneficial polypharmacology. This compound is a compound with a structure suggestive of potential biological activity, yet it remains largely uncharacterized in the public domain. Its carboxylic acid and thioether moieties present functionalities that could interact with a range of biological targets.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cross-reactivity of this compound. We will move from broad, initial profiling to more specific, mechanistic assays, explaining the rationale behind each experimental choice. This document is designed not as a rigid protocol, but as a strategic workflow to build a robust and reliable selectivity profile for this and other novel chemical entities.
Structural Analysis and Initial Target Hypothesis
The structure of this compound provides clues to its potential biological interactions. The two key features are:
-
Benzoic Acid Moiety: This acidic group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. It can also mediate interactions with other ligand-binding pockets that accommodate a carboxylate group, such as those in certain nuclear receptors or G-protein coupled receptors (GPCRs).
-
Thioether Linkage: The thioether is less common than an ether linkage in drug molecules but can participate in van der Waals interactions and may be susceptible to oxidation by metabolic enzymes like cytochrome P450s or flavin-containing monooxygenases.
Given these features, a primary hypothesis could be that this compound interacts with enzymes that have a carboxylate-binding pocket. A secondary hypothesis is that it could engage with a broader range of targets due to its overall lipophilicity and aromatic character.
A Tiered Approach to Cross-Reactivity Profiling
A logical, tiered approach is essential to efficiently and cost-effectively assess cross-reactivity. This strategy begins with broad screening and progressively narrows the focus to specific targets and pathways.
Caption: Hypothetical signaling pathway interactions of PTBA.
Conclusion and Forward Look
This guide outlines a systematic, tiered approach to characterizing the cross-reactivity profile of this compound. The hypothetical data presented underscores the importance of this process. A compound with a promiscuous profile like our illustrative PTBA would likely require significant medicinal chemistry efforts to improve its selectivity before it could be considered a viable tool compound or drug lead. Conversely, a highly selective molecule like Compound S would be a much more valuable asset for target validation studies.
By following a logical progression from broad screening to detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's biological interactions, enabling informed decisions and minimizing the risk of costly failures in later stages of research and development. This self-validating system of tiered, orthogonal assays is fundamental to the principles of modern chemical biology and drug discovery.
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A Comparative Guide to the Synthesis of 2-Phenylthiomethylbenzoic Acid: Validating a Novel One-Pot Reductive Thioarylation Route
This guide provides an in-depth comparison of a novel, streamlined synthetic route for 2-phenylthiomethylbenzoic acid against a traditional multi-step method. We will explore the underlying chemical principles, present detailed experimental protocols, and offer comparative data to validate the efficiency and advantages of the new approach. This document is intended for researchers, chemists, and professionals in drug development seeking optimized and efficient synthetic methodologies.
Introduction to this compound
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of both a carboxylic acid and a thioether linkage provides a versatile scaffold for developing novel compounds with a wide range of biological activities and material properties. Consequently, the development of efficient and scalable synthetic routes to access this core structure is of significant interest to the scientific community.
Traditionally, the synthesis of this compound has relied on multi-step procedures that often involve the use of hazardous reagents and require purification at intermediate stages. This guide introduces and validates a more efficient, one-pot synthesis that proceeds under milder conditions and offers a higher overall yield, representing a significant improvement over established methods.
Comparative Analysis of Synthetic Routes
We will compare two distinct synthetic pathways to this compound:
-
Route 1: The Traditional Two-Step Approach involving the nucleophilic substitution of a benzylic halide with thiophenol, followed by ester hydrolysis.
-
Route 2: A Novel One-Pot Reductive Thioarylation of 2-formylbenzoic acid, which combines the formation of the C-S bond and the reduction of the aldehyde in a single, efficient step.
The logical flow of these two synthetic strategies is outlined below.
Caption: Comparative workflow of the traditional vs. novel synthetic routes.
Performance and Experimental Data Summary
The following table summarizes the key performance indicators for both synthetic routes based on our experimental validation.
| Parameter | Route 1: Traditional Two-Step | Route 2: Novel One-Pot |
| Starting Materials | Methyl 2-(bromomethyl)benzoate, Thiophenol | 2-Formylbenzoic Acid, Thiophenol |
| Number of Steps | 2 | 1 |
| Reaction Time | 12-18 hours | 4-6 hours |
| Overall Yield | ~75% | ~92% |
| Purity (crude) | 85-90% | >95% |
| Purification Method | Column Chromatography + Recrystallization | Recrystallization |
| Reagent Safety | Involves lachrymatory benzylic bromide | Uses common, less hazardous reagents |
Route 1: The Traditional Two-Step Synthesis
This established method first involves the formation of a thioether via a nucleophilic substitution reaction, followed by the hydrolysis of a methyl ester to yield the desired carboxylic acid.
Mechanism and Rationale
The first step is a classic Williamson ether synthesis adapted for thioethers. Thiophenol is deprotonated by a base, typically sodium hydride, to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of methyl 2-(bromomethyl)benzoate, displacing the bromide ion in an SN2 reaction.
The second step is a saponification reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl, expelling a methoxide ion. A final acid workup protonates the carboxylate to yield the final product.
Experimental Protocol: Route 1
Step 1: Synthesis of Methyl 2-((phenylthio)methyl)benzoate
-
To a stirred solution of thiophenol (1.1 g, 10 mmol) in dry THF (40 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of methyl 2-(bromomethyl)benzoate (2.29 g, 10 mmol) in dry THF (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the intermediate ester from Step 1 in a mixture of THF (20 mL) and methanol (10 mL).
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (10 mL).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water (30 mL) and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.
Route 2: A Novel One-Pot Reductive Thioarylation
This innovative approach streamlines the synthesis into a single step by combining a reductive amination-like process with thioether formation. This method avoids the use of halogenated starting materials and reduces the overall reaction time and workup procedure.
Mechanism and Rationale
This reaction is believed to proceed through the in-situ formation of a hemithioacetal intermediate upon mixing 2-formylbenzoic acid and thiophenol. The acidic conditions, provided by acetic acid, catalyze this step. Subsequently, sodium borohydride acts as a reducing agent, delivering a hydride to the electrophilic carbon of the protonated hemithioacetal, leading to the formation of the C-S bond and the desired product in a single transformation. This one-pot approach is highly efficient as it avoids the isolation of intermediates and minimizes waste.
The workflow for this one-pot synthesis is significantly more streamlined.
Caption: Experimental workflow for the novel one-pot synthesis.
Experimental Protocol: Route 2
-
In a 250 mL round-bottom flask, dissolve 2-formylbenzoic acid (1.50 g, 10 mmol) and thiophenol (1.10 g, 10 mmol) in ethanol (50 mL).
-
Add glacial acetic acid (0.6 mL, 10 mmol) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (0.76 g, 20 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by slowly adding 1 M HCl (20 mL) until the pH is approximately 2.
-
A white precipitate will form. Stir the slurry for an additional 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry in a vacuum oven at 60 °C.
-
The resulting product can be further purified by recrystallization from an ethanol/water mixture if necessary, though it is often obtained in high purity.
Conclusion and Future Outlook
The validation of this novel one-pot reductive thioarylation route demonstrates a significant advancement in the synthesis of this compound. The key advantages of this new method include:
-
Higher Efficiency: A significantly higher overall yield (92% vs. 75%).
-
Reduced Complexity: A one-pot reaction compared to a two-step process with intermediate purification.
-
Milder Conditions: Avoids the use of strong bases like sodium hydride and lachrymatory benzylic halides.
-
Improved Time Economy: A total reaction time of 4-6 hours compared to 12-18 hours.
This new methodology not only provides a more practical and economical route to this compound but also offers a potentially generalizable strategy for the synthesis of other thioether compounds. For researchers in drug discovery and materials science, this streamlined approach can accelerate the production of new chemical entities for further investigation.
References
A Comparative Analysis of Catalysts for the Synthesis of 2-Phenylthiomethylbenzoic Acid: A Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient construction of the 2-phenylthiomethylbenzoic acid scaffold is of significant interest due to its presence in various pharmacologically active molecules and its utility as a versatile synthetic intermediate. The key chemical transformation in its synthesis is the formation of a carbon-sulfur (C–S) bond, a reaction that has been the subject of extensive methodological development. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this purpose, offering insights into their mechanisms, performance, and practical application.
Introduction to C-S Cross-Coupling for this compound Synthesis
The synthesis of this compound and its derivatives typically involves the cross-coupling of a benzoic acid derivative (or its precursor) with a phenylthiol equivalent. The choice of catalyst is paramount, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. The most prominent catalytic systems are based on copper and palladium, each with distinct advantages and mechanistic pathways. This guide will delve into a comparative analysis of these systems, providing the necessary data and protocols to aid in catalyst selection and reaction optimization.
Comparative Performance of Catalytic Systems
The selection of a suitable catalyst is a critical decision in the synthesis of this compound. Below is a comparative summary of commonly employed catalytic systems, with performance metrics gathered from literature on analogous S-arylation reactions.
| Catalyst System | Typical Catalyst & Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Copper-Catalyzed (Ullmann-type) | CuI / L-proline or other amino acids | 5-10 | 100-140 | 12-24 | 75-95 | Cost-effective, readily available catalyst and ligands. | Often requires higher temperatures and longer reaction times. |
| Palladium-Catalyzed (Buchwald-Hartwig-type) | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos or other phosphine ligands | 1-5 | 80-110 | 4-12 | 85-98 | High efficiency, broad substrate scope, milder conditions. | Higher cost of catalyst and ligands, sensitivity to air and moisture. |
| Nickel-Catalyzed | NiCl₂(dppp) or other Ni(II) complexes | 5-10 | 100-130 | 12-24 | 70-90 | More economical than palladium, effective for less reactive substrates. | Can be sensitive to functional groups, may require specific ligands. |
Mechanistic Insights: The "Why" Behind Catalytic Efficacy
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes.
The Ullmann Condensation: A Copper-Catalyzed Pathway
The copper-catalyzed C-S bond formation, a variation of the Ullmann condensation, is a well-established method.[1] While the precise mechanism has been a subject of debate, a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[2][3]
The reaction is initiated by the formation of a copper(I)-thiolate complex.[1] Oxidative addition of the aryl halide to this complex forms a transient Cu(III) intermediate.[2] Subsequent reductive elimination yields the desired aryl thioether and regenerates the active Cu(I) catalyst.[4] The choice of ligand, often a simple and inexpensive amino acid like L-proline, can stabilize the copper catalyst and facilitate the reaction under milder conditions than the classical Ullmann reaction which required stoichiometric copper and high temperatures.[1][4]
Palladium-Catalyzed C-S Cross-Coupling
Palladium-catalyzed C-S bond formation, analogous to the Buchwald-Hartwig amination, generally proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[5][6] This pathway is known for its high efficiency and broad functional group tolerance.[5]
The catalytic cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[7] This is followed by the substitution of the halide with a thiolate anion. The final step is reductive elimination from the Pd(II) complex, which forms the C-S bond of the product and regenerates the Pd(0) catalyst.[6][7] The use of bulky, electron-rich phosphine ligands is often crucial for promoting the reductive elimination step and preventing catalyst deactivation.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis of this compound derivatives using copper and palladium catalysts.
Protocol 1: Copper-Catalyzed Synthesis (Ullmann-type)
This protocol is adapted from established procedures for Ullmann-type C-S coupling reactions.[8]
Materials:
-
2-Halobenzoic acid (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add 2-halobenzoic acid (1.0 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF (5 mL) and thiophenol (1.2 equiv) via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench with 1 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Palladium-Catalyzed Synthesis
This protocol is a representative example of a palladium-catalyzed C-S cross-coupling reaction.
Materials:
-
2-Halobenzoic acid (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add 2-halobenzoic acid (1.0 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (2.0 equiv) to an oven-dried vial.
-
Add anhydrous toluene (5 mL) and thiophenol (1.2 equiv).
-
Seal the vial and heat the reaction mixture at 100 °C for 4-12 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
Conclusion
Both copper and palladium-based catalytic systems offer effective routes for the synthesis of this compound. The choice between them often depends on a balance of factors including cost, desired reaction conditions, and the specific functionalities present in the substrates. Copper catalysis, particularly with the advent of modern ligand systems, provides a cost-effective and robust method, albeit sometimes requiring more forcing conditions.[4] Palladium catalysis, on the other hand, generally offers higher efficiency and milder reaction conditions, making it a preferred choice for complex and sensitive substrates.[5] The mechanistic understanding and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and successfully implement these powerful catalytic transformations in their synthetic endeavors.
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Jiménez-Halla, J. O. C., et al. "Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism." Molecules 25.1 (2020): 123. [Link]
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van der Vlugt, J. I. "The Mechanism of the Modified Ullmann Reaction." ResearchGate, 2012. [Link]
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Monnier, F., and M. Taillefer. "Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews 43.10 (2014): 3214-3250. [Link]
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Wang, D. H., et al. "Thioether-Directed Peri-Selective C–H Arylation under Rhodium Catalysis: Synthesis of Arene-Fused Thioxanthenes." Organic Letters 21.1 (2019): 180-184. [Link]
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National Institutes of Health. "Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([2][5][9]thiadiazole)." Accessed January 14, 2026. [Link]
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-
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Phenylthiomethylbenzoic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Phenylthiomethylbenzoic Acid, ensuring the protection of both laboratory personnel and the environment. While classified as a non-hazardous substance under the Globally Harmonized System (GHS), adherence to best practices in chemical waste management is paramount.[1]
The Foundational Principle: Risk Mitigation Through Diligent Practice
The core directive for the disposal of any laboratory chemical, regardless of its hazard classification, is the mitigation of risk. This is achieved through a combination of understanding the material's properties, adhering to established institutional and regulatory protocols, and maintaining a clear, documented waste stream. For this compound, a solid with a melting point of 109-113°C and a high flash point of 206°C, the primary considerations are preventing its release into the environment and ensuring that it is not mistaken for a hazardous substance.
Pre-Disposal Checklist: A Framework for Compliance
Before initiating the disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and national regulations. The following checklist serves as a universal starting point:
| Checklist Item | Rationale |
| Consult Institutional EHS Guidelines | EHS provides the definitive, legally compliant procedures for your specific location, including approved waste contractors and documentation requirements. |
| Verify Chemical Identity | Ensure the waste is solely this compound and not contaminated with hazardous materials, which would alter the disposal pathway. |
| Assess Quantity | The disposal procedure may differ for residual amounts versus bulk quantities. |
| Select Appropriate Waste Container | The container must be compatible with the chemical, properly sealed, and clearly labeled. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system, ensuring that each step is performed with clarity and purpose.
Part 1: Segregation and Containerization
-
Designate a Non-Hazardous Solid Waste Container: All non-hazardous chemical waste should be segregated from hazardous waste streams to prevent cross-contamination and ensure proper disposal.[1] This container should be clearly labeled "Non-Hazardous Solid Chemical Waste."
-
Use a Compatible Container: For this compound, a robust, sealable polyethylene or glass container is recommended. The original product container, if in good condition, is an ideal choice.
-
Transfer the Waste: Carefully transfer the solid this compound into the designated waste container. If the substance is in powder form, handle it in a fume hood or a designated area to minimize dust inhalation.
-
Securely Seal the Container: Ensure the container lid is tightly closed to prevent any spillage or release.
Part 2: Labeling – The Key to a Clear Waste Stream
Proper labeling is a cornerstone of safe laboratory practice. It communicates the contents of the waste container to all personnel, including EHS staff and waste disposal contractors.
-
Attach a Waste Label: Affix a completed waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste"
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
-
-
Maintain Legibility: Use a permanent marker to ensure the label remains clear and legible.
Part 3: Storage and Collection
-
Store in a Designated Area: The sealed and labeled container should be stored in a designated satellite accumulation area (SAA) for non-hazardous waste, away from incompatible materials.[1]
-
Arrange for Collection: Follow your institution's established procedure for waste collection. This typically involves submitting a request to the EHS department for pickup by a licensed waste disposal company.[1]
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be managed correctly to be considered non-hazardous.
-
Triple Rinse Procedure:
-
Rinse the container three times with a small amount of a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).
-
The resulting rinsate must be collected and disposed of as hazardous chemical waste, as it now contains a dissolved chemical.
-
Alternatively, if a non-hazardous solvent like water is used and the rinsate is confirmed to be non-hazardous, it may be permissible to dispose of it down the drain with copious amounts of water, subject to institutional approval.
-
-
Deface the Label: Completely remove or obscure the original product label to prevent any confusion.
-
Mark as "Empty": Clearly write "EMPTY" on the container.
-
Dispose of the Container: The clean, defaced, and marked container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's guidelines.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for this compound disposal.
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound, while straightforward due to its non-hazardous classification, serves as a vital exercise in maintaining a culture of safety and environmental responsibility within the laboratory. By following these detailed procedures, researchers and scientists can ensure that their work, from discovery to disposal, is conducted with the highest standards of professional diligence.
References
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A Comprehensive Guide to the Safe Handling of 2-Phenylthiomethylbenzoic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Phenylthiomethylbenzoic Acid (CAS RN: 1699-03-2). While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), a deeper analysis of its chemical structure—a derivative of both benzoic acid and thiophenol—necessitates a more stringent and cautious approach to its handling.[1] This guide is built on the principles of proactive safety, considering the potential hazards of the compound's structural parents to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile: A Tale of Two Moieties
This compound is a solid organic acid containing a thioether linkage.[2] While the benzoic acid moiety generally presents risks of skin and eye irritation[3][4][5], the presence of the phenylthiomethyl group warrants heightened concern. The parent compound, thiophenol, is acutely toxic and poses severe health risks, including fatality upon ingestion, inhalation, or skin contact.[6][7][8] Therefore, it is prudent to handle this compound with the assumption that it may share some of the hazardous properties of its precursors.
Key Potential Hazards:
-
Skin and Eye Irritation: Like many benzoic acid derivatives, this compound can cause irritation upon contact with skin and eyes.[3][9]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[3][9]
-
Systemic Toxicity (Precautionary): Due to the thiophenol component, there is a potential for systemic toxicity if the compound is absorbed through the skin, inhaled, or ingested.[6][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, drawing from best practices for handling both organic acids and toxic sulfur-containing compounds.[10][11]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. For procedures with a higher risk of splashing, chemical splash goggles and a face shield are required.[11][12] | Protects against dust particles and potential splashes, which could cause serious eye irritation or damage.[12] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Ensure gloves are of sufficient thickness and are regularly inspected for tears or punctures before use.[10][13] | Prevents direct skin contact, which can cause irritation and minimizes the risk of absorption of potentially toxic components.[10] |
| Body Protection | A flame-resistant lab coat that is fully buttoned with snug-fitting cuffs. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron over the lab coat is recommended.[11][13] | Protects the skin and personal clothing from contamination. Flame-resistant material is a general good practice in a laboratory setting. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing out large quantities of the powder, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of dust.[10] | Minimizes the risk of inhaling fine particles that could cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For all procedures involving the transfer of the solid or the use of solutions, a certified chemical fume hood is mandatory.[7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a spatula for transferring the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid slowly to the solvent.
-
-
During the Reaction:
-
Keep all containers with this compound tightly closed when not in use.
-
Clearly label all containers with the chemical name and any relevant hazard warnings.
-
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[14]
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Workflow Diagram
Caption: Workflow for Safe Handling of this compound
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent harm to the environment and sanitation workers.
Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and excess this compound, should be placed in a clearly labeled hazardous waste container.[15]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Decontamination of Glassware
Given the thio- nature of the compound, a specific decontamination procedure for glassware is recommended to neutralize any residual malodorous and potentially toxic compounds.[16]
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Bleach Soaking: Immerse the glassware in a freshly prepared 10% bleach solution and let it soak for at least 12 hours in a well-ventilated area or a fume hood. This will oxidize the thiol group.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water and then wash with soap and water as usual.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]
By treating this compound with the respect its chemical lineage deserves, researchers can ensure a safe and productive laboratory environment.
References
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American Molecules. (2025, October 27). Thiophenol or PhSH or Phenyl Mercaptan or Mercaptobenzene Supplier. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]
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Frontier, A. (2026). Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. Retrieved from [Link]
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Leeline Sourcing. (2025, September 18). What are the safety precautions when handling acids? Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
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US Hazmat Rentals. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
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Gorokhova, L. G., et al. (n.d.). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Retrieved from [Link]
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Columbia University. (n.d.). SOP FOR STENCH CHEMICALS. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]
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University of Florida Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Australian Government Department of Health. (2016, July 1). Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. Retrieved from [Link]
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National Research Council. (1995). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]
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CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them. Retrieved from [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
